molecular formula C5H2ClN3 B1371975 4-Chloropyrimidine-2-carbonitrile CAS No. 898044-48-9

4-Chloropyrimidine-2-carbonitrile

Cat. No.: B1371975
CAS No.: 898044-48-9
M. Wt: 139.54 g/mol
InChI Key: AKONCVZBQYODEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloropyrimidine-2-carbonitrile is a useful research compound. Its molecular formula is C5H2ClN3 and its molecular weight is 139.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-4-1-2-8-5(3-7)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKONCVZBQYODEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671669
Record name 4-Chloropyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898044-48-9
Record name 4-Chloropyrimidine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloropyrimidine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloropyrimidine-2-carbonitrile from Uracil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Chloropyrimidine-2-carbonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its dual reactive sites that allow for sequential and regioselective functionalization. This guide provides an in-depth, technically-focused narrative on a robust synthetic pathway commencing from the readily available and economic starting material, uracil. We will dissect a field-proven, multi-step strategy that navigates the inherent regioselectivity challenges of the pyrimidine core. The primary route detailed involves the initial chlorination of uracil to 2,4-dichloropyrimidine, followed by a strategic sequence involving the introduction and activation of a sulfone leaving group to achieve the desired C2-cyanation. This whitepaper explains the causal chemistry behind each transformation, provides detailed experimental protocols, and discusses modern catalytic approaches that are shaping the future of pyrimidine synthesis.

Introduction: The Strategic Value of the Pyrimidine Core

Pyrimidine scaffolds are ubiquitous in nature, forming the backbone of nucleobases such as cytosine, thymine, and uracil itself. This prevalence has made them a cornerstone in pharmaceutical research, with countless approved drugs featuring this N-heterocyclic core. The compound this compound, in particular, serves as a versatile intermediate.[1][2] The distinct electronic environments of the C4-chloro and C2-nitrile groups allow for orthogonal chemical transformations, such as nucleophilic aromatic substitution (SNAr) at the C4 position and manipulations of the nitrile group. This enables the rapid construction of diverse chemical libraries, a critical process in the discovery of novel therapeutic agents.

This guide provides a comprehensive roadmap for the synthesis of this key intermediate, designed for researchers and process chemists who require not just a protocol, but a foundational understanding of the synthetic strategy.

Overall Synthetic Strategy

The direct conversion of uracil to this compound is complicated by significant regioselectivity challenges. A direct cyanation of the key intermediate, 2,4-dichloropyrimidine, overwhelmingly favors substitution at the more reactive C4 position.[3][4][5] Therefore, a more strategic and reliable pathway is required. The most effective approach involves three primary stages, transforming uracil into the target molecule by navigating this challenge through an indirect route.

G Uracil Uracil DCP 2,4-Dichloropyrimidine Uracil->DCP MTP 2-(Methylthio)-4-chloropyrimidine DCP->MTP Target This compound MSP 2-(Methylsulfonyl)-4-chloropyrimidine MTP->MSP Oxidation (e.g., m-CPBA) MSP->Target KCN

Caption: Overall 3-Stage Synthetic Pathway.

Stage 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

The journey begins with the conversion of the non-aromatic, tautomeric keto form of uracil into the aromatic 2,4-dichloropyrimidine. This is a foundational step in pyrimidine chemistry.

Mechanistic Overview

This transformation is achieved using a potent chlorinating and dehydrating agent, typically phosphorus oxychloride (POCl₃). The reaction proceeds via the conversion of the amide-like hydroxyl groups of uracil into chlorophosphate esters, which are excellent leaving groups. Subsequent nucleophilic attack by chloride ions, coupled with aromatization of the ring, drives the reaction to completion. In some protocols, tertiary amines or their salts are used as catalysts to facilitate the reaction.[6][7]

Detailed Experimental Protocol

The following protocol is a well-established method for the chlorination of uracil.

Workflow Diagram: Uracil Chlorination

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Start setup1 Combine Uracil and POCl₃ in a flask with condenser start->setup1 end End react1 Heat mixture to reflux (approx. 110°C) setup1->react1 react2 Maintain reflux with stirring for 3-4 hours react1->react2 workup1 Cool reaction mixture react2->workup1 workup2 Remove excess POCl₃ (vacuum distillation) workup1->workup2 workup3 Carefully pour residue onto crushed ice workup2->workup3 workup4 Extract with Chloroform or Dichloromethane workup3->workup4 workup5 Wash organic layer with dilute Na₂CO₃ solution workup4->workup5 workup6 Dry over Na₂SO₄, filter, and evaporate solvent workup5->workup6 workup6->end

Caption: Experimental workflow for the synthesis of 2,4-Dichloropyrimidine.

Step-by-Step Procedure:

  • Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add uracil (1.0 eq). In a fume hood, add phosphorus oxychloride (POCl₃, approx. 4.0 eq) to the flask.

  • Reaction: Heat the stirred solution to reflux (oil bath temperature of approximately 110-115°C). Maintain the reflux with vigorous stirring for 3.5 hours.[8] The solution will become a dark, oily liquid.

  • Work-up: After cooling the reaction to room temperature, remove the residual POCl₃ under reduced pressure (vacuum distillation).

  • Isolation: Very carefully and slowly, pour the remaining oil onto a beaker of crushed ice with stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3x volumes). Combine the organic extracts.

  • Purification: Wash the combined organic layer with a dilute sodium carbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization from ethanol.

Data and Characterization
ParameterExpected Value
Yield 85-95%
Appearance Colorless to pale yellow solid/oil
Melting Point 60-61 °C
¹H NMR (CDCl₃) δ 8.45 (d, 1H), 7.30 (d, 1H) ppm
¹³C NMR (CDCl₃) δ 162.1, 158.9, 153.8, 118.2 ppm

Stage 2: Regioselective C2-Cyanation via Sulfone Displacement

This stage addresses the central challenge of the synthesis: introducing a cyano group at the C2 position while retaining the chlorine at C4. As direct cyanation is unselective, an indirect route using a sulfone intermediate is employed. This strategy relies on first installing a thioether at C2, which is then oxidized to a highly effective sulfone leaving group, facilitating regioselective cyanide displacement.[9][10]

Mechanistic Overview
  • Thioether Formation: 2,4-Dichloropyrimidine is reacted with sodium thiomethoxide (NaSMe). Under controlled conditions (e.g., low temperature), the softer nucleophile (thiophenolate) can exhibit a preference for the C2 position, although selectivity can be an issue. However, the subsequent steps make this initial selectivity less critical as the C2 position is ultimately targeted.

  • Oxidation: The resulting 2-(methylthio)-4-chloropyrimidine is oxidized using an agent like meta-chloroperoxybenzoic acid (m-CPBA). This converts the thioether into a methylsulfonyl group (-SO₂Me).

  • Cyanide Displacement: The methylsulfonyl group is an excellent leaving group for SNAr reactions. Its strong electron-withdrawing nature activates the C2 position, allowing for efficient and highly regioselective displacement by a cyanide salt (e.g., KCN or NaCN) to yield the final product.

Workflow Diagram: C2-Cyanation via Sulfone Intermediate

G cluster_thio Step 2a: Thioether Formation cluster_ox Step 2b: Oxidation cluster_cyan Step 2c: Cyanation start Start: 2,4-Dichloropyrimidine thio1 Dissolve DCP in MeOH start->thio1 end Final Product: 4-Chloro-2-cyanopyrimidine thio2 Add NaSMe solution at ~20°C thio1->thio2 thio3 Stir for 2h, then work-up and extract thio2->thio3 thio4 Isolate 2-(Methylthio)- 4-chloropyrimidine thio3->thio4 ox1 Dissolve thioether in DCM thio4->ox1 ox2 Cool to 0°C and add m-CPBA ox1->ox2 ox3 Stir until reaction is complete, then work-up ox2->ox3 ox4 Isolate 2-(Methylsulfonyl)- 4-chloropyrimidine ox3->ox4 cyan1 Dissolve sulfone in MeCN ox4->cyan1 cyan2 Add KCN and stir at room temp cyan1->cyan2 cyan3 Monitor reaction until completion, then work-up cyan2->cyan3 cyan3->end

Caption: Experimental workflow for the three-step C2-cyanation sequence.

Detailed Experimental Protocol

(Based on procedures for analogous systems[9][10][11])

Step 2a: Synthesis of 4-Chloro-2-(methylthio)pyrimidine

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in methanol (MeOH).

  • At room temperature (ca. 20°C), add a solution of sodium thiomethoxide (NaSMe, ~1.1 eq) in MeOH portion-wise.

  • Stir the mixture at this temperature until the starting material is consumed (monitor by TLC, typically 2 hours).

  • Perform an aqueous work-up (e.g., add saturated NaHCO₃) and extract the product with an organic solvent like diethyl ether. Dry and evaporate the solvent to obtain 4-chloro-2-(methylthio)pyrimidine.

Step 2b: Synthesis of 4-Chloro-2-(methylsulfonyl)pyrimidine

  • Dissolve the 4-chloro-2-(methylthio)pyrimidine (1.0 eq) from the previous step in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add m-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) in one portion.

  • Stir the mixture, allowing it to warm to room temperature, until TLC indicates complete conversion of the starting material.

  • Work-up by washing with sodium bicarbonate solution and brine. Dry the organic layer and evaporate the solvent to yield the sulfone intermediate.

Step 2c: Synthesis of this compound

  • Dissolve the 4-chloro-2-(methylsulfonyl)pyrimidine (1.0 eq) in acetonitrile (MeCN).

  • Add potassium cyanide (KCN, ~1.5-3.0 eq) to the stirred mixture. The addition of a crown ether (e.g., 18-crown-6, 0.1 eq) can facilitate the reaction.

  • Stir the mixture at room temperature until the sulfone is consumed (monitor by TLC, may take several hours).

  • Perform an aqueous work-up and extract with an organic solvent. Dry, filter, and evaporate the solvent. The crude product can be purified by column chromatography (silica gel) to yield pure this compound.

Data and Characterization (Final Product)
ParameterExpected Value
Overall Yield Moderate to good over 3 steps
Appearance Pale yellow solid
Molecular Formula C₅H₂ClN₃
Key Analytical Data Confirm structure with ¹H NMR, ¹³C NMR, and Mass Spectrometry

Modern Approaches: Catalyst-Controlled C2 Selectivity

While the sulfone displacement route is effective, it is multi-stepped. Modern organometallic chemistry is actively addressing the challenge of C2-selective functionalization directly. Recent breakthroughs have shown that the conventional C4-selectivity of 2,4-dichloropyrimidine can be inverted through catalyst control.

Specifically, palladium-catalyzed cross-coupling reactions using very bulky N-heterocyclic carbene (NHC) ligands have uniquely enabled C2-selective C-S coupling (thiolation).[4][12] This atypical selectivity is attributed to unique mechanistic pathways that may not involve a typical oxidative addition.[12] While a fully developed and general protocol for C2-cyanation using this specific catalyst system is still an emerging area, it represents the frontier of pyrimidine chemistry. Researchers aiming for more direct routes should consider exploring palladium precatalysts supported by bulky NHC ligands in combination with modern cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]).

Safety Considerations

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and full-face shield.

  • Cyanide Salts (KCN, NaCN): Acutely toxic. Handle with extreme care in a fume hood. Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide in a basic solution before disposal according to institutional guidelines.

  • m-CPBA: A strong oxidizing agent and potential explosive, especially when impure. Store in a refrigerator and handle with non-metal spatulas.

Conclusion

The synthesis of this compound from uracil is a strategically vital process for drug discovery. This guide has detailed a robust and reliable pathway that circumvents the inherent C4-reactivity of the dichloropyrimidine intermediate by employing a sulfone displacement strategy. By providing a deep understanding of the mechanism, detailed protocols, and a look towards modern catalytic solutions, this document equips researchers and scientists with the necessary knowledge to confidently produce this valuable molecular scaffold.

References

  • Neufeldt, S. et al. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society, Fall 2025 Meeting Presentation. [Link]

  • Jackson, O. D. et al. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Author Manuscript, NIH Public Access. [Link]

  • Kalogirou, A. S. & Koutentis, P. A. Synthesis of 2-Cyanopyrimidines. Molbank2019 , M1086. [Link]

  • Jackson, O. D. et al. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society2025 , 147(4), 3017-3022. [Link]

  • Jackson, O. D. et al. C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate. [Link]

  • Cohen, D. T. & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters2015 , 17(2), 202-205. [Link]

  • 2,4-Dichloropyrimidine. National Center for Biotechnology Information. [Link]

  • Cohen, D. T. & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • Kalogirou, A. S. & Koutentis, P. A. Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

  • Kalogirou, A. S. et al. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA. [Link]

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed. [Link]

  • Process for the preparation of chloropyrimidines.
  • Preparation process of 2-cyano pyrimidine.
  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl as ligand. ARKAT USA. [Link]

  • 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. UCHEM. [Link]

  • Applications of 4-Chloropyridine-2-carbonitrile in Pharmaceutical and Agrochemical Industries. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Rao, S. V. et al. The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. International Journal of ChemTech Research. [Link]

Sources

Introduction: The Strategic Importance of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloropyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyrimidine that holds significant value as a foundational building block in synthetic and medicinal chemistry. The pyrimidine core is a ubiquitous scaffold in nature, most notably as a component of the nucleobases in DNA and RNA.[1] This inherent biological relevance has established pyrimidine derivatives as "privileged scaffolds" in drug discovery, with numerous FDA-approved drugs featuring this core structure.[1][2]

The strategic placement of a chloro substituent and a nitrile group on the pyrimidine ring of this particular molecule imparts a versatile reactivity profile. The chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution reactions, while the nitrile group at the 2-position offers a handle for a variety of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid.[3] This dual functionality makes this compound a crucial intermediate for constructing complex molecular architectures with diverse pharmacological applications, from anticancer to antimicrobial agents.[4][5] This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies, and handling protocols, designed to empower researchers in leveraging its full synthetic potential.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all subsequent research and development.

  • Chemical Name: this compound[6]

  • Synonyms: 2-Cyano-4-chloropyrimidine, 4-Chloro-2-pyrimidinecarbonitrile[7][8]

  • CAS Number: 898044-48-9[6]

  • Molecular Formula: C₅H₂ClN₃[8]

Below is a diagram illustrating the molecular structure of this compound.

G cluster_0 Quality Control Workflow A Sample Preparation (Dissolution in appropriate solvent, e.g., Acetonitrile) B Structural Confirmation (NMR, IR, MS) A->B C Purity & Assay Analysis (HPLC-UV) A->C D Data Review & Reporting B->D C->D

Caption: General analytical workflow for this compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is an illustrative method adapted from techniques used for similar heterocyclic compounds and serves as a starting point for method development. [9]The principle relies on separating the analyte from impurities on a stationary phase with detection by UV absorbance.

1. Instrumentation and Materials:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (MeCN) and water.

  • Buffer (e.g., formic acid or sulfuric acid).

  • Sample of this compound.

  • Volumetric flasks and pipettes.

2. Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase. For example, a mixture of acetonitrile and water (e.g., 45:55 v/v) with a small amount of acid (e.g., 0.05% H₂SO₄) to ensure good peak shape. [9]Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a small amount of the reference standard and dissolve it in the mobile phase or a suitable solvent (like acetonitrile) to make a stock solution of known concentration (e.g., 1.0 mg/mL). Prepare working standards by serial dilution.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 1-10 µL.

    • Detection Wavelength: UV at ~200-254 nm (scan for optimal wavelength).

    • Column Temperature: Ambient or controlled at 25 °C.

  • Data Acquisition and Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • Identify the peak for this compound based on its retention time compared to the standard.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical intermediate.

  • GHS Hazard Classification :

    • H302: Harmful if swallowed. [6] * H312: Harmful in contact with skin. [6] * H315: Causes skin irritation. [6] * H319: Causes serious eye irritation. [6] * H332: Harmful if inhaled. [6] * H335: May cause respiratory irritation. [6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. [10][11] * Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear a lab coat or impervious clothing to prevent skin contact. [10] * Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator may be necessary. [11]

  • Handling and Storage :

    • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or dust. Ensure adequate ventilation and use non-sparking tools. [10]Wash hands thoroughly after handling. [11] * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials. [8][10]Recommended storage temperature may be 2-8°C for long-term stability. [12]

  • First-Aid Measures :

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [10] * In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, get medical advice. [10][13] * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [11] * If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. [10]

References

  • This compound SDS, 898044-48-9 Safety Data Sheets - ECHEMI. [URL: https://www.echemi.com/sds/4-chloropyrimidine-2-carbonitrile-cas898044-48-9.html]
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkat USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/ark.5550190.p011.319/y2020/vii/11_319/11-319.pdf]
  • 898044-48-9 this compound - Echemi. [URL: https://www.echemi.com/products/898044-48-9.html]
  • 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis - ChemicalBook. [URL: https://www.chemicalbook.
  • This compound | C5H2ClN3 | CID 45787493 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45787493]
  • SAFETY DATA SHEET - Fisher Scientific (2-Chloropyrimidine-4-carboxylic acid). [URL: https://www.fishersci.com/sds?productName=AC436690010&productDescription=2-CHLOROPYRIMIDINE-4-CARBOXYLIC+ACID%2C+97%2B%25+1GR&countryCode=US&language=en]
  • SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/09935]
  • 898044-48-9 | this compound - ChemScene. [URL: https://www.chemscene.com/products/4-Chloropyrimidine-2-carbonitrile-CS-0044783.html]
  • This compound | 898044-48-9 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52187060.htm]
  • SAFETY DATA SHEET - Fisher Scientific (Pyrimidine, 2-chloro-). [URL: https://www.fishersci.com/sds?productName=AC150790050&productDescription=2-CHLOROPYRIMIDINE+98%2B%25+5GR&countryCode=US&language=en]
  • 2-Chloropyrimidine-4-Carbonitrile - Methylamine Supplier. [URL: https://www.finechems-holding.com/products/2-chloropyrimidine-4-carbonitrile.html]
  • 2,4-Diamino-6-chloropyrimidine CAS 156-83-2 - Autech Industry Co.,Limited. [URL: https://www.autechindustry.com/2-4-diamino-6-chloropyrimidine-cas-156-83-2_p229.html]
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-4%2C5%2C6-trichloropyrimidine-2-carbonitrile-Kalogirou-Stavrou/3d65b1d42a6771d9d5926c04f2d34e9e03d3c11e]
  • This compound - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mfcd09607718]
  • 2-Chloropyrimidine-4-carbonitrile | CAS#:75833-38-4 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/75833-38-4_1067571.html]
  • This compound | 898044-48-9 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/apolloscientific/apoh57c994d2]
  • 898044-48-9|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/898044-48-9.html]
  • Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide - Benchchem. [URL: https://www.benchchem.com/pdf/B1024_Spectroscopic_Analysis.pdf]
  • 4-Pyridinecarbonitrile 98 100-48-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c95209]
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column - SIELC Technologies. [URL: https://sielc.com/hplc-method-for-analysis-of-4-amino-2-chloropyridine-on-primesep-100-column.html]
  • US5525724A - Process for the preparation of chloropyrimidines - Google Patents. [URL: https://patents.google.
  • 13C NMR spectra of synthesized model compound 4f. - ResearchGate. [URL: https://www.researchgate.net/figure/13C-NMR-spectra-of-synthesized-model-compound-4f_fig4_330653556]
  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67432]
  • This compound | 898044-48-9 - Benchchem. [URL: https://www.benchchem.com/product/b1371975]
  • Expert Insights on 2-Chloropyrimidine-4-carbonitrile: Manufacturing and Supply - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/expert-insights-on-2-chloropyrimidine-4-carbonitrile-manufacturing-and-supply-76343539.html]
  • Cas 898044-48-9,this compound | lookchem. [URL: https://www.lookchem.com/cas-898/898044-48-9.html]
  • CSIR-NEIST, Jorh
  • Recent Advances in Pyrimidine-Based Drugs - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6299]
  • Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4855011/]
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9578619/]
  • Chloropyrimidines as a new class of antimicrobial agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11836092/]
  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948924/]

Sources

Introduction: The Strategic Importance of 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials for 4-Chloropyrimidine-2-carbonitrile Synthesis

This compound stands as a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its unique electronic properties and trifunctional nature—bearing a reactive chlorine atom, a versatile nitrile group, and two nitrogen atoms within the pyrimidine core—make it an exceptionally valuable scaffold for constructing complex molecular architectures. Pyrimidine derivatives are integral components of numerous pharmaceuticals, including anticancer agents, kinase inhibitors, and anti-inflammatory drugs[1][2][3]. The strategic placement of the chloro and cyano groups on this scaffold allows for sequential and regioselective functionalization, providing medicinal chemists with a reliable platform to explore chemical space and optimize drug candidates. This guide offers an in-depth analysis of the primary starting materials and synthetic routes for preparing this key intermediate, providing researchers with the foundational knowledge required for its efficient and logical synthesis.

Core Synthetic Strategies and Key Starting Materials

The synthesis of this compound can be approached from several distinct strategic directions, primarily dictated by the choice of the initial starting material. The selection of a particular route often depends on factors such as the commercial availability and cost of precursors, the desired scale of the reaction, and the tolerance of other functional groups in a more complex synthetic sequence. We will explore the most prominent and field-proven methodologies.

The Thioether Oxidation and Cyanation Route: A Versatile and High-Yielding Approach

One of the most robust and frequently cited methods commences with thio-substituted pyrimidines, particularly 4,6-dichloro-2-(methylthio)pyrimidine. This starting material is attractive due to its accessibility, often prepared in high yield from inexpensive thiobarbituric acid[1][3]. This pathway leverages the facile conversion of a thioether into a superior leaving group, the sulfone, which is then displaced by a cyanide nucleophile.

Causality Behind the Experimental Choices: The core principle of this route is the activation of the C2 position. A thioether is a poor leaving group for nucleophilic aromatic substitution (SNAr). However, oxidation to the corresponding methylsulfonyl group (-SO₂Me) dramatically increases its leaving group potential. The strong electron-withdrawing nature of the sulfone moiety activates the carbon atom for nucleophilic attack by the cyanide ion.

Synthetic Workflow:

A common pathway starting from 4,6-dichloro-2-(methylthio)pyrimidine involves an initial substitution of the chloro groups, followed by the critical oxidation and cyanation steps.

G cluster_0 Route A: Thioether Oxidation Pathway A 4,6-Dichloro-2- (methylthio)pyrimidine B 4,6-Dialkoxy-2- (methylthio)pyrimidine A->B NaOR / ROH (e.g., MeONa/MeOH) C 4,6-Dialkoxy-2- (methylsulfonyl)pyrimidine B->C Oxidation (e.g., m-CPBA) D 4,6-Dialkoxypyrimidine- 2-carbonitrile C->D Cyanation (e.g., KCN) E 4,6-Dihydroxypyrimidine- 2-carbonitrile D->E Deprotection (if needed) (e.g., TFA) F 4,6-Dichloropyrimidine- 2-carbonitrile E->F Chlorination (POCl₃ / PCl₅) G Target: 4-Chloropyrimidine- 2-carbonitrile F->G Selective Reduction/ Functionalization (Implied)

Caption: Workflow for the synthesis via thioether oxidation.

Detailed Experimental Protocol (Adapted from Kalogirou, A. S. et al.)[1][3]:

  • Step 1: Synthesis of 4,6-Dimethoxy-2-(methylthio)pyrimidine. To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine in methanol, a solution of sodium methoxide in methanol is added portionwise at room temperature[3]. The reaction is typically stirred for a few hours. The methoxy groups are introduced here to 'activate' the pyrimidine ring for subsequent electrophilic chlorination at the C5 position if needed, though for the target molecule, this is not the primary goal[3]. For the direct synthesis of the target, one might proceed without this step, but the literature often details this path for related structures[1][3].

  • Step 2: Oxidation to 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. The product from Step 1 is dissolved in a chlorinated solvent like dichloromethane (DCM) and cooled in an ice bath. An oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA), is added in portions[1][3]. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC). The sulfone is a stable, often crystalline solid that can be purified by chromatography.

  • Step 3: Cyanation to 4,6-Dimethoxypyrimidine-2-carbonitrile. The sulfone is dissolved in an aprotic polar solvent like acetonitrile (MeCN). A cyanide source, typically potassium cyanide (KCN), is added, sometimes with a phase-transfer catalyst like 18-crown-6 to enhance the solubility and nucleophilicity of the cyanide ion[1]. The mixture is stirred at room temperature until the sulfone is consumed.

  • Step 4: Chlorination to yield the final product. If starting from a dihydroxy or dialkoxy precursor, the final step involves chlorination. The pyrimidine-2-carbonitrile intermediate is treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), and heated to reflux[1]. This step converts the hydroxyl or alkoxy groups at the C4 and C6 positions to chloro groups. Subsequent selective manipulation would be required to achieve the mono-chloro product. A more direct route would start with 4-chloro-6-methoxy-2-(methylthio)pyrimidine[3].

The Sandmeyer Reaction Route: From Amino to Cyano

The Sandmeyer reaction is a classic and powerful method for converting an aromatic amino group into a wide variety of functionalities, including halides and nitriles, via a diazonium salt intermediate[4][5]. This approach is highly relevant for the synthesis of this compound, provided a suitable 2-amino-4-chloropyrimidine precursor is available.

Causality Behind the Experimental Choices: The transformation hinges on the generation of a highly reactive diazonium salt (-N₂⁺) from a primary amine using nitrous acid (generated in situ from NaNO₂ and a strong acid). The diazonium group is an excellent leaving group (releasing N₂ gas), and in the presence of a copper(I) cyanide catalyst, a radical-nucleophilic aromatic substitution occurs to install the cyano group[4][5][6].

Synthetic Workflow:

G cluster_1 Route B: Sandmeyer Reaction Pathway A 2-Amino-4-chloropyrimidine (Starting Material) B 4-Chloropyrimidine-2-diazonium salt (Intermediate) A->B Diazotization (NaNO₂, HCl, <0 °C) C Target: This compound B->C Cyanation (CuCN, KCN)

Caption: Workflow for the Sandmeyer synthesis route.

Detailed Experimental Protocol (Generalized from Sandmeyer Principles):

  • Step 1: Diazotization of 2-Amino-4-chloropyrimidine. 2-Amino-4-chloropyrimidine is dissolved or suspended in a cold aqueous solution of a strong mineral acid, such as hydrochloric acid[7]. The mixture is cooled to between -15°C and 0°C using an ice-salt bath. A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is then added dropwise, ensuring the temperature remains low to prevent the premature decomposition of the diazonium salt[7]. The evolution of nitrogen oxides may be observed, necessitating the use of a well-ventilated fume hood[7].

  • Step 2: Cyanation. In a separate flask, a solution or suspension of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water is prepared. The cold diazonium salt solution from Step 1 is then slowly added to the cyanide mixture. The reaction is often characterized by the vigorous evolution of nitrogen gas. The mixture is typically allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion. The product is then extracted with an organic solvent, dried, and purified, usually by column chromatography or recrystallization.

Synthesis from Differentiated Dihalopyrimidines

A third strategic approach involves starting with a pyrimidine ring that is differentially halogenated, for instance, 2,4-dichloropyrimidine. The difference in reactivity between the chlorine atoms at the C2 and C4 positions can be exploited to achieve selective substitution. Generally, the C4 position in pyrimidines is more susceptible to nucleophilic attack than the C2 position.

This allows for the selective introduction of an amino or other directing group at C4, followed by cyanation at C2. Alternatively, direct cyanation can be attempted, though controlling selectivity can be challenging. Palladium-catalyzed cyanation methods using zinc cyanide (Zn(CN)₂) or copper-catalyzed Rosenmund-von Braun reactions (using CuCN) are common for converting aryl halides to nitriles[8][9].

Comparative Analysis of Starting Materials and Routes

To assist researchers in selecting the optimal synthetic strategy, the following table summarizes the key aspects of the discussed routes.

Parameter Route 1: Thioether Oxidation Route 2: Sandmeyer Reaction Route 3: From Dihalopyrimidines
Primary Starting Material 4,6-Dichloro-2-(methylthio)pyrimidine2-Amino-4-chloropyrimidine2,4-Dichloropyrimidine
Key Reagents m-CPBA, KCN, POCl₃NaNO₂, HCl, CuCNZn(CN)₂, Pd catalyst OR CuCN
Number of Steps 2-4 steps1-2 steps (from amine)1-2 steps
Advantages High-yielding, reliable, versatile starting material[1][3].Direct conversion of a common functional group, well-established reaction[4][6].Potentially short route, uses common commercial materials.
Disadvantages/Challenges Multi-step process, use of potent oxidizing agents.Diazonium salts can be unstable/explosive; requires careful temperature control; potential for genotoxic impurities[7][10].Selectivity can be an issue; palladium catalysts can be expensive; stoichiometric copper reactions can be inefficient[8].

Conclusion

The synthesis of this compound is achievable through several well-documented chemical pathways. The choice of starting material is the most critical decision, dictating the subsequent synthetic steps, overall yield, and scalability of the process. The thioether oxidation route, starting from 4,6-dichloro-2-(methylthio)pyrimidine, offers a versatile and high-yielding, albeit multi-step, approach. In contrast, the Sandmeyer reaction provides a more direct conversion from a 2-aminopyrimidine precursor but requires stringent control over reaction conditions due to the instability of the diazonium intermediate. Each method presents a unique set of advantages and challenges, and the optimal choice will ultimately be guided by the specific objectives and constraints of the research or development program. This guide provides the necessary technical foundation for making an informed decision in the synthesis of this crucial pharmaceutical intermediate.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • 4-CHLORO-PYRIDINE-2-CARBONITRILE synthesis. ChemicalBook.
  • Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
  • Synthesis of 2-Cyanopyrimidines. MDPI.
  • Preparation process of 2-cyano pyrimidine - Google Patents.
  • Sandmeyer reaction - Wikipedia. Wikipedia.
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • 2-Chloropyrimidine - Organic Syntheses Procedure. Organic Syntheses.
  • Identifying side products in the cyan
  • Direct Regioselective C-H Cyan

Sources

Introduction: The Strategic Value of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloropyrimidine-2-carbonitrile

The pyrimidine nucleus is a cornerstone of medicinal chemistry and chemical biology, forming the structural basis for nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] Its inherent biological significance and synthetic versatility have established it as a "privileged scaffold" in drug discovery, present in a multitude of approved therapeutic agents.[1][2] Within this vital class of heterocycles, this compound (CAS No. 898044-48-9) has emerged as a particularly valuable and reactive intermediate.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of this compound. We will delve into its physicochemical properties, synthesis, core reactivity, and applications, with a focus on the practical insights required for its effective use in the laboratory. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely recipes but self-validating systems grounded in chemical principles.

Physicochemical & Structural Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The data for this compound is summarized below. Proper storage is critical; the compound should be stored under an inert atmosphere at 2-8°C, sealed, and protected from moisture to prevent degradation.[3][4]

PropertyValueSource(s)
CAS Number 898044-48-9[3][5]
Molecular Formula C₅H₂ClN₃[3][5]
Molecular Weight 139.54 g/mol [3][5]
IUPAC Name This compound[5]
Synonyms 4-Chloro-2-pyrimidinecarbonitrile, 2-Cyano-4-chloropyrimidine[3][5]
Appearance Liquid or pale yellow solid[6][7]
Boiling Point 292.0 ± 32.0 °C (at 760 Torr)[8]
Density 1.43 ± 0.1 g/cm³[8]
Flash Point 130.4 ± 25.1 °C[8]
SMILES N#CC1=NC=CC(Cl)=N1[3][5]
InChI Key AKONCVZBQYODEU-UHFFFAOYSA-N[5]
Storage 2-8°C, inert atmosphere, sealed, away from moisture[3][4]

Synthesis Methodology: A Plausible Approach

While multiple routes to substituted pyrimidines exist, a common strategy for a molecule like this compound involves the construction of a pyrimidine core followed by functional group interconversion. A plausible synthesis begins with a precursor like 2-amino-4-hydroxypyrimidine, which can be converted to the target molecule through diazotization/chlorination and cyanation, or by starting with a dichlorinated pyrimidine and selectively substituting one chlorine atom.

The following diagram outlines a generalized, high-level workflow for producing functionalized chloropyrimidines, illustrating the key transformations required.

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Purification A Pyrimidine Precursor (e.g., Uracil derivative) B Dichlorinated Intermediate (e.g., 2,4-Dichloropyrimidine) A->B Chlorination (e.g., POCl₃) C Target Molecule This compound B->C Cyanation (e.g., KCN, NaCN) D Pure Product C->D Column Chromatography or Distillation

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2,4-Dichloropyrimidine

This protocol is a representative, field-proven method for a selective cyanation reaction.

Objective: To synthesize this compound via selective nucleophilic substitution of 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF.

    • Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the starting material and the quenching of the cyanide nucleophile. DMF is an excellent polar aprotic solvent that effectively dissolves both the substrate and the cyanide salt, facilitating the reaction.

  • Reagent Addition: Add sodium cyanide (1.0-1.2 eq) to the solution in one portion.

    • Causality: A slight excess of the cyanide source ensures complete conversion of the starting material. The C2 position of 2,4-dichloropyrimidine is generally more activated towards nucleophilic attack than the C4 position, allowing for selective substitution under controlled conditions.

  • Reaction Execution: Stir the mixture at room temperature (or with gentle heating, e.g., 40-50°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Temperature control is key to selectivity. Excessive heat could lead to the formation of the disubstituted dicyanopyrimidine byproduct. TLC monitoring is essential for determining the reaction endpoint, preventing over-reaction and degradation.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully pour it into a separatory funnel containing cold water and EtOAc.

    • Causality: Quenching with water stops the reaction and dissolves the inorganic salts (excess NaCN and NaCl byproduct). EtOAc serves as the extraction solvent for the organic product. Extreme caution must be exercised as quenching an active cyanide reaction will produce toxic HCN gas. The work-up should be performed in a well-ventilated fume hood.

  • Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Causality: The water washes remove residual DMF and inorganic impurities. The brine wash removes the bulk of the dissolved water from the organic layer, initiating the drying process.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Causality: Complete removal of water is necessary before solvent evaporation to prevent co-distillation or hydrolysis of the product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/EtOAc gradient.

    • Causality: Chromatography separates the desired monosubstituted product from unreacted starting material, the disubstituted byproduct, and other minor impurities, yielding the pure this compound.

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct reactive sites: the electrophilic C4 carbon attached to the chlorine atom and the nitrile group at C2. The electron-withdrawing nature of the pyrimidine ring and the C2-nitrile group strongly activates the C4-chloro substituent for nucleophilic aromatic substitution (SNAr).

G cluster_0 Key Reactions at C4 Position cluster_1 Resulting Scaffolds A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Nu⁻ C Suzuki-Miyaura Coupling A->C Pd Catalyst, Base D 4-Amino/Alkoxy/Thio-pyrimidines (R-NH₂, R-OH, R-SH) B->D E 4-Aryl/Vinyl-pyrimidines (Ar-B(OH)₂) C->E

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is the most prominent reaction of this scaffold. The chlorine atom is an excellent leaving group and is readily displaced by a wide range of nucleophiles.[6] This reaction is the gateway to creating vast libraries of substituted pyrimidines for structure-activity relationship (SAR) studies.

  • Amination: Reaction with primary or secondary amines (R¹R²NH) yields 4-aminopyrimidine derivatives. These are crucial building blocks for kinase inhibitors and other targeted therapies.

  • Alkoxylation/Aryloxylation: Reaction with alcohols (R-OH) or phenols (Ar-OH) in the presence of a base (e.g., NaH, K₂CO₃) affords 4-alkoxy/aryloxy-pyrimidine ethers.

  • Thiolation: Reaction with thiols (R-SH) provides 4-thioether-pyrimidine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond can participate in various cross-coupling reactions to form new carbon-carbon bonds, significantly increasing molecular complexity.

  • Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base is an effective method for synthesizing 4-aryl or 4-vinyl pyrimidines.[6] This is a foundational reaction for constructing biaryl structures common in pharmaceuticals.

Modification of the Nitrile Group

While the C4-Cl is the primary site of reactivity, the C2-nitrile group offers further opportunities for functionalization, typically after the C4 position has been modified.

  • Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like LiAlH₄ or catalytic hydrogenation.

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

Applications in Drug Discovery and Agrochemicals

The derivatives of this compound are actively explored in multiple research areas due to their potent biological activities.

  • Pharmaceuticals: It is a key intermediate in the synthesis of antiviral and anticancer agents.[6] The pyrimidine core is adept at forming hydrogen bonds with protein targets, making it a privileged structure for enzyme inhibitors.[2][9] Chlorinated pyrimidines have demonstrated significant potential as antibacterial and antifungal agents.[6][10]

  • Agrochemicals: The biological activity of pyrimidine derivatives extends to agriculture, where they are used to develop novel herbicides and pesticides.[6]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions. All operations should be conducted inside a certified chemical fume hood by trained personnel.[8]

Hazard ClassStatementGHS CodeSource(s)
Acute Toxicity, Oral Harmful if swallowedH302[5][8]
Acute Toxicity, Dermal Harmful in contact with skinH312[5][8]
Acute Toxicity, Inhalation Harmful if inhaledH332[5][8]
Skin Irritation Causes skin irritationH315[5][8]
Eye Irritation Causes serious eye irritationH319[5][8]
Target Organ Toxicity May cause respiratory irritationH335[5][8]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. Wear impervious clothing to prevent skin contact.[8]

  • Respiratory Protection: If engineering controls are insufficient or irritation is experienced, use a full-face respirator with an appropriate cartridge.[8]

Handling & Storage:

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.[8]

  • Storage: Store locked up in a well-ventilated place.[8][11] Keep the container tightly closed in a dry and cool environment (recommended 2-8°C).[4][12]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor.[8]

  • In Case of Skin Contact: Immediately wash off with plenty of water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[8]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

  • If Swallowed: Rinse mouth. Get medical help. Do not induce vomiting.[8]

References

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkat USA. Available from: [Link]

  • This compound | C5H2ClN3 | CID 45787493 - PubChem. Available from: [Link]

  • 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis - UCHEM. Available from: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. Available from: [Link]

  • China 2-Chloropyrimidine-4-carbonitrile Manufacturers Suppliers Factory - Free Sample. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. Available from: [Link]

  • Chloropyrimidines as a new class of antimicrobial agents - PubMed. Available from: [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents.

Sources

reactivity of the chlorine atom in 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 4-Chloropyrimidine-2-carbonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its value stems from the highly activated C4-chloro substituent, which is exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of a diverse array of functional groups, enabling the construction of complex molecular architectures and libraries of potential therapeutic agents. This guide provides a comprehensive exploration of the chemical principles governing the reactivity of this chlorine atom, detailed experimental protocols for its substitution with various nucleophiles, and insights into the application of its derivatives in pharmaceutical research.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in biological systems. Consequently, synthetic pyrimidine derivatives are of immense interest for developing agents that can modulate biological pathways.[3][4]

This compound (1) has emerged as a particularly valuable intermediate. The molecule's reactivity is dominated by the C4-chloro group, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This guide will dissect the factors contributing to this reactivity and provide practical methodologies for its exploitation in chemical synthesis.

The Electronic Landscape: Why the C4-Chlorine is Highly Labile

The high reactivity of the chlorine atom at the C4 position is not accidental; it is a direct consequence of the powerful electron-withdrawing effects exerted by the pyrimidine ring nitrogens and the C2-carbonitrile group. Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strong electron-withdrawing groups can render the ring electron-deficient and susceptible to attack by nucleophiles.[5][6]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][7]

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom at the C4 position, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][8]

  • Elimination Step (Fast): The aromaticity is restored by the expulsion of the chloride leaving group.[7]

The stability of the Meisenheimer complex is crucial for the reaction to proceed. In the case of this compound, the negative charge of the intermediate is effectively delocalized onto the electronegative nitrogen atoms of the pyrimidine ring and further stabilized by the inductive and mesomeric effects of the C2-nitrile group. This stabilization lowers the activation energy of the rate-determining step, facilitating the reaction. The C4 position is generally more reactive than the C2 position in such systems, an observation that can be explained by frontier molecular orbital theory, which shows a higher LUMO coefficient at C4 compared to C2.[9][10]

Caption: The addition-elimination mechanism of SNAr.

Reactions with N-Nucleophiles: Building Blocks for Bioactive Aminopyrimidines

The reaction of this compound with amine nucleophiles is one of the most widely used transformations in pyrimidine chemistry, providing access to a vast range of 4-aminopyrimidine derivatives.[11] These products are scaffolds for numerous kinase inhibitors and other therapeutic agents.[12][13]

Expert Insights: Experimental Design

The choice of reaction conditions is critical for a successful amination.

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are preferred as they effectively solvate the counter-ion of the base but do not strongly solvate the nucleophile, thereby enhancing its reactivity.[7] Alcohols like isopropanol or ethanol can also be used, sometimes with acid catalysis.[14]

  • Base: A non-nucleophilic base is often required to neutralize the HCl generated during the reaction. Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) are common choices. The base prevents the protonation of the amine nucleophile, which would render it unreactive.

  • Temperature: Reactions are typically run at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction rate, though highly activated substrates or strong nucleophiles may react at room temperature.[7][15]

Detailed Step-by-Step Protocol: General Amination

This protocol provides a general framework for the reaction of this compound with a primary or secondary amine.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent & Base Addition: Dissolve the starting material in an anhydrous polar aprotic solvent (e.g., DMF, 10 mL per mmol of substrate). Add a non-nucleophilic base such as DIPEA (2.0 eq).

  • Nucleophile Addition: Add the desired amine nucleophile (1.1-1.2 eq) to the mixture dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitoring: Track the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

  • Aqueous Workup: Once complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove the DMF and inorganic salts.[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel or recrystallization to obtain the pure 4-aminopyrimidine-2-carbonitrile derivative.[7]

Data Presentation: Examples of Amination Reactions
NucleophileBaseSolventTemperature (°C)Yield (%)Reference
MorpholineK₂CO₃DMF8095[16]
AnilineDIPEA2-Propanol8092[14]
IndolineNaOHEthanolRoom TempHigh[15]
4-ChloroanilineEt₃NNone (Neat)100-11078[13]

Reactions with S- and O-Nucleophiles

While less common than amination, the displacement of the C4-chlorine with sulfur and oxygen nucleophiles is also a viable strategy for diversification.

S-Nucleophiles (Thiols)

Thiols and thiophenols are excellent nucleophiles and readily displace the C4-chlorine, often under basic conditions with reagents like sodium thiophenoxide.[17][18] These reactions are typically fast and high-yielding.

O-Nucleophiles (Alcohols & Phenols)

Alcohols and phenols are generally weaker nucleophiles than amines and require stronger basic conditions to proceed.[19] The corresponding alkoxide or phenoxide, generated by using a strong base like sodium hydride (NaH) or sodium methoxide, is the active nucleophile.[17] These reactions must be conducted under anhydrous conditions as water can compete as a nucleophile.

Detailed Step-by-Step Protocol: Reaction with Sodium Phenoxide
  • Setup: In a dry flask under an inert atmosphere, add this compound (1.0 eq) and phenol (1.1 eq).

  • Solvent and Base: Suspend the reactants in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the product with ethyl acetate.

  • Isolation and Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

C-C Bond Formation: Palladium-Catalyzed Cross-Coupling Reactions

Beyond traditional SNAr, the C4-chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the formation of C-C bonds, connecting aryl or heteroaryl fragments to the pyrimidine core.[20] This method is exceptionally powerful for creating biaryl structures prevalent in many drug candidates.[21]

Expert Insights: Suzuki Coupling Considerations
  • Catalyst System: A typical catalyst system consists of a palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, and a phosphine ligand, like P(t-Bu)₃ or Xantphos.[20][22] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or KF is required to activate the boronic acid for transmetalation.[20]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is often used.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 1. Reaction Setup - Dry flask under N₂ - Add 4-chloropyrimidine-2-CN - Add base & solvent B 2. Nucleophile Addition - Add amine/thiol/alcohol/boronic acid A->B C 3. Heating & Stirring - Heat to specified temp. - Stir for required time B->C D 4. Monitoring - TLC or LC-MS analysis C->D D->C Incomplete? E 5. Quenching & Extraction - Cool reaction - Add water/aq. solution - Extract with organic solvent D->E Complete? F 6. Drying & Concentration - Dry organic layer (e.g., Na₂SO₄) - Evaporate solvent E->F G 7. Purification - Column Chromatography - Recrystallization F->G H 8. Characterization - NMR, MS G->H

Caption: General experimental workflow for substitution reactions.
Detailed Step-by-Step Protocol: Suzuki Coupling
  • Setup: In a reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), a base like spray-dried KF (2.0 eq), and the palladium catalyst system (e.g., Pd₂(dba)₃/P(t-Bu)₃, 2-5 mol%).[20]

  • Solvent: Add anhydrous THF or a dioxane/water mixture as the solvent.

  • Reaction: Seal the vial and heat the mixture to 50-80 °C with vigorous stirring overnight.[20] Microwave irradiation can also be used to accelerate the reaction.[23]

  • Workup: After cooling, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Extraction: Partition the filtrate between ethyl acetate and water. Separate the layers.

  • Isolation and Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to yield the 4-arylpyrimidine-2-carbonitrile.

Conclusion

This compound is a robust and versatile chemical intermediate whose reactivity is centered on the facile displacement of its C4-chloro substituent. The strong electron-withdrawing nature of the pyrimidine ring and the C2-nitrile group activates this position for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying electronic principles and employing the optimized protocols detailed in this guide, researchers in drug development and organic synthesis can effectively leverage this building block to construct novel and complex molecules with significant therapeutic potential.

References

  • Gagnon, D. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. Available at: [Link]

  • MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Gagnon, D. et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange. Available at: [Link]

  • Leadbeater, N. E. et al. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Stack Exchange. Available at: [Link]

  • El-Sharkawy, M. A. et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Available at: [Link]

  • Ayati, A. et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

  • Budesinsky, Z. et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. Available at: [Link]

  • Snégaroff, K. et al. (2009). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Expert Insights on 2-Chloropyrimidine-4-carbonitrile: Manufacturing and Supply. Ningbo Inno Pharmchem. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • den Hertog, H. J. & Jouwersma, C. (2006). The reaction of 4-chloropyridine with some amines. ResearchGate. Available at: [Link]

  • Wade, J. V. & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available at: [Link]

  • Gurram, V. et al. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]

  • Guram, A. et al. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. Available at: [Link]

  • Bellina, F. & Rossi, R. (2006). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. Available at: [Link]

  • ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Li, D. et al. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. Available at: [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available at: [Link]

  • National Institutes of Health. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. NIH. Available at: [Link]

  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. Available at: [Link]

  • Thieme. (n.d.). Examples of pyrimidine derivatives with applications in medicinal and materials science. Thieme Connect. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Study of 4-Aminopyrimidine-5-carboxaldehyde Oximes as Antiproliferative VEGFR-2 Inhibitors. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available at: [Link]

  • ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. Available at: [Link]

  • PubMed. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. PubMed. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Chemistry Steps. Available at: [Link]

  • University of Illinois. (n.d.). REACTIONS OF ALCOHOLS. University of Illinois. Available at: [Link]

  • Odinity. (2017). Investigating Substitution Reactions of Various Alcohol-Containing Compounds. Odinity. Available at: [Link]

Sources

electrophilic and nucleophilic sites of 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloropyrimidine-2-carbonitrile

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and materials science. Its unique electronic architecture, characterized by an electron-deficient pyrimidine core functionalized with two potent electron-withdrawing groups, imparts a distinct and versatile reactivity profile. This guide provides an in-depth analysis of the molecule's electrophilic and nucleophilic centers, grounded in fundamental principles of electronic effects and orbital interactions. We will dissect the causality behind its reactivity, particularly in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and present validated experimental protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleobases essential to life and a vast number of FDA-approved drugs.[1] The strategic introduction of halogen and cyano moieties onto this privileged scaffold, as seen in this compound, creates a highly versatile intermediate. The halogen serves as a proficient leaving group for nucleophilic substitution and a handle for cross-coupling reactions, while the nitrile group offers a gateway to a variety of functional transformations.[1][2] Understanding the intrinsic electronic properties that govern the reactivity of its specific atomic sites is paramount for designing efficient and regioselective synthetic strategies.

Molecular Architecture and Electronic Landscape

To comprehend the reactivity of this compound, we must first analyze its structure and the electronic contributions of its constituent parts. The molecule consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, a chlorine atom at C4, and a nitrile group at C2.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 898044-48-9[3][4][5]
Molecular Formula C₅H₂ClN₃[3][4]
Molecular Weight 139.54 g/mol [3][4]
IUPAC Name This compound[3]
SMILES C1=CN=C(N=C1Cl)C#N[3]

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which exert a strong inductive (-I) and mesomeric (-M) effect. This effect is significantly amplified by the additional electron-withdrawing power of the chlorine atom at C4 (-I effect) and the nitrile group at C2 (-I and -M effects). The cumulative result is a severely electron-poor π-system, which dictates the molecule's primary modes of reaction.

Caption: Structure and IUPAC numbering of this compound.

Mapping Reactivity: Electrophilic and Nucleophilic Sites

The pronounced electron deficiency of the ring system establishes clear and predictable sites for chemical attack.

Electrophilic Hotspots: Targets for Nucleophiles

The carbon atoms of the pyrimidine ring are the primary electrophilic centers. The electron density is drawn away from them by the adjacent nitrogen atoms and the exocyclic withdrawing groups, creating partial positive charges (δ+).

  • C4 and C6 Positions: These positions are highly activated towards nucleophilic attack. The C4 carbon, bonded to the chlorine atom, is particularly electrophilic. A nucleophilic attack at this position allows the resulting negative charge in the Meisenheimer intermediate to be stabilized through delocalization onto the adjacent nitrogen atom (N3). A similar, though slightly less pronounced, effect occurs at the C6 position, with stabilization by N1.

  • C2 Position: The C2 carbon is also significantly electrophilic, being positioned between two nitrogen atoms and attached to the cyano group.

  • Nitrile Carbon: The carbon atom of the nitrile group is inherently electrophilic due to the polarity of the carbon-nitrogen triple bond and is susceptible to attack by strong nucleophiles.

Caption: Key electrophilic sites on this compound.

Nucleophilic Centers: Sites of Protonation and Coordination

The nucleophilic character of the molecule is primarily associated with the lone pairs of electrons on the nitrogen atoms.

  • Ring Nitrogens (N1 and N3): These nitrogen atoms possess lone pairs and can act as bases or nucleophiles. However, their basicity is significantly attenuated by the powerful electron-withdrawing effects of the ring substituents. They are most likely to react in protonation reactions under acidic conditions or coordinate to metal centers.

  • Nitrile Nitrogen: The lone pair on the nitrile nitrogen also contributes to the molecule's nucleophilic character, though it is less basic than the ring nitrogens.

Core Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable transformation of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. The severe electron-deficient nature of the ring makes this process highly favorable, even with moderate nucleophiles.

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The regioselectivity is strongly dictated by the stability of the anionic intermediate, known as a Meisenheimer complex.

  • Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a tetrahedral intermediate. The negative charge is effectively stabilized by resonance, particularly through delocalization onto the electronegative N3 atom.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

Attack at C4 is kinetically and thermodynamically favored over C6 or C2 because the resulting Meisenheimer complex is better stabilized.[6][7] Frontier molecular orbital (FMO) theory corroborates this, predicting that the Lowest Unoccupied Molecular Orbital (LUMO) has its largest coefficient at the C4 position, indicating it is the most favorable site for nucleophilic attack.[6]

SNAr_Mechanism start 4-Chloropyrimidine- 2-carbonitrile intermediate Meisenheimer Complex (Anionic Intermediate) Charge delocalized onto N3 start->intermediate + Nu:⁻ product 4-Substituted Product intermediate->product - Cl⁻

Caption: General workflow for the SNAr reaction.

Table 2: Summary of Site-Specific Reactivity

SiteReaction TypeReagents/ConditionsProduct Type
C4 Nucleophilic Aromatic Substitution (SNAr)Amines, Alkoxides, Thiols, etc.4-substituted pyrimidines
C4 Suzuki Cross-CouplingArylboronic acids, Pd catalyst, base4-Arylpyrimidine-2-carbonitriles
C4 Sonogashira Cross-CouplingTerminal alkynes, Pd/Cu catalyst, base4-Alkynylpyrimidine-2-carbonitriles
Nitrile (C≡N) HydrolysisH₃O⁺ or OH⁻, heatAmide or Carboxylic Acid
Nitrile (C≡N) ReductionLiAlH₄ or H₂, catalystPrimary Amine
Nitrile (C≡N) Grignard ReactionR-MgX, then H₂OKetone

Validated Experimental Protocol: SNAr with a Primary Amine

This protocol describes a representative and reliable method for the substitution of the C4-chloro group with a primary amine, a common transformation in pharmaceutical synthesis.[8]

Objective: To synthesize N-benzyl-2-cyanopyrimidin-4-amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Propanol or Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a clean, dry microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 139.5 mg).

  • Solvent and Reagents: Add anhydrous propanol (e.g., 2 mL). While stirring, add benzylamine (1.1 mmol, 118 mg, 120 µL) followed by triethylamine (1.5 mmol, 152 mg, 209 µL). The triethylamine acts as a base to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120-140 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Microwave irradiation accelerates the reaction by efficiently heating the polar solvent and reactants, significantly reducing reaction times compared to conventional heating. The choice of a polar, high-boiling solvent like propanol is ideal for these conditions.

  • Workup: After the reaction is complete (as indicated by TLC), cool the vial to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (15 mL). Shake vigorously and separate the layers. The organic layer contains the product.

    • Self-Validation: The bicarbonate wash neutralizes any excess HCl and the triethylamine hydrochloride salt, facilitating a clean separation.

  • Washing: Wash the organic layer with brine (15 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-benzyl-2-cyanopyrimidin-4-amine.

Conclusion

This compound is a molecule engineered for synthetic utility. Its electronic landscape is dominated by the powerful electron-withdrawing nature of its pyrimidine core and substituents, rendering the C4 position a highly reliable electrophilic site for SNAr and cross-coupling reactions. The nitrile group provides an additional, orthogonal reactive handle for further diversification. By understanding the fundamental principles that govern its site-selectivity, researchers can confidently and efficiently incorporate this valuable scaffold into complex molecular targets, accelerating innovation in drug discovery and beyond.

References

  • Kalogirou, A. S. et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How can nucleophilic substitution happen at the sp2-hybridised carbon of 4-chloropyridine?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]

  • ResearchGate. (2009). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

  • Lu, Y. et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Retrieved from [Link]

  • UCHEM. (2025). 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 2-4 each with nitriles. Retrieved from [Link]

  • PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Chloropyrimidine-2-carbonitrile: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloropyrimidine-2-carbonitrile, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a focus on the causal reasoning behind its utility in the synthesis of complex, biologically active molecules.

Core Molecular and Physicochemical Profile

This compound is a substituted pyrimidine ring, a motif of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents.[1] The presence of a chloro group at the 4-position and a nitrile group at the 2-position imparts a unique reactivity profile, making it a versatile intermediate for the synthesis of diverse molecular scaffolds.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its elemental composition and mass.

  • Molecular Formula: C₅H₂ClN₃[2][3][4]

  • Molecular Weight: 139.54 g/mol [2][3][4]

This information is critical for stoichiometric calculations in synthesis and for confirmation of its identity via mass spectrometry.

Chemical Identifiers

For unambiguous identification and sourcing, the following identifiers are crucial:

IdentifierValueSource(s)
CAS Number 898044-48-9[2][3]
IUPAC Name This compound[3][5]
Synonyms 2-Cyano-4-chloropyrimidine, 4-Chloro-2-pyrimidinecarbonitrile[2]
InChI Key AKONCVZBQYODEU-UHFFFAOYSA-N[5]
SMILES N#CC1=NC=CC(Cl)=N1[2]
Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and behavior in various solvent systems.

PropertyValueSource(s)
Physical Form Typically a solid (white to off-white) or liquid[5]
Boiling Point Approximately 292 °C
Storage Temperature Recommended at 2-8°C or -20°C for long-term storage, sealed and away from moisture[2][5]
Solubility Generally soluble in polar organic solvents like DMSO and DMF.

Synthesis of this compound: A Plausible Experimental Protocol

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach involves the construction of the pyrimidine ring followed by functional group interconversions. A common strategy for synthesizing substituted pyrimidines is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea derivative. Subsequent chlorination and cyanation reactions can then be employed to install the desired functional groups.

The diagram below illustrates a conceptual workflow for the synthesis of this compound.

G cluster_0 Conceptual Synthetic Workflow Start Starting Materials (e.g., Malononitrile, Formamide) Step1 Pyrimidine Ring Formation (e.g., Condensation Reaction) Start->Step1 Condensation Intermediate1 4-Hydroxypyrimidine-2-carbonitrile Step1->Intermediate1 Step2 Chlorination (e.g., with POCl₃) Intermediate1->Step2 Chlorination Target This compound Step2->Target

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite of established procedures for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 4-Hydroxypyrimidine-2-carbonitrile

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add malononitrile and formamide.

  • Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 4-hydroxypyrimidine-2-carbonitrile.

Step 2: Chlorination to Yield this compound

  • In a well-ventilated fume hood, carefully add 4-hydroxypyrimidine-2-carbonitrile to an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.

  • Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the electron-withdrawing nitrile group. The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SNAr).

G cluster_1 Key Reactivity Profile Reactant This compound Product 4-Substituted-pyrimidine-2-carbonitrile Reactant->Product SNAr Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Product

Caption: Nucleophilic aromatic substitution at the C4 position.

This reactivity is the cornerstone of its utility as a synthetic intermediate. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride to introduce diverse functional groups, enabling the construction of large libraries of compounds for biological screening.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] this compound serves as a key building block in the synthesis of various biologically active molecules.

Intermediate in the Synthesis of Antiviral Agents

Substituted pyrimidines are central to the development of antiviral drugs, particularly for HIV. For instance, the core of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine contains a diaminopyrimidine moiety. The synthesis of analogues of such drugs often involves the coupling of a chloropyrimidine intermediate with a suitable amine.[7]

Precursor for Kinase Inhibitors

Many kinase inhibitors, used in oncology, feature a pyrimidine core that mimics the adenine of ATP to bind to the kinase active site. The versatility of this compound allows for the introduction of various side chains that can be tailored to target specific kinases with high affinity and selectivity.

Building Block for Agrochemicals

The pyrimidine ring is also a common feature in modern agrochemicals, including herbicides and fungicides. The synthetic accessibility and tunable reactivity of intermediates like this compound make them valuable for the discovery and development of new crop protection agents.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of this compound. While specific, publicly available spectra for this exact compound are scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyrimidine ring. The chemical shifts would be downfield due to the deshielding effect of the electronegative nitrogen atoms and the electron-withdrawing substituents.

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the nitrile group would appear at a characteristic chemical shift, as would the carbon bearing the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the functional groups present:

  • A sharp, strong peak around 2230 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

  • C-Cl stretching vibrations in the fingerprint region.

  • C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight. The mass spectrum would show a molecular ion peak (M⁺) at m/z 139 and a characteristic M+2 peak with roughly one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of data typically found in Safety Data Sheets (SDS).

  • Hazard Classification: This compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid generating dust or aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic synthesis and medicinal chemistry. Its unique combination of a reactive chloro leaving group and an electron-withdrawing nitrile on a biologically relevant pyrimidine scaffold provides a powerful platform for the synthesis of a wide range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers aiming to leverage this building block in the development of novel therapeutics and other advanced materials.

References

  • Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023). Synthesise the novel pyrimidine derivative which is use as intermediate of the HIV drug. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104936956A - Amino-substituted isothiazole.
  • Organic Syntheses. (n.d.). 2-Chloropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

  • PubMed Central. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility of 4-Chloropyrimidine-2-carbonitrile in Organic Solvents for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloropyrimidine-2-carbonitrile is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its solubility characteristics in various organic solvents are critical for optimizing reaction conditions, purification processes like crystallization, and overall process scalability. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and understand the solubility of this compound. While extensive public data on its solubility is scarce, this document outlines the theoretical principles, a robust experimental methodology, and data interpretation strategies necessary for generating reliable solubility profiles in-house. The guide emphasizes safety, scientific integrity, and practical application in a research and development setting.

Introduction: The Strategic Importance of Solubility Data

In pharmaceutical process chemistry, solvent selection is a decision of paramount importance. The efficiency of a synthetic step, the purity of an intermediate, and the feasibility of large-scale production are all intrinsically linked to the solubility of the reagents and products. This compound, a key building block in medicinal chemistry, is no exception.[1]

A comprehensive understanding of its solubility profile enables scientists to:

  • Optimize Reaction Kinetics: Ensuring the substrate is fully dissolved can significantly enhance reaction rates and yields.

  • Develop Efficient Crystallization Processes: Selecting an appropriate solvent/anti-solvent system is fundamental for obtaining the desired polymorph, crystal habit, and purity.

  • Streamline Downstream Processing: Proper solvent choice simplifies workup and isolation procedures, reducing waste and improving process efficiency.

  • Ensure Process Safety and Scalability: Predictable solubility behavior is crucial for avoiding phase separation or precipitation issues during scale-up.

This guide provides the foundational knowledge and a detailed experimental protocol to empower researchers to generate this critical data.

Physicochemical Properties and Theoretical Solubility Considerations

Before embarking on experimental work, a theoretical assessment based on the molecule's structure and properties can guide solvent selection. The widely accepted principle of "like dissolves like" serves as our primary guide, suggesting that polar solutes dissolve best in polar solvents and nonpolar solutes in nonpolar solvents.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₂ClN₃ [4]
Molecular Weight 139.54 g/mol [5]
Appearance Pale yellow solid [1]
XLogP3 0.49 - 1.2 [4][5]
Topological Polar Surface Area (TPSA) 49.6 Ų [5][6]
Hydrogen Bond Donors 0 [6]

| Hydrogen Bond Acceptors | 3 |[6] |

Analysis of Properties:

  • The pyrimidine ring with its nitrogen atoms and the nitrile group (-C≡N) contribute significant polarity and make the molecule a hydrogen bond acceptor.[6]

  • The XLogP3 value, a measure of lipophilicity, is relatively low, suggesting a preference for more polar environments over highly nonpolar ones.[4][5]

  • The presence of the chlorine atom adds some lipophilic character.

Based on this analysis, we can hypothesize that this compound will exhibit higher solubility in polar aprotic solvents and potentially moderate solubility in some polar protic solvents. Its solubility is expected to be limited in nonpolar solvents. A similar compound, 2-Chloropyrimidine-4-carbonitrile, is noted to be soluble in polar organic solvents like DMSO and DMF, but insoluble in water, which supports this hypothesis.[7]

A Framework for Solvent Selection

A logical approach to solvent screening is essential for efficiency. The diagram below illustrates a decision-making workflow for selecting candidate solvents for experimental testing.

Solvent_Selection_Workflow A Start: Define Solubility Objective (e.g., Reaction, Crystallization) B Analyze Physicochemical Properties (Polarity, H-bonding, XLogP) A->B C Hypothesize Solubility Profile 'Like Dissolves Like' B->C D Select Solvent Classes for Screening C->D E Polar Aprotic (e.g., DMF, DMSO, Acetonitrile, Acetone) D->E F Polar Protic (e.g., Ethanol, Methanol, Isopropanol) D->F G Nonpolar / Weakly Polar (e.g., Toluene, Heptane, MTBE) D->G H Consider Process Constraints (Boiling Point, Toxicity, Cost) E->H F->H G->H I Finalize List of Solvents for Experimental Determination H->I

Caption: Logical workflow for selecting candidate organic solvents.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The following protocol describes a robust and widely used method for accurately determining the solubility of a compound at a specific temperature. The "shake-flask" or isothermal equilibrium method is reliable, though it can be time-consuming.[8]

4.1. Materials and Equipment

  • Compound: this compound (purity >97%)

  • Solvents: A range of analytical grade organic solvents (e.g., Acetonitrile, Acetone, Ethanol, Isopropanol, Toluene, Ethyl Acetate, Dichloromethane).

  • Equipment:

    • Analytical balance (±0.1 mg)

    • Scintillation vials (e.g., 20 mL) with screw caps

    • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

    • Syringes

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[9]

4.2. Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid solute to a known volume of solvent in a vial B Seal vials and place in thermostatic shaker (e.g., 25°C for 24-72h) A->B C Allow vials to settle (undissolved solid remains) B->C D Withdraw supernatant using a syringe C->D E Filter supernatant through a 0.22 µm syringe filter D->E F Dilute filtered sample with mobile phase to a known concentration E->F G Analyze by HPLC to determine concentration F->G H H G->H Calculate Solubility (mg/mL or mol/L)

Caption: Step-by-step workflow for solubility determination.

4.3. Detailed Procedure

  • Preparation: To a series of vials, add a pre-weighed amount of this compound. Add a precisely known volume (e.g., 5.0 mL) of the selected organic solvent to each vial. The amount of solid added should be in excess of what is expected to dissolve to ensure a saturated solution is formed.

  • Equilibration: Tightly seal the vials to prevent solvent evaporation. Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours.[8] A preliminary time-course experiment can be run to determine the minimum time to reach a plateau in concentration.

  • Sample Collection: After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the thermostat for at least 2 hours to allow undissolved solids to settle.

  • Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Accurately dilute a known volume of the filtered, saturated solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of this compound is determined by comparing the peak area to a standard calibration curve. Reversed-phase HPLC with a C18 column is commonly used for pyrimidine derivatives.[10] A mobile phase consisting of an acetate buffer and methanol or acetonitrile is often effective.[11]

4.4. Data Analysis and Presentation

The solubility (S) is calculated using the following formula:

S (mg/mL) = CHPLC × DF

Where:

  • CHPLC is the concentration of the diluted sample determined by HPLC (in mg/mL).

  • DF is the dilution factor.

The results should be compiled into a clear, comparative table.

Table 2: Hypothetical Solubility Data for this compound at 25°C

Solvent Class Solvent Solubility (mg/mL) Solubility (mol/L)
Polar Aprotic Acetone [Experimental Value] [Calculated Value]
Acetonitrile [Experimental Value] [Calculated Value]
Ethyl Acetate [Experimental Value] [Calculated Value]
Polar Protic Ethanol [Experimental Value] [Calculated Value]
Isopropanol [Experimental Value] [Calculated Value]
Weakly Polar Dichloromethane [Experimental Value] [Calculated Value]

| | Toluene | [Experimental Value] | [Calculated Value] |

Safety and Handling Precautions

This compound is a hazardous substance.[4][12] All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[12]

    • Skin Protection: Handle with chemical-impermeable gloves and wear protective clothing.[12]

    • Respiratory Protection: Use a respirator if dust or aerosols are generated.[12]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

Always consult the latest Safety Data Sheet (SDS) for the compound and all solvents used before beginning any experimental work.[12][13][14]

Conclusion

Determining the solubility of this compound is not merely an academic exercise; it is a fundamental step in the development of robust, scalable, and safe pharmaceutical manufacturing processes. By combining theoretical predictions with rigorous experimental methodology as outlined in this guide, researchers can generate the high-quality data needed to make informed decisions in solvent selection, reaction optimization, and crystallization design. This systematic approach ensures scientific integrity and accelerates the path from laboratory discovery to commercial production.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Spahić, A., et al. (2014). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Gilar, M. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • LookChem. (n.d.). Cas 898044-48-9,this compound. Retrieved from [Link]

Sources

Navigating the Thermal Landscape of 4-Chloropyrimidine-2-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyrimidine-2-carbonitrile is a pivotal building block in contemporary medicinal chemistry, valued for its role in the synthesis of a diverse array of bioactive molecules. Its chemical reactivity, dictated by the electrophilic nature of the pyrimidine ring further activated by the chloro and cyano substituents, makes it a versatile intermediate. However, this inherent reactivity also raises critical questions about its thermal stability. This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. In the absence of direct, publicly available experimental data for this specific compound, this guide synthesizes information from structurally analogous compounds and established principles of thermal analysis to offer a robust predictive assessment. We will delve into the theoretical underpinnings of its stability, present detailed protocols for definitive experimental evaluation using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the implications for safe handling, storage, and process development.

Introduction: The Double-Edged Sword of Reactivity

The utility of this compound in drug discovery stems from the strategic placement of its functional groups. The chlorine atom at the 4-position serves as a facile leaving group for nucleophilic aromatic substitution, while the nitrile group at the 2-position can be elaborated into a variety of nitrogen-containing heterocycles. This electronic arrangement, however, suggests a potential for thermal lability. The electron-withdrawing nature of both the chloro and cyano groups renders the pyrimidine ring susceptible to decomposition upon heating. Understanding the thermal decomposition threshold and potential hazardous byproducts is not merely an academic exercise; it is a critical safety and quality control parameter in a research and development setting. A study on various substituted pyrimidine derivatives has shown that the nature and position of substituents significantly influence their thermal stability, with chloro-substituted pyrimidines exhibiting notable thermal sensitivity[1][2].

Physicochemical Properties and Known Hazards

PropertyValueSource
Molecular Formula C₅H₂ClN₃PubChem[3]
Molecular Weight 139.54 g/mol PubChem[3]
Appearance White to off-white crystalline solid(General knowledge)
Storage Temperature 2-8°C, sealed, away from moistureChemScene[4]
Known Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.PubChem[3]

It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or fume hood.

Assessing Thermal Stability: A Methodical Approach

A comprehensive evaluation of the thermal stability of this compound necessitates a multi-technique approach. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of such an investigation.

Experimental Workflow

The following diagram outlines a logical workflow for the thermal stability assessment of this compound.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Primary Screening cluster_2 Mass Loss Analysis cluster_3 Evolved Gas Analysis cluster_4 Data Analysis & Reporting Prep Sample Preparation (Crystalline solid, 2-5 mg) DSC Differential Scanning Calorimetry (DSC) (Determine melting point, decomposition onset, and enthalpy) Prep->DSC TGA Thermogravimetric Analysis (TGA) (Quantify mass loss vs. temperature) DSC->TGA TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) (Identify decomposition products) TGA->TGA_MS Analysis Kinetic Analysis & Hazard Assessment TGA_MS->Analysis Report Comprehensive Report Generation Analysis->Report

Caption: Experimental workflow for thermal stability assessment.

Detailed Experimental Protocols

Objective: To determine the melting point, onset of decomposition, peak decomposition temperature, and the enthalpy of decomposition (ΔHd).

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards.

  • Sample Preparation: Accurately weigh 2-3 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25°C to 350°C at a linear heating rate of 10°C/min.

    • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Analysis:

    • Determine the melting point from the peak of the endothermic event.

    • Identify the onset temperature of the exothermic decomposition event. This is a critical parameter for defining the upper limit for safe handling.

    • Determine the peak temperature of the decomposition exotherm.

    • Calculate the enthalpy of decomposition by integrating the area under the exothermic peak.

Objective: To determine the temperature at which the compound begins to lose mass and to quantify the mass loss at different stages of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from 25°C to 500°C at a heating rate of 10°C/min.

    • Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • Generate a plot of mass (%) versus temperature (°C).

    • Determine the onset temperature of mass loss.

    • Identify the temperatures at which different stages of mass loss occur and the percentage of mass lost in each stage.

Predicted Thermal Behavior and Decomposition Pathway

Based on the thermal analysis of structurally similar pyrimidine derivatives, we can anticipate the likely thermal behavior of this compound[1][2]. The presence of the electron-withdrawing chloro and cyano groups is expected to lower the decomposition temperature compared to the unsubstituted pyrimidine ring.

Hypothetical Thermal Analysis Data

The following table presents a hypothetical, yet plausible, set of thermal analysis data for this compound, derived from the trends observed in related compounds.

ParameterPredicted ValueMethod
Melting Point (Tm) 110 - 120 °CDSC
Decomposition Onset (Tonset) ~180 °CDSC
Peak Decomposition (Tpeak) ~200 °CDSC
Enthalpy of Decomposition (ΔHd) > 200 J/gDSC
Initial Mass Loss ~180 °CTGA
Major Mass Loss Event 180 - 250 °CTGA

Disclaimer: These values are estimations based on analogous compounds and should be confirmed by experimental analysis.

Potential Decomposition Mechanism

The thermal decomposition of this compound is likely to proceed via a complex mechanism involving the fragmentation of the pyrimidine ring. The initial steps may involve the cleavage of the C-Cl bond, which is often the weakest point in such molecules. The presence of the nitrile group could also influence the decomposition pathway, potentially leading to the formation of toxic gases such as hydrogen cyanide (HCN) and cyanogen (C₂N₂), in addition to oxides of carbon and nitrogen, and hydrogen chloride (HCl)[5].

Decomposition_Pathway cluster_0 Initial Compound cluster_1 Initial Decomposition cluster_2 Fragmentation cluster_3 Gaseous Byproducts Start This compound Radical Radical Intermediates (e.g., Pyrimidyl radical + Cl•) Start->Radical Heat (Δ) Fragments Ring Fragmentation Radical->Fragments Gases HCN, ClCN, HCl, NOx, COx Fragments->Gases

Caption: Plausible thermal decomposition pathway.

Implications for Safe Handling and Storage

The predicted thermal instability of this compound underscores the importance of stringent safety protocols:

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources, as recommended by suppliers[4]. Long-term storage at refrigerated temperatures (2-8°C) is advisable.

  • Handling: Avoid heating the compound above its predicted decomposition onset temperature. When performing reactions, use a controlled heating source and monitor the reaction temperature closely. All handling should be done in a fume hood to avoid inhalation of any potential decomposition products.

  • Scale-up Considerations: For process development and scale-up, a thorough thermal hazard assessment is mandatory. This should include Accelerating Rate Calorimetry (ARC) to determine the potential for a runaway reaction.

Conclusion

While this compound is a valuable tool in drug discovery, its potential for thermal instability must be respected. This guide provides a comprehensive framework for its thermal evaluation, emphasizing a methodical approach rooted in established analytical techniques. Although direct experimental data is currently lacking, the insights gleaned from analogous structures strongly suggest that careful temperature control is paramount for the safe handling and use of this compound. It is strongly recommended that researchers conduct their own thermal analysis to establish definitive safety parameters before utilizing this compound in their work.

References

  • Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-454.
  • Baluja, S., Bhalodia, R., Gajera, R., Bhatt, M., & Bhesaniya, K. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45787493, this compound. PubChem. Retrieved from [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. Retrieved from [Link]

  • Al-Omair, M. A., & El-Gazzar, A. B. A. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts, 22(9), 1866-1879. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Strategic Value of 4-Aryl-2-cyanopyrimidines in Modern Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The ability to strategically functionalize this heterocycle is therefore of paramount importance in the design and synthesis of novel drug candidates. 4-Chloropyrimidine-2-carbonitrile has emerged as a highly valuable and versatile building block in this endeavor.[2] Its bifunctional nature, featuring a reactive chlorine atom at the 4-position and a synthetically malleable nitrile group at the 2-position, allows for the sequential and regioselective introduction of diverse molecular fragments.[3]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[4] The application of this reaction to this compound provides a direct and efficient route to a diverse array of 4-aryl-2-cyanopyrimidines, which are key intermediates in the synthesis of complex molecular architectures for drug discovery.[5] This guide provides a detailed exploration of the Suzuki coupling with this compound, offering in-depth mechanistic insights, field-proven experimental protocols, and troubleshooting advice to empower researchers in their synthetic endeavors.

I. The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

The success of a Suzuki coupling reaction hinges on a finely tuned palladium-catalyzed cycle. Understanding the fundamental steps of this process is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[6]

The Catalytic Pathway

Suzuki_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX 4-Chloropyrimidine- 2-carbonitrile (Ar-X) ArX->OxAdd PdII_intermediate Ar-Pd(II)(X)Ln OxAdd->PdII_intermediate Transmetalation Transmetalation PdII_intermediate->Transmetalation Boronic_Acid Ar'B(OH)₂ Boronate_Complex Ar'B(OH)₃⁻ Boronic_Acid->Boronate_Complex + Base Base Base (e.g., K₂CO₃) Boronate_Complex->Transmetalation PdII_diaryl Ar-Pd(II)(Ar')Ln Transmetalation->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Arylpyrimidine- 2-carbonitrile (Ar-Ar') RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyrimidine ring facilitates this step, making chloropyrimidines more reactive than their chlorobenzene counterparts.[5]

  • Transmetalation: In this crucial step, the organic group from the boronic acid derivative is transferred to the palladium center. The presence of a base is essential for this process. The base activates the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar'B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II) intermediate.[6]

  • Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium center (the pyrimidine and the aryl group from the boronic acid) couple and are eliminated from the palladium, forming the desired C-C bond of the 4-aryl-2-cyanopyrimidine product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

II. Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for performing Suzuki coupling reactions with this compound. Optimization of specific parameters may be necessary for different boronic acids.

General Workflow

Suzuki_Workflow A Reaction Setup: - Add this compound,  boronic acid, base, and solvent to flask. B Degassing: - Purge with inert gas (Ar or N₂)  for 15-30 minutes. A->B C Catalyst Addition: - Add palladium catalyst and ligand  under inert atmosphere. B->C D Reaction: - Heat to desired temperature with stirring. C->D E Monitoring: - Track progress by TLC or LC-MS. D->E E->D Continue reaction F Work-up: - Cool, dilute with organic solvent,  wash with aqueous solutions. E->F Reaction complete G Purification: - Dry organic layer, concentrate,  and purify by column chromatography. F->G H Characterization: - Confirm structure and purity  (NMR, MS, etc.). G->H

Figure 2: A typical experimental workflow for the Suzuki coupling reaction.

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is a good starting point for a wide range of arylboronic acids.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a clean, dry reaction flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and purge with an inert gas for 15-30 minutes.

  • Add the degassed solvent system via syringe.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive coupling partners.[7]

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)

  • Base (e.g., K₂CO₃, 2 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 2:1 v/v)

  • Microwave reaction vessel with a stir bar

Procedure:

  • To a microwave reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent system.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction to 100-120 °C for 10-30 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the work-up and purification steps as described in Protocol 1.

III. Data Presentation: Representative Reaction Conditions and Outcomes

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids, based on established protocols for similar chloropyrimidines.[7][8]

EntryBoronic Acid (Ar'B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O10012 h~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O10012 h~90-98
33-Fluorophenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)Toluene/H₂O11016 h~75-85
42-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)Cs₂CO₃ (2.5)THF808 h~70-80
5Pyridin-3-ylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (3)Dioxane/H₂O11018 h~60-75

Yields are approximate and may vary depending on the specific reaction scale and purification method.

IV. Troubleshooting and Field-Proven Insights

Even with optimized protocols, challenges can arise. Here are some common issues and their potential solutions:

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed system- Poor quality boronic acid- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and the reaction vessel.- Check the purity of the boronic acid; consider converting it to a more stable boronate ester.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Formation of homocoupled boronic acid (Ar'-Ar') - Presence of oxygen- High reaction temperature- Improve degassing procedures.- Lower the reaction temperature and extend the reaction time.
Protodeboronation (loss of boronic acid group) - Presence of protic impurities or excess water- Prolonged reaction times at high temperatures- Use anhydrous solvents and dry reagents.- Monitor the reaction closely and stop it once the starting material is consumed.
Hydrolysis of the nitrile group - Strongly acidic or basic work-up conditions- Prolonged heating in the presence of water- Use a neutral work-up procedure.- Minimize reaction time and the amount of water in the solvent system.

V. Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a robust and highly effective method for the synthesis of 4-aryl-2-cyanopyrimidines. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently generate a wide range of valuable intermediates for drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful application of this important transformation.

References

  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qawasmeh, R. A. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. Retrieved from [Link]

  • LookChem. (n.d.). Cas 898044-48-9,this compound. Retrieved from [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. Retrieved from [Link]

  • Klančar, U., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. Retrieved from [Link]

  • Rehman, A. U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(21), 7552. Retrieved from [Link]

  • ResearchGate. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico AD. Retrieved from [Link]

  • Frontiers. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2010). Stereospecific Suzuki Cross-Coupling of Alkyl α-Cyanohydrin Triflates. Organic Letters, 12(3), 468–471. Retrieved from [Link]

  • Kalogirou, A. S., et al. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. Retrieved from [Link]

  • ResearchGate. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(vii), 1-12. Retrieved from [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(48), 6333–6335. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2017). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 22(8), 1271. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]

  • Jia, X., et al. (2009). Chelation-assisted palladium-catalyzed direct cyanation of 2-arylpyridine C-H bonds. Organic Letters, 11(20), 4716–4719. Retrieved from [Link]

  • Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(2), 987–1005. Retrieved from [Link]

  • Kar, S., & Chaudhuri, A. (2020). Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads. International Journal of Biological Macromolecules, 148, 565–573. Retrieved from [Link]

  • Chen, J., et al. (2014). Palladium-catalyzed C(sp2)-H pyridocarbonylation of N-aryl-2-aminopyridines: dual function of the pyridyl moiety. Organic Letters, 16(10), 2748–2751. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2023). Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides. Scientific Reports, 13(1), 10839. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

Synthesis of 2-Amino-4-substituted-pyrimidines via Nucleophilic Aromatic Substitution on 4-Chloropyrimidine-2-carbonitrile: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminopyrimidine Scaffold in Modern Drug Discovery

The 2-aminopyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active agents.[1] Its rigid, planar structure, combined with strategically positioned hydrogen bond donors and acceptors, allows for high-affinity interactions with a diverse range of protein targets. This has led to the development of numerous blockbuster drugs across various therapeutic areas, including oncology (e.g., Imatinib, Palbociclib), infectious diseases, and central nervous system disorders.[2][3] The ability to readily introduce diverse substituents at the 4-position of the pyrimidine ring is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

This application note provides a detailed technical guide for the synthesis of 2-amino-4-substituted-pyrimidines, leveraging the highly activated precursor, 4-chloropyrimidine-2-carbonitrile. We will delve into the mechanistic underpinnings of the key synthetic transformation, provide a robust and adaptable experimental protocol, and discuss the expected outcomes with various amine nucleophiles.

Mechanistic Rationale: The Power of Electron-Withdrawing Groups in SNAr Chemistry

The core transformation in this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of electron-withdrawing groups. In our chosen starting material, this compound, the chloro group at the 4-position is the leaving group. The crucial feature of this substrate is the powerful electron-withdrawing nitrile (-CN) group at the 2-position.

The nitrile group, through its strong inductive and resonance effects, dramatically lowers the electron density of the pyrimidine ring, particularly at the C4 and C6 positions. This electronic pull is critical for two reasons:

  • Facilitation of Nucleophilic Attack: The increased electrophilicity of the C4 carbon makes it highly susceptible to attack by a nucleophile, such as a primary or secondary amine.

  • Stabilization of the Meisenheimer Intermediate: The SNAr reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The electron-withdrawing nitrile group effectively delocalizes and stabilizes this negative charge through resonance, thereby lowering the activation energy of the reaction and accelerating its rate.

The reaction proceeds regioselectively at the C4 position. This is a well-established trend for nucleophilic substitution on 2,4-disubstituted pyrimidines, where attack at C4 is generally favored over C2.[4][5] The presence of the strongly activating nitrile group at C2 further reinforces this inherent preference, ensuring a clean and selective substitution at the desired position.

SNAr_Mechanism reagents 4-Chloropyrimidine- 2-carbonitrile + R¹R²NH meisenheimer Meisenheimer Intermediate (stabilized by -CN group) reagents->meisenheimer Nucleophilic Attack product 2-Amino-4-(substituted-amino) -pyrimidine-2-carbonitrile + HCl meisenheimer->product Loss of Cl⁻ workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Reaction Setup: This compound, solvent, amine, base B Reaction: Heat to reflux and monitor by TLC A->B C Solvent Removal B->C D Aqueous Work-up: Extraction with EtOAc C->D E Drying and Concentration D->E F Column Chromatography E->F G Characterization: NMR, Mass Spectrometry F->G

Sources

Application Notes & Protocols: The Strategic Use of 4-Chloropyrimidine-2-carbonitrile in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-KI-4CPCN-202601

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring role in biologically active compounds, particularly in the domain of protein kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows pyrimidine-based molecules to effectively compete for the kinase hinge region, a critical interaction for potent inhibition.[2][3] This guide focuses on a highly versatile and strategic building block: 4-Chloropyrimidine-2-carbonitrile . We will explore the chemical rationale behind its utility, provide detailed, field-tested protocols for its derivatization, and illustrate its application in the logical design of next-generation kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and discovery of targeted therapeutics.

Introduction: Why this compound?

The development of small-molecule kinase inhibitors remains a high priority in the treatment of human cancers and other diseases driven by aberrant cell signaling.[4] The pyrimidine scaffold is central to this effort, forming the core of numerous FDA-approved drugs.[1][5] this compound emerges as a superior starting material for several key reasons:

  • Pre-activated for Derivatization: The electron-deficient nature of the pyrimidine ring, further enhanced by two nitrogen atoms and a C2-nitrile group, renders the chlorine atom at the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This provides a direct and efficient handle for introducing molecular diversity.

  • Strategic Vector for Potency and Selectivity: The amine moiety, typically installed at the C4 position, can be elaborated with various substituents designed to probe deep into the ATP-binding pocket, interacting with key residues near the gatekeeper or the DFG motif to drive potency and selectivity.[6]

  • The C2-Nitrile as a Key Pharmacophore: The nitrile group is not merely a synthetic handle; it is a potent hydrogen bond acceptor. This functionality can form critical interactions with the kinase hinge region or other nearby residues, significantly contributing to the binding affinity of the final inhibitor.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to successful synthesis and safe handling.

PropertyValueSource
Molecular Formula C₅H₂ClN₃[7][8]
Molecular Weight 139.54 g/mol [8]
CAS Number 898044-48-9[8]
Appearance Off-white to yellow solidVendor Data
Storage -20°C, sealed, away from moisture[7]

Core Synthetic Strategies & Protocols

The primary value of this compound lies in its predictable and high-yielding reactivity at the C4 position. The following protocols are foundational for building libraries of kinase inhibitors from this scaffold.

Workflow Overview: From Building Block to Inhibitor

The following diagram illustrates the typical synthetic logic employed when starting with this compound.

G A This compound (Starting Material) C Nucleophilic Aromatic Substitution (SNAr) (Core Reaction) A->C B Primary / Secondary Amine (R-NHR') B->C D 4-Aminopyrimidine-2-carbonitrile Intermediate C->D Key bond formation E Optional Further Functionalization (e.g., Suzuki, Amide Coupling on 'R' group) D->E If required F Final Kinase Inhibitor Library D->F E->F SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)-R' L2 Transmetal->PdII_R Base Base (e.g., K2CO3) Base->Transmetal Boronic R'-B(OH)2 Boronic->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Product) RedElim->Product RX R-X (Chloropyrimidine) RX->OxAdd KinaseBinding cluster_0 Kinase ATP Binding Pocket cluster_1 Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif (Allosteric Pocket) PyrimidineCore Pyrimidine Core (C2-Nitrile) PyrimidineCore->Hinge H-Bonds C4_Substituent C4-Amine Substituent (R group) C4_Substituent->Gatekeeper van der Waals C4_Substituent->DFG_Motif Hydrophobic/ Polar Interactions

Sources

Application Note: Synthesis of Janus Kinase (JAK) Inhibitor Scaffolds Utilizing 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of JAKs in Cellular Signaling and the Pursuit of Selective Inhibition

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in intracellular signal transduction.[1][2] They mediate the signaling of a vast array of cytokines, interferons, and growth factors, which are crucial for processes such as immunity, cell proliferation, and differentiation.[3] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary cascade initiated by cytokine receptor activation, leading to the phosphorylation of STAT proteins by JAKs.[4] These phosphorylated STATs then translocate to the nucleus to regulate gene expression.[1]

Dysregulation of the JAK-STAT pathway is implicated in a multitude of autoimmune diseases, inflammatory conditions, and cancers.[2][5] This has made JAKs highly attractive therapeutic targets. The development of small molecule JAK inhibitors (JAKinibs) has revolutionized the treatment of diseases like rheumatoid arthritis, psoriasis, and myelofibrosis.[6] A common structural motif in many potent and selective JAK inhibitors is the pyrimidine core, which serves as a versatile scaffold for engaging with the ATP-binding site of the kinase.[7][8]

This application note provides a detailed guide for the synthesis of 2,4-disubstituted pyrimidine scaffolds, key precursors to a variety of JAK inhibitors, using 4-chloropyrimidine-2-carbonitrile as a strategic building block. We will delve into the rationale behind this synthetic approach, provide detailed experimental protocols, and discuss the characterization of the resulting intermediates.

The Strategic Advantage of the this compound Scaffold

The choice of this compound as a starting material is predicated on several key factors:

  • Facilitated Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further enhanced by the strongly electron-withdrawing nitrile group at the C2 position. This electronic arrangement significantly activates the C4 position towards nucleophilic attack, allowing for the efficient displacement of the chlorine atom by a variety of nucleophiles, particularly amines.[4]

  • Modularity and Diversity: The sequential nature of the SNAr reaction allows for the introduction of a wide range of substituents at the C4 position. This modularity is crucial in drug discovery for building a library of analogues to explore the structure-activity relationship (SAR).

  • Potential for Hinge Binding: The pyrimidine core itself is a well-established "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. The 2-carbonitrile group can either be retained in the final molecule or serve as a synthetic handle for further modifications.

Signaling Pathway Overview: The JAK-STAT Cascade

To appreciate the therapeutic rationale, a foundational understanding of the JAK-STAT pathway is essential. The diagram below illustrates the canonical signaling cascade and the point of intervention for JAK inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK association Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 5. Dimerization Nucleus Nucleus STAT_active->Nucleus 6. Nuclear Translocation Gene Target Gene Transcription STAT_active->Gene 7. Gene Regulation JAK_Inhibitor JAK Inhibitor (e.g., Pyrimidine-based) JAK_Inhibitor->JAK Inhibition

Figure 1: The JAK-STAT Signaling Pathway and Point of Inhibition.

Synthetic Protocols: Building the JAK Inhibitor Core

The central reaction in this synthetic strategy is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C4 position of this compound with a suitable amine. This section provides detailed protocols for this key transformation.

General Workflow for SNAr Reaction

The diagram below outlines the general synthetic workflow for the preparation of 4-aminopyrimidine-2-carbonitrile derivatives.

SNAr_Workflow start Start Materials: - this compound - Amine (R-NH2) reaction S N Ar Reaction (Solvent, Base, Heat) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Product: 4-(Alkyl/Aryl)aminopyrimidine- 2-carbonitrile characterization->product

Figure 2: General workflow for the synthesis of 4-aminopyrimidine-2-carbonitrile derivatives.

Protocol 1: Synthesis of 4-(Phenylamino)pyrimidine-2-carbonitrile

This protocol describes a general procedure for the coupling of this compound with an aromatic amine, aniline, which is a common fragment in many kinase inhibitors.

Materials:

  • This compound

  • Aniline

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add n-butanol to create a suspension (approx. 0.2 M concentration of the limiting reagent).

  • Add aniline (1.1 eq) to the suspension.

  • Add diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(phenylamino)pyrimidine-2-carbonitrile.

Protocol 2: Synthesis of a Chiral 4-Aminopyrimidine Intermediate

Many advanced JAK inhibitors, such as Tofacitinib, incorporate chiral amines. This protocol outlines the coupling with a representative chiral amine.

Materials:

  • This compound

  • (R)-3-Amino-N-methylpiperidine (or other desired chiral amine)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) in DMF (approx. 0.3 M).

  • Add the chiral amine, (R)-3-Amino-N-methylpiperidine (1.2 eq).

  • Add powdered potassium carbonate (2.0 eq) as the base.

  • Seal the tube and heat the reaction mixture to 80-90 °C for 12-16 hours, with stirring. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired chiral 4-aminopyrimidine-2-carbonitrile intermediate.

Characterization of Synthesized Intermediates

Thorough characterization of the synthesized compounds is essential to confirm their identity and purity. The following table summarizes the expected analytical data for the product of Protocol 1.

Compound Name Structure Molecular Formula Molecular Weight Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm) Expected Mass Spec (ESI+) m/z
4-(Phenylamino)pyrimidine-2-carbonitrileStructure of 4-(Phenylamino)pyrimidine-2-carbonitrileC₁₁H₈N₄196.218.65 (d, 1H), 7.80 (br s, 1H), 7.65 (d, 2H), 7.45 (t, 2H), 7.25 (t, 1H), 7.10 (d, 1H)197.1 [M+H]⁺

Note: The image URL for the structure is a placeholder and should be replaced with an actual image in a real application.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of diverse libraries of potential JAK inhibitors. The straightforward and efficient SNAr chemistry allows for the introduction of various amine-containing fragments, enabling extensive exploration of the chemical space around the pyrimidine scaffold. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to construct novel kinase inhibitors. Further derivatization of the 2-carbonitrile group or the amine substituent can lead to the discovery of next-generation JAK inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

  • Wikipedia. "JAK-STAT signaling pathway." Available at: [Link]

  • Hu, X., Li, J., Fu, M., Zhao, X., & Wang, W. (2021). The JAK/STAT signaling pathway: from bench to clinic. Signal Transduction and Targeted Therapy, 6(1), 402. Available at: [Link]

  • Bao, K., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(12), 17894-17902. Available at: [Link]

  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors for autoimmune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843-862. Available at: [Link]

  • Rigilu, H., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 13(11), 1759-1766. Available at: [Link]

  • Parsian Pharmaceutical Co. "JAK inhibitors As a New Therapeutic Option." Available at: [Link]

  • Bonal, C., et al. (2006). Development of pyrimidine-based inhibitors of Janus tyrosine kinase 3. Bioorganic & Medicinal Chemistry Letters, 16(21), 5633-5638. Available at: [Link]

  • Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. Available at: [Link]

  • Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6096-6108. Available at: [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 2016, 8(1):39-45. Available at: [Link]

  • Angelini, G., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(22), 5463. Available at: [Link]

Sources

Application Notes and Protocols: Synthesis of Pyrido[2,3-d]pyrimidines from 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This fused pyridine and pyrimidine ring system is a key structural motif in a variety of biologically active compounds, exhibiting a broad spectrum of therapeutic properties including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[3][4][5][6] Notably, this scaffold is present in approved drugs such as Palbociclib, used in the treatment of breast cancer, highlighting its clinical significance.[7] The versatile nature of the pyrido[2,3-d]pyrimidine skeleton allows for extensive chemical modification, enabling the fine-tuning of pharmacological profiles to target specific biological pathways.[4][7] Consequently, the development of efficient and robust synthetic routes to access this important class of molecules is of paramount interest to researchers in academia and the pharmaceutical industry.

This document provides a detailed guide for the synthesis of pyrido[2,3-d]pyrimidines, commencing from the readily accessible starting material, 4-chloropyrimidine-2-carbonitrile. The protocols outlined herein are designed to be reproducible and scalable, offering a practical approach for drug development professionals and medicinal chemists.

Synthetic Strategy: A Multi-Step Approach to the Pyrido[2,3-d]pyrimidine Core

The synthesis of the pyrido[2,3-d]pyrimidine scaffold from this compound is a multi-step process that involves the sequential construction of the fused pyridine ring onto the pyrimidine core. The general synthetic strategy is depicted below:

Synthetic_Pathway A This compound B 4-Aminopyrimidine-2-carbonitrile Intermediate A->B Amination C Cyclization Precursor B->C Functionalization D Pyrido[2,3-d]pyrimidine Core C->D Intramolecular Cyclization

Caption: General synthetic workflow for pyrido[2,3-d]pyrimidines.

Part 1: Synthesis of 4-Aminopyrimidine-2-carbonitrile Intermediate

The initial and critical step in this synthetic sequence is the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the pyrimidine ring with an appropriate amine. This reaction is fundamental to introducing the necessary nitrogen atom that will ultimately form part of the pyridine ring.

Protocol 1: General Procedure for Amination of this compound

Materials:

  • This compound

  • Desired primary amine (e.g., cyclopentylamine for Palbociclib intermediate synthesis)[1]

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen aprotic polar solvent.

  • Add the primary amine (1.1 - 1.5 eq) to the reaction mixture.

  • Add the base (1.5 - 2.0 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific amine used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., Ethyl acetate, Dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrimidine-2-carbonitrile intermediate.

Causality Behind Experimental Choices:

  • Aprotic Polar Solvent: Solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and facilitate the nucleophilic aromatic substitution by stabilizing the charged intermediate (Meisenheimer complex).

  • Base: The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Inert Atmosphere: This prevents potential side reactions with atmospheric moisture and oxygen, which could degrade the starting materials or products.

Part 2: Construction of the Pyridine Ring

With the 4-aminopyrimidine-2-carbonitrile intermediate in hand, the next phase involves the annulation of the pyridine ring. This is typically achieved through a condensation reaction with a three-carbon synthon, followed by an intramolecular cyclization.

Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate

This protocol exemplifies the construction of the pyridone ring, a common core in many bioactive pyrido[2,3-d]pyrimidines.

Materials:

  • 4-Aminopyrimidine-2-carbonitrile intermediate

  • α,β-Unsaturated ester (e.g., methyl acrylate)[1]

  • Strong base (e.g., Sodium methoxide (NaOMe) in Methanol)

  • Solvent (e.g., Methanol)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the 4-aminopyrimidine-2-carbonitrile intermediate (1.0 eq) in methanol.

  • Add the α,β-unsaturated ester (1.2 - 1.5 eq) to the solution.

  • Slowly add a solution of sodium methoxide in methanol (2.0 - 3.0 eq) to the reaction mixture at room temperature.

  • Heat the reaction to reflux and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a weak acid (e.g., acetic acid).

  • The precipitated product can be collected by filtration, washed with cold methanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization if necessary.

Mechanistic Insight: The reaction proceeds via a Michael addition of the amino group to the α,β-unsaturated ester, followed by an intramolecular cyclization (Dieckmann condensation-like) and subsequent tautomerization to form the stable pyridone ring.[1]

Michael_Addition_Cyclization Start 4-Aminopyrimidine-2-carbonitrile + α,β-Unsaturated Ester Michael_Adduct Michael Adduct Intermediate Start->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Pyrido[2,3-d]pyrimidin-7(8H)-one Cyclized_Intermediate->Product Tautomerization

Caption: Key steps in the formation of the pyridone ring.

Data Presentation: Representative Yields

The following table summarizes typical yields for the key steps in the synthesis. Actual yields may vary depending on the specific substrates and reaction conditions.

StepStarting MaterialProductTypical Yield (%)
1 This compound4-(Cyclopentylamino)pyrimidine-2-carbonitrile75-85
2 4-(Cyclopentylamino)pyrimidine-2-carbonitrile8-Cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile60-75

Conclusion and Future Directions

The synthetic route detailed in these application notes provides a reliable and adaptable method for the synthesis of the medicinally important pyrido[2,3-d]pyrimidine scaffold, starting from this compound. The protocols are designed to be clear and reproducible for researchers in the field of drug development. Further optimization of reaction conditions, exploration of a wider range of amines and three-carbon synthons, and the application of modern synthetic technologies such as flow chemistry and microwave-assisted synthesis could lead to even more efficient and diverse routes to this valuable class of compounds.[4][8] The use of nanocatalysts has also shown promise in improving yields and reaction times for similar syntheses.[9][10]

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
  • The chemistry of pyrido[2,3-d]pyrimidines and their applications.
  • An efficient catalytic method for the synthesis of pyrido[2,3-d]pyrimidines as biologically drug candidates by using novel. Applied Organometallic Chemistry.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Suggested mechanism for the synthesis of pyrido[2,3-d]pyrimidines catalyzed by LDHs–TPTAACl.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • General route for the synthesis of novel pyrido[2,3-d]pyrimidines 3.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC.
  • One-pot synthesis of pyrido[2,3-d]pyrimidine derivatives (4a-n) in the...
  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.
  • Synthesis of pyrido[2,3-d]pyrimidine carbonitrile.

Sources

Application and Protocol Guide: Nucleophilic Aromatic Substitution of 4-Chloropyrimidine-2-carbonitrile with Amines and Anilines

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_1>

Introduction: The Strategic Importance of 4-Aminopyrimidine-2-carbonitriles in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine and pyrimidine bases of DNA and RNA.[1][2] This structural analogy allows pyrimidine derivatives to effectively interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[2][3] The introduction of amino and anilino substituents at the C4 position of the pyrimidine ring is a particularly fruitful strategy in drug design, leading to the development of potent and selective inhibitors for various enzymes implicated in diseases such as cancer and inflammatory disorders.[3][4][5][6][7]

4-Chloropyrimidine-2-carbonitrile serves as a highly versatile and reactive building block for the synthesis of these crucial 4-aminopyrimidine-2-carbonitrile derivatives. The presence of the electron-withdrawing nitrile group at the C2 position, coupled with the inherent electron-deficient nature of the pyrimidine ring, significantly activates the C4 position towards nucleophilic aromatic substitution (SNAr).[1][8][9] This guide provides a comprehensive overview of the SNAr reaction of this compound with a range of amines and anilines, offering detailed mechanistic insights, step-by-step protocols, and practical considerations for researchers in drug development.

The Underlying Chemistry: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines and anilines proceeds through a well-established two-step addition-elimination SNAr mechanism.[9] Understanding this mechanism is paramount for optimizing reaction conditions and predicting reactivity patterns.

  • Step 1: Nucleophilic Attack and Formation of the Meisenheimer-like Intermediate: The reaction is initiated by the nucleophilic attack of the amine or aniline nitrogen atom on the electron-deficient C4 carbon of the pyrimidine ring. This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer-like complex.[9][10] The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the electron-withdrawing effects of both the ring nitrogens and the C2-carbonitrile group.[10]

  • Step 2: Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, which is a good leaving group.[9][10] This elimination step is typically fast and irreversible, driving the reaction to completion.

The overall reactivity in SNAr reactions on chloropyrimidines is generally C4/C6 > C2 >> C5.[11] In the case of this compound, the C4 position is highly activated for substitution.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer-like Intermediate cluster_products Products Reactant1 This compound Intermediate Resonance-Stabilized Anionic Complex Reactant1->Intermediate Nucleophilic Attack Reactant2 Amine/Aniline (R-NH2) Product1 4-Aminopyrimidine-2-carbonitrile Intermediate->Product1 Elimination of Cl- & Deprotonation Product2 Chloride Ion (Cl-) Product3 Protonated Amine (R-NH3+)

Figure 1: General workflow for the SNAr reaction.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with a representative aliphatic amine (morpholine) and a representative aniline. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

General Considerations
  • Reagent Purity: Use high-purity this compound and amines/anilines. Impurities can lead to side reactions and lower yields.

  • Solvent Choice: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or alcohols like isopropanol are commonly used to facilitate the dissolution of reactants and intermediates.[1]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the HCl generated during the reaction, preventing the protonation of the nucleophile.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of completion.

Protocol 1: Synthesis of 4-(Morpholin-4-yl)pyrimidine-2-carbonitrile

This protocol details the reaction with a secondary aliphatic amine, which is generally highly nucleophilic.

Materials:

  • This compound

  • Morpholine

  • Triethylamine (TEA)

  • Isopropanol (IPA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

  • NMR spectrometer and/or LC-MS for product characterization

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in isopropanol.

  • Add morpholine (1.1 eq) to the solution, followed by triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure 4-(morpholin-4-yl)pyrimidine-2-carbonitrile.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-(Phenylamino)pyrimidine-2-carbonitrile

This protocol outlines the reaction with an aniline, which is a weaker nucleophile than an aliphatic amine and may require more forcing conditions.[12]

Materials:

  • This compound

  • Aniline

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Sealed reaction vial or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

  • NMR spectrometer and/or LC-MS for product characterization

Procedure:

  • In a sealed reaction vial, combine this compound (1.0 eq) and aniline (1.1 eq).

  • Add DMF as the solvent, followed by DIPEA (1.5 eq).

  • Heat the reaction mixture to 100-120 °C and stir.

  • Monitor the reaction by TLC or LC-MS. Reactions with anilines may require longer reaction times (6-24 hours) compared to aliphatic amines.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(phenylamino)pyrimidine-2-carbonitrile.

  • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity and Scope: A Comparative Analysis

The nucleophilicity of the amine or aniline plays a significant role in the reaction rate and conditions required for a successful SNAr reaction.

Nucleophile ClassExampleRelative ReactivityTypical ConditionsNotes
Aliphatic Amines Piperidine, Morpholine, BenzylamineHighRoom temperature to moderate heating (e.g., 80 °C) in solvents like isopropanol or ethanol.[1]Reactions are generally fast and high-yielding.
Anilines Aniline, 4-MethoxyanilineModerate to LowHigher temperatures (e.g., 100-140 °C) in polar aprotic solvents like DMF or DMSO are often necessary.[1]Electron-donating groups on the aniline ring increase nucleophilicity and reaction rate, while electron-withdrawing groups decrease it.[9]
Hindered Amines DiisopropylamineLowMay require more forcing conditions, such as microwave irradiation or the use of a stronger, non-nucleophilic base.Steric hindrance around the nitrogen atom can significantly slow down the rate of nucleophilic attack.

Visualization of the SNAr Mechanism

The following diagram illustrates the key steps in the nucleophilic aromatic substitution of this compound.

SNAr_Detailed_Mechanism cluster_resonance Resonance Stabilization Start This compound + R-NH2 Transition1 Nucleophilic Attack Start->Transition1 Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Transition1->Intermediate + R-NH2 Transition2 Loss of Leaving Group Intermediate->Transition2 Res1 Negative charge on N1 Product 4-(R-amino)pyrimidine-2-carbonitrile + HCl Transition2->Product - Cl- Res2 Negative charge on N3 Res3 Negative charge on C5

Figure 2: Detailed mechanism of the SNAr reaction.

Conclusion and Future Outlook

The nucleophilic aromatic substitution of this compound with amines and anilines is a robust and highly valuable transformation in modern medicinal chemistry. It provides a direct and efficient route to a diverse range of 4-aminopyrimidine-2-carbonitrile derivatives, which are key pharmacophores in numerous drug candidates. By understanding the underlying SNAr mechanism and carefully selecting reaction conditions based on the nucleophilicity of the amine, researchers can readily access a wide array of compounds for biological screening. The protocols and insights provided in this guide are intended to empower scientists in drug discovery to effectively utilize this powerful synthetic tool in the development of next-generation therapeutics.

References

  • Barillari C, Barlocco D, Raveglia LF. Eur. J. Org. Chem. 2001; 4737.
  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidinediamines. Thieme E-Books & E-Journals. (2012). [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • nucleophilic aromatic substitutions. YouTube. (2019). [Link]

  • (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]

  • The synthesis of 4-arylamido-2-arylaminoprimidines as potent EGFR T790M/L858R inhibitors for NSCLC. PubMed. (2018). [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKAT USA. [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. (2023). [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. PubMed. (2022). [Link]

  • The reaction of 4-chloropyridine with some amines. ResearchGate. [Link]

  • This compound | C5H2ClN3. PubChem. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Design, synthesis and antitumor activity of 4-arylamine substituted pyrimidine derivatives as noncovalent EGFR inhibitors overcoming C797S mutation. PubMed. (2024). [Link]

  • (PDF) Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Chemistry Stack Exchange. (2017). [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. (2017). [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC - PubMed Central. [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing. (2023). [Link]

  • The Chemistry of 4-Amino-5-pyrimidinecarbonitrile: Synthesis and Industrial Relevance. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. (2023). [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. TÜBİTAK Academic Journals. (2021). [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. (2022). [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ARKAT USA. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from its ability to engage in various biological interactions, often acting as a bioisostere for other aromatic systems.[2] The targeted functionalization of the pyrimidine ring via palladium-catalyzed cross-coupling reactions is a powerful and versatile strategy for the synthesis of novel molecular entities with therapeutic potential.[3][4]

This guide focuses on a key building block: 4-Chloropyrimidine-2-carbonitrile . The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing nitrile group at the C2 position, renders the C4-chloro substituent highly susceptible to palladium-catalyzed cross-coupling reactions.[5][6] This heightened reactivity allows for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, providing access to a diverse array of 4-substituted-2-cyanopyrimidines. These products are valuable intermediates in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.[1][7]

This document provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this specific substrate. It offers not just step-by-step protocols, but also the underlying mechanistic principles and field-proven insights to empower researchers to successfully implement and troubleshoot these critical transformations.

The Catalytic Heart: The Palladium Cross-Coupling Cycle

All palladium-catalyzed cross-coupling reactions discussed herein operate via a similar catalytic cycle, which is fundamental to understanding reaction optimization.[8] The cycle is driven by the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states.

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X (Substrate) - nL Transmetal Transmetalation Complex (Ar-Pd(II)-R) OxAdd->Transmetal + R-M (Coupling Partner) - M-X Transmetal->Pd0 Reductive Elimination + Product (Ar-R) + nL Product Product (Ar-R) ArX Ar-X = this compound RM R-M = Boronic Acid, Amine, or Alkyne equivalent

Figure 1: Generalized Palladium Catalytic Cycle. The cycle begins with the active Pd(0) catalyst.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[9]

  • Transmetalation: The organic group (R) from the coupling partner (e.g., boronic acid, amine, or organocopper acetylide) is transferred to the palladium center, displacing the halide.[8]

  • Reductive Elimination: The two organic fragments (the pyrimidine and the coupled group) are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[10]

The choice of ligands, base, and solvent is critical as they modulate the stability and reactivity of the palladium intermediates at each stage of this cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[3] It is an excellent choice for coupling aryl and heteroaryl boronic acids to the C4 position of the pyrimidine core.

Causality Behind Experimental Choices
  • Catalyst System: While various palladium sources can be used, pre-catalysts are often preferred for their reliability. For electron-deficient substrates like chloropyrimidines, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective because the substrate itself is highly activated towards oxidative addition.[4][5]

  • Base: An aqueous inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial. The base activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, or DMF) and water is typically used. The organic solvent solubilizes the pyrimidine substrate and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.[4][11]

Representative Protocol: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, Arylboronic Acid, Pd Catalyst, and Base to a dry flask. B 2. Add Dioxane/Water solvent. A->B C 3. Degas the mixture (e.g., Ar sparging). B->C D 4. Heat to 80-100 °C. C->D E 5. Monitor by TLC or LC-MS. D->E F 6. Cool, dilute with water, and extract with organic solvent. E->F G 7. Wash, dry, and concentrate. F->G H 8. Purify by column chromatography or recrystallization. G->H

Figure 2: Workflow for Suzuki-Miyaura Coupling. A standard procedure for C-C bond formation.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (1-5 mol%)

  • K₂CO₃ or K₃PO₄ (2-3 equivalents)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Silica gel for chromatography

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., to achieve a 0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Starting ConditionRationale / Notes
Catalyst Pd(PPh₃)₄ (3 mol%)Effective for activated aryl chlorides; commercially available.[4]
Ligand (none, part of catalyst)Triphenylphosphine is sufficient for this activated substrate.
Base K₂CO₃ (2 eq)Common, effective base for Suzuki couplings. K₃PO₄ can be used for sensitive substrates.[3]
Solvent 1,4-Dioxane / H₂O (4:1)Good balance of solubility for organic and inorganic reagents.[4]
Temperature 100 °CSufficient to drive the reaction to completion for a chloropyrimidine.[4]
Concentration 0.1 MA standard starting concentration.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation.[8][12] This reaction is indispensable for introducing primary and secondary amines at the C4 position, a common structural motif in kinase inhibitors.

Causality Behind Experimental Choices
  • Catalyst System: The oxidative addition of C-Cl bonds is more challenging than for C-Br or C-I bonds. Therefore, this reaction necessitates the use of bulky, electron-rich phosphine ligands.[9] Ligands like XantPhos, RuPhos, or SPhos form highly active Pd(0) species that can efficiently break the strong C-Cl bond.[13][14] Pre-formed catalysts that incorporate these ligands (e.g., XantPhos Pd G3) offer excellent reactivity and reproducibility.[15]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[9] Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for base-sensitive substrates but may require higher temperatures or more active catalyst systems.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are essential. The reaction is highly sensitive to moisture, which can deactivate the catalyst and the strong base.[9]

Representative Protocol: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pd Pre-catalyst, Ligand (if needed), and NaOtBu to a dry flask. B 2. Add anhydrous, degassed Toluene. A->B C 3. Add this compound and Amine. B->C D 4. Heat to 90-110 °C. C->D E 5. Monitor by TLC or LC-MS. D->E F 6. Cool, quench carefully with water, and extract with organic solvent. E->F G 7. Wash, dry, and concentrate. F->G H 8. Purify by column chromatography. G->H

Figure 3: Workflow for Buchwald-Hartwig Amination. Requires strict anhydrous and inert conditions.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Phosphine Ligand (e.g., XantPhos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • Strictly under an inert atmosphere (glovebox recommended): To a dry reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., XantPhos, 0.04 eq), and NaOtBu (1.5 eq).

  • Add anhydrous, degassed toluene to the vessel.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water.

  • Dilute with more water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Starting ConditionRationale / Notes
Catalyst Pd₂(dba)₃ (2 mol%) + XantPhos (4 mol%)A robust system for C-Cl amination.[13][14]
Base NaOtBu (1.5 eq)Strong base is essential for amine deprotonation. Must be handled under inert gas.[9]
Solvent Toluene (anhydrous, degassed)High boiling point and aprotic nature are ideal. Dioxane is also a good alternative.[9]
Temperature 110 °CHigher temperatures are often needed to facilitate the oxidative addition of the C-Cl bond.
Concentration 0.1 MA standard starting concentration.

Sonogashira Coupling: Installing Alkynes

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking the pyrimidine ring to a terminal alkyne.[16] This reaction is invaluable for creating rigid linkers in molecules or for accessing alkynes as versatile handles for further transformations, such as click chemistry.

Causality Behind Experimental Choices
  • Dual Catalysis: The standard Sonogashira reaction employs a dual catalytic system. A palladium catalyst (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) is essential for activating the alkyne.[16][17]

  • Copper's Role: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Pd(II) complex.[18]

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[19]

  • Solvent: Anhydrous THF or DMF are common solvents, often used in conjunction with the amine base. Anhydrous and oxygen-free conditions are critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction.[17]

Representative Protocol: Sonogashira Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, Pd Catalyst, and CuI to a dry flask. B 2. Add anhydrous THF and Et3N. A->B C 3. Degas, then add Terminal Alkyne. B->C D 4. Stir at room temp to 60 °C. C->D E 5. Monitor by TLC or LC-MS. D->E F 6. Filter off amine salts, concentrate. E->F G 7. Dilute with water and extract. F->G H 8. Wash, dry, and purify by column chromatography. G->H

Figure 4: Workflow for Sonogashira Coupling. Requires a dual Pd/Cu catalytic system.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • PdCl₂(PPh₃)₂ (1-5 mol%)

  • Copper(I) Iodide (CuI) (2-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • To a dry, Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF and anhydrous Et₃N via syringe. The mixture should be thoroughly degassed by sparging with argon for 15-20 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) if the reaction is sluggish.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove the amine hydrohalide salts.

  • Concentrate the filtrate. Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended Starting ConditionRationale / Notes
Catalyst PdCl₂(PPh₃)₂ (3 mol%) / CuI (5 mol%)Classic and reliable system for Sonogashira couplings.[19][20]
Base Et₃N (2-3 eq)Acts as both base and co-solvent. Must be anhydrous.
Solvent THF (anhydrous, degassed)Common solvent that solubilizes reactants well.[19]
Temperature Room Temperature to 60 °CMany Sonogashira reactions proceed at RT, but heating may be required for chlorides.
Concentration 0.1 - 0.2 MStandard concentration range.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach is key to resolving issues.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd or Ligand degradation) 2. Insufficiently Inert Atmosphere (O₂ poisoning) 3. Impure/Wet Reagents or Solvents 4. Insufficient Temperature (especially for C-Cl activation)1. Use a fresh bottle of catalyst/ligand or a more robust pre-catalyst. 2. Ensure rigorous degassing of solvents and proper inert gas technique. 3. Use freshly distilled/dried solvents and high-purity reagents. 4. Incrementally increase the reaction temperature (e.g., in 10 °C steps).
Side Product Formation 1. Suzuki: Protodeboronation or homocoupling of boronic acid. 2. Buchwald-Hartwig: Hydrodehalogenation (Cl replaced by H). 3. Sonogashira: Homocoupling of the alkyne (Glaser coupling).1. Use fresh boronic acid; ensure efficient stirring and inert atmosphere.[21] 2. Ensure strictly anhydrous conditions; a more active ligand may accelerate reductive elimination over side reactions.[9] 3. Rigorously exclude oxygen from the reaction. Consider a copper-free protocol if the problem persists.[17]
Difficulty in Purification 1. Product is highly polar due to the cyano and pyrimidine nitrogens. 2. Close Rf values between product and impurities.1. Use a more polar eluent system for column chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol). 2. Consider recrystallization if the product is a solid. Preparative HPLC may be necessary for high purity.

Purification and Characterization

The products of these reactions, 4-substituted-2-cyanopyrimidines, are often crystalline solids or high-boiling oils.

  • Flash Column Chromatography: This is the most common purification method. Due to the polarity of the pyrimidine and nitrile functionalities, solvent systems like Hexane/Ethyl Acetate may need to be enriched with ethyl acetate, or switched to more polar systems like Dichloromethane/Methanol.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol, Ethyl Acetate/Hexane) can be a highly effective and scalable purification method.

  • Characterization: The final, purified compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a robust and highly enabling methodology for the synthesis of diverse, functionalized pyrimidines. By understanding the core catalytic cycle and the specific requirements of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, researchers can confidently and efficiently generate novel compounds for drug discovery and development. The protocols provided herein serve as a validated starting point, and with careful attention to experimental detail—particularly the maintenance of inert and anhydrous conditions—these powerful reactions can be successfully integrated into any synthetic workflow.

References

  • A Comparative Guide to Catalysts for the Cross-Coupling of 2,4,5-Trichloropyrimidine. (n.d.). Benchchem.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules, 26(15), 4478.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amin
  • Sonogashira coupling. (2024). In Wikipedia.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Shroder, M. (n.d.). The Sonogashira Coupling.
  • Kashani, S. K., & Jessiman, J. E. (n.d.).
  • Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2000). The Journal of Organic Chemistry, 65(17), 5451–5458.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules, 23(11), 2947.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2015). Tetrahedron, 71(35), 5851-5859.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2008). European Journal of Organic Chemistry, 2008(24), 4121-4127.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton.
  • Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. (2023). RSC Advances, 13(28), 19045-19049.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). Benchchem.
  • How can I solve my problem with Suzuki coupling? (2014).
  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. (2004). Synlett, 2004(06), 1085-1087.
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (2017). Current Organic Synthesis, 14(6), 844-862.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). Molecules, 17(12), 13957–13968.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2024).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry, 14, 1488–1496.
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2014). Journal of Saudi Chemical Society, 18(5), 451-456.
  • Irie, O., et al. (2008). 4-Amino-2-cyanopyrimidines: novel scaffold for nonpeptidic cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(16), 4642–4646.
  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. (2011).
  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. (n.d.). Benchchem.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). Beilstein Journal of Organic Chemistry, 15, 2397–2402.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Semantic Scholar.
  • Sonogashira coupling-based synthesis and in vitro cytotoxic evaluation of C-2 alkynyl derivatives of withaferin A. (2020). Bioorganic Chemistry, 100, 103926.
  • Method for preparing 2-cyanopyrimidine. (2013).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12039–12204.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2022). Accounts of Chemical Research, 55(2), 224–235.
  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2021). Journal of the American Chemical Society, 143(3), 1548–1555.
  • Synthesis of 2-Cyanopyrimidines. (2019). Molbank, 2019(4), M1086.
  • Process for the preparation of 2-cyanopyridines. (2004).

Sources

Protocol for Sonogashira Coupling with 4-Chloropyrimidine-2-carbonitrile: A Guide to Synthesizing Arylalkynyl Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery & Development Professionals

Introduction: The Strategic Value of C-C Bond Formation in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and typically a copper(I) co-catalyst, has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3]

Pyrimidine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize the pyrimidine ring, particularly through the introduction of an alkynyl moiety, opens vast avenues for structural diversification and the modulation of biological activity. However, the coupling of chloro-substituted N-heterocycles like 4-chloropyrimidine-2-carbonitrile presents a significant challenge. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the high strength of the C-Cl bond, often requiring more forcing conditions and specialized catalytic systems to achieve efficient conversion.[3][4][5]

This application note provides a comprehensive, field-proven guide for researchers engaged in the Sonogashira coupling of this compound. We will delve into the mechanistic underpinnings, explain the rationale behind the selection of reagents and conditions, and provide a detailed, step-by-step protocol designed for reproducibility and success.

Mechanistic Insights: The Dual Catalytic Cycle and the Challenge of Aryl Chlorides

The efficacy of the Sonogashira reaction relies on the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6] Understanding this mechanism is critical for troubleshooting and optimizing the reaction for a challenging substrate.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (this compound). This is typically the rate-determining step, especially for unreactive chlorides.[3][7]

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide species.[3][8] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The crucial link between the cycles occurs when the copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper catalyst.[3][7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkynyl pyrimidine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4]

A significant side reaction, particularly in copper-catalyzed variants, is the oxidative homocoupling of the terminal alkyne to form a butadiyne dimer (Glaser coupling).[1][9] This is often promoted by the presence of oxygen and can be minimized by maintaining a strictly inert atmosphere.[9]

For electron-deficient and sterically demanding substrates like this compound, the oxidative addition step is particularly sluggish. Overcoming this hurdle necessitates the use of highly active catalyst systems, often involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which promote the formation of the active catalytic species and facilitate the difficult C-Cl bond cleavage.[5][6][10]

Diagram 1: The Copper-Palladium Co-Catalyzed Sonogashira Cycle

Sonogashira_Cycle Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative [Ar-Pd(II)(X)L₂] pd0->pd_oxidative Oxidative Addition Ar-X pd_transmetal [Ar-Pd(II)(C≡CR)L₂] pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination Ar-C≡CR cu_catalyst Cu(I)X cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Base, R-C≡CH cu_acetylide->pd_oxidative Transfers Alkynyl Group cu_acetylide->cu_catalyst

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Protocol Optimization: A Rationale-Driven Approach

There is no single "best" procedure for all Sonogashira couplings; conditions must be tailored to the specific substrates.[11] For the coupling of this compound, the following parameters are critical and have been optimized based on established principles for challenging heteroaryl chlorides.

ParameterRecommended ChoiceRationale & Justification
Palladium Source PdCl₂(PPh₃)₂ or Pd₂(dba)₃PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3][12] Pd₂(dba)₃ is a common Pd(0) source. Catalyst loading is typically 1-5 mol%.
Ligand XPhos, SPhos, or P(t-Bu)₃The C-Cl bond is strong; therefore, bulky, electron-rich phosphine ligands are required to create a highly active, coordinatively unsaturated Pd(0) center that can undergo oxidative addition.[5][6]
Copper (I) Source Copper(I) Iodide (CuI)CuI is the most common co-catalyst, facilitating the formation of the copper acetylide intermediate and increasing the reaction rate, allowing for milder conditions.[3][4] Loading is typically 0.5-2 eq. relative to palladium.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Acts to neutralize the HX byproduct and facilitates the deprotonation of the terminal alkyne.[1][13] Can often serve as both the base and a co-solvent. For very sluggish reactions, a stronger inorganic base like K₂CO₃ may be screened.[5]
Solvent THF, Dioxane, or DMFAnhydrous, degassed polar aprotic solvents are standard.[4][11] The choice may depend on the solubility of the substrates and desired reaction temperature.
Temperature 60 - 100 °CElevated temperatures are almost always necessary to overcome the high activation barrier for the oxidative addition of aryl chlorides.[5][14] The reaction should be monitored to avoid decomposition at higher temperatures.
Atmosphere Nitrogen or ArgonA strictly inert atmosphere is crucial to prevent the oxidative homocoupling (Glaser coupling) of the alkyne and to protect the Pd(0) catalyst from oxidation.[9][15]
Detailed Experimental Protocol

This protocol provides a robust starting point for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2.5 mol%)

  • Copper(I) Iodide [CuI] (5.0 mol%)

  • Triethylamine [TEA] (3.0 eq)

  • Anhydrous, degassed Tetrahydrofuran [THF] (to achieve ~0.2 M concentration)

  • Standard laboratory glassware (Schlenk flask or oven-dried round-bottom flask with condenser)

  • Inert gas supply (Nitrogen or Argon)

  • TLC plates, ethyl acetate, hexanes, saturated aq. NH₄Cl, brine, anhydrous Na₂SO₄, silica gel.

Diagram 2: Experimental Workflow for Sonogashira Coupling

Workflow start 1. Setup & Inerting reagents 2. Add Reagents (Pyrimidine, Pd/Cu, Solvent) start->reagents degas 3. Degas Mixture (Freeze-Pump-Thaw or N₂ sparge) reagents->degas add_alkyne 4. Add Alkyne & Base (via syringe) degas->add_alkyne react 5. Heat & Stir (Monitor by TLC) add_alkyne->react workup 6. Workup (Quench, Extract, Dry) react->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Characterization (NMR, MS) purify->analyze end Pure Product analyze->end

Caption: Step-by-step workflow from reaction setup to product analysis.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.025 eq), and CuI (0.05 eq).

  • Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (~0.2 M) and triethylamine (3.0 eq) via syringe. Stir the mixture to dissolve the solids.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The disappearance of the starting pyrimidine halide indicates reaction completion. Reactions may take anywhere from 3 to 24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.[4]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove the amine base) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-alkynylpyrimidine-2-carbonitrile.[4]

Troubleshooting Common Issues
  • Low or No Conversion: This is the most common issue with aryl chlorides.

    • Solution: Increase the reaction temperature in 10-20 °C increments. Ensure the catalyst and ligand system is sufficiently active; consider screening a more electron-rich, bulky phosphine ligand like XPhos.[5] Verify the quality and dryness of solvents and reagents.

  • Significant Homocoupling Product: The formation of a di-alkyne (Glaser product) is observed.

    • Solution: This is caused by oxygen contamination.[9] Ensure the reaction is rigorously degassed and maintained under a positive pressure of high-purity inert gas throughout. A copper-free protocol can also be explored, although this will likely require higher temperatures and catalyst loading.[1][16]

  • Dark-colored Reaction Mixture/Catalyst Decomposition: The reaction turns black, suggesting catalyst decomposition ("palladium black").

    • Solution: This can occur at excessively high temperatures or if the ligand is not robust enough. Ensure the temperature is controlled. The choice of a more stable ligand or precatalyst may be necessary. The presence of the nitrogen atoms on the pyrimidine ring can sometimes chelate and deactivate the catalyst, an issue often mitigated by the use of appropriate bulky ligands.[17]

References

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate. [Link]

  • C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. (2025, January 29). PubMed. [Link]

  • Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. (n.d.). ResearchGate. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Royal Society of Chemistry. [Link]

  • Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025, February 17). YouTube. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017, February 23). ACS Publications. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2025, August 9). ResearchGate. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022, May 18). ACS Publications. [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate. [Link]

  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. (2015, November 2). PubMed. [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). Royal Society of Chemistry. [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]

  • Sonogashira Coupling. (2016, August 1). Royal Society of Chemistry. [Link]

  • Sonogashira coupling. (2019, January 7). YouTube. [Link]

  • Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). PubMed. [Link]

  • Sonogashira Coupling. (n.d.). Organic Synthesis. [Link]

  • What is the best procedure for Sonogashira coupling?. (2014, May 1). ResearchGate. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). National Institutes of Health. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019, May 30). Semantic Scholar. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014, December 8). International Journal of PharmTech Research. [Link]

  • Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (n.d.). PubMed. [Link]

  • Synthesis of pyrimidine-fused skeletons through copper-catalyzed consecutive Sonogashira coupling and aminocyclization. (2023, October 11). PubMed. [Link]

  • Sonogashira Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • Efficient copper-free Sonogashira coupling of aryl chlorides with palladium on charcoal. (n.d.). ElectronicsAndBooks. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025, May 22). National Institutes of Health. [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. (n.d.). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Aryl-2-Cyanopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth overview of the prevailing synthetic strategies for obtaining 4-aryl-2-cyanopyrimidines. This class of heterocyclic compounds is of significant interest due to its prevalence in pharmacologically active agents, including kinase inhibitors. This document moves beyond a simple recitation of procedures to offer a detailed examination of the underlying chemical principles, causality behind experimental choices, and practical, field-tested protocols. We will explore three primary, robust, and scalable synthetic paradigms: the highly efficient one-pot multicomponent synthesis, the versatile synthesis from chalcone precursors, and the strategic modification of pre-formed pyrimidine rings. Each section includes a mechanistic rationale, detailed step-by-step protocols, troubleshooting advice, and a comparative analysis to guide the researcher in selecting the optimal route for their specific research and development needs.

Introduction: The Significance of the 4-Aryl-2-Cyanopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The specific substitution pattern of a 4-aryl group and a 2-cyano moiety imparts a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. The cyano group at the C2 position is a key pharmacophore, often acting as a potent hydrogen bond acceptor or participating in crucial interactions within enzyme active sites. As a result, 4-aryl-2-cyanopyrimidines have emerged as a privileged scaffold in modern drug discovery, with notable applications as inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor-2 (VEGF-R2), demonstrating their potential in oncology.[2]

The synthetic accessibility and the potential for diversification at multiple positions make this scaffold particularly attractive for the construction of compound libraries for high-throughput screening and lead optimization. This guide aims to provide the synthetic chemist with the necessary tools and understanding to efficiently construct this valuable heterocyclic system.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is often dictated by factors such as the availability of starting materials, desired substitution patterns, scalability, and overall efficiency. Below is a comparative summary of the three principal methods detailed in this guide.

Synthetic Strategy Key Features & Advantages Limitations & Considerations Ideal Application
Strategy 1: One-Pot Multicomponent Synthesis High atom economy and efficiency: Combines three or more starting materials in a single operation, reducing steps and waste.[3] Operational simplicity: Simplifies the synthetic workflow, saving time and resources.Reaction optimization may be required: Finding the optimal conditions (catalyst, solvent, temperature) for three or more components can be challenging. Potential for side reactions: Competing reaction pathways can sometimes lower the yield of the desired product.Rapid synthesis of diverse compound libraries for initial screening and structure-activity relationship (SAR) studies.
Strategy 2: Synthesis from Chalcone Precursors High modularity and versatility: Chalcones are readily synthesized from a wide variety of aryl aldehydes and acetophenones, allowing for diverse substitution patterns on the two aryl rings.[4][5] Stepwise approach: Isolation of the chalcone intermediate allows for purification and characterization, simplifying troubleshooting.Longer synthetic sequence: A two-step process (chalcone synthesis followed by cyclization) is inherently less efficient than a one-pot reaction.Controlled synthesis of specific target molecules where the aryl substituents are introduced in a defined manner.
Strategy 3: Modification of a Pre-formed Pyrimidine Ring Strategic functionalization: Allows for the late-stage introduction of the cyano group, which can be advantageous when other functional groups are sensitive to the conditions of ring formation.Availability of starting pyrimidines: The synthesis is dependent on the commercial availability or prior synthesis of a suitably functionalized pyrimidine precursor (e.g., a 2-thiol or 2-chloro derivative).[6]Late-stage diversification of a known pyrimidine scaffold or when direct ring formation to the 2-cyano derivative is low-yielding.

Synthetic Strategies and Protocols

Strategy 1: One-Pot, Three-Component Synthesis

This approach represents a highly convergent and efficient method for the construction of the 4-aryl-2-cyanopyrimidine core. The reaction typically involves the condensation of an aryl aldehyde, a methyl ketone (such as acetophenone), and a source for the C2-cyano and N1/N3 atoms, such as cyanoguanidine (dicyandiamide). The reaction is generally catalyzed by a base or acid.

Causality and Mechanistic Insight: The reaction proceeds through an initial base-catalyzed aldol condensation between the aryl aldehyde and the methyl ketone to form a chalcone intermediate in situ. This is followed by a Michael addition of the cyanoguanidine to the α,β-unsaturated carbonyl system of the chalcone. The resulting adduct then undergoes an intramolecular cyclization and subsequent dehydration/aromatization to furnish the final pyrimidine ring. The catalyst plays a crucial role; a base facilitates the initial enolate formation for the aldol reaction and the Michael addition, while an acid catalyst can activate the carbonyl group for nucleophilic attack.[7]

G cluster_0 Step 1: In Situ Chalcone Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization A Aryl Aldehyde C Chalcone Intermediate A->C Base (e.g., NaOH) B Methyl Ketone B->C E Michael Adduct C->E D Cyanoguanidine D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 4-Aryl-2-cyanopyrimidine F->G - H2O (Aromatization)

Figure 1: General workflow for the one-pot synthesis of 4-aryl-2-cyanopyrimidines.

Protocol 1: One-Pot Synthesis using Cyanoguanidine

This protocol is adapted from methodologies that utilize cyanoguanidine as the nitrogen and cyano source.[8]

Materials:

  • Substituted aryl aldehyde (1.0 mmol)

  • Substituted acetophenone (1.0 mmol)

  • Cyanoguanidine (dicyandiamide) (1.2 mmol)

  • Sodium hydroxide (NaOH) (2.0 mmol)

  • Anhydrous Ethanol (15 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aryl aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), cyanoguanidine (1.2 mmol), and anhydrous ethanol (15 mL).

  • Stir the mixture at room temperature to achieve partial dissolution.

  • Add powdered sodium hydroxide (2.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Recrystallize the crude solid from ethanol to afford the pure 4-aryl-2-cyanopyrimidine.

Troubleshooting:

  • Low Yield: Ensure all reagents are pure and the ethanol is anhydrous. The activity of the base is crucial; use freshly powdered NaOH. If the reaction stalls, a stronger base like sodium ethoxide may be employed, or a catalytic amount of a Lewis acid could be explored to facilitate the cyclization.[9]

  • Side Product Formation: The primary side products often arise from the self-condensation of the ketone or aldehyde. Running the reaction at a slightly lower temperature for a longer duration may improve selectivity.[10]

Strategy 2: Synthesis from Chalcone Precursors

This reliable two-step method first involves the synthesis and isolation of an α,β-unsaturated ketone (chalcone), which is then cyclized with a suitable nitrogen-containing reagent to form the pyrimidine ring. This approach offers excellent control over the introduction of the aryl substituents.

Causality and Mechanistic Insight: The first step is a Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone to form the chalcone.[4] The second step involves the reaction of the purified chalcone with a reagent like guanidine hydrochloride. The mechanism proceeds via a Michael addition of a nitrogen atom from guanidine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular condensation between the second nitrogen of the guanidine and the carbonyl carbon of the chalcone, leading to a dihydropyrimidine intermediate. Subsequent oxidation or elimination of water leads to the final aromatic pyrimidine product. To obtain the 2-cyano derivative specifically, one would typically start with cyanoguanidine in the cyclization step.

G cluster_A Step 1: Chalcone Synthesis cluster_B Step 2: Pyrimidine Formation A1 Aryl Aldehyde A3 Chalcone A1->A3 Claisen-Schmidt Condensation (NaOH, EtOH) A2 Acetophenone A2->A3 B1 Guanidine (or Cyanoguanidine) B2 4-Aryl-2-aminopyrimidine (or 2-cyanopyrimidine) A3->B2 Cyclocondensation (Base, Reflux) B1->B2

Figure 2: Two-step synthesis of 4-arylpyrimidines via a chalcone intermediate.

Protocol 2.1: Synthesis of Chalcone Intermediate

Materials:

  • Substituted aryl aldehyde (10 mmol)

  • Substituted acetophenone (10 mmol)

  • Ethanol (40 mL)

  • Aqueous Potassium Hydroxide (KOH) solution (10%, 15 mL)

Procedure:

  • In a 100 mL flask, dissolve the substituted acetophenone (10 mmol) and the substituted aryl aldehyde (10 mmol) in ethanol (40 mL).

  • Cool the flask in an ice bath and slowly add the aqueous KOH solution with constant stirring.

  • Continue stirring in the ice bath for 1 hour, then allow the mixture to stir at room temperature for an additional 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl until the solution is neutral (pH ~7).

  • The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol.

Protocol 2.2: Cyclization of Chalcone to form 4-Aryl-2-aminopyrimidine

This protocol yields a 2-aminopyrimidine, which can be a precursor for further modification or used as a close analog. For direct synthesis of the 2-cyano derivative, cyanoguanidine would be substituted for guanidine hydrochloride.

Materials:

  • Chalcone (from Protocol 2.1) (5 mmol)

  • Guanidine hydrochloride (6 mmol)

  • Ethanolic KOH solution (5 mL of 40% KOH in 25 mL ethanol)

Procedure:

  • In a 100 mL round-bottom flask, suspend the chalcone (5 mmol) and guanidine hydrochloride (6 mmol) in the ethanolic KOH solution.[4]

  • Reflux the mixture for 10-12 hours, monitoring the reaction by TLC.

  • After cooling, pour the reaction mixture into crushed ice.

  • The solid product is collected by filtration, washed with water, dried, and recrystallized from ethanol to yield the pure 4-aryl-2-aminopyrimidine.

Strategy 3: Synthesis via Modification of a Pre-formed Pyrimidine Ring

This strategy is valuable when the desired 4-aryl-2-cyanopyrimidine is difficult to access directly or when late-stage functionalization is desired. A common approach is the conversion of a 2-(methylthio)pyrimidine or a 2-(methylsulfonyl)pyrimidine into the 2-cyano derivative.

Causality and Mechanistic Insight: The core principle of this method is the nucleophilic aromatic substitution (SNAr) reaction. Groups like methylthio (-SMe) can be oxidized to the more potent electron-withdrawing methylsulfonyl (-SO2Me) group. The sulfonyl group is an excellent leaving group, and the electron-deficient nature of the pyrimidine ring (especially with other electron-withdrawing groups present) facilitates the attack of a cyanide nucleophile (e.g., from KCN or NaCN) at the C2 position, displacing the sulfinate leaving group.[6]

G Start 4-Aryl-2-(methylthio)pyrimidine Step1 Oxidation (e.g., MCPBA) Start->Step1 Intermediate 4-Aryl-2-(methylsulfonyl)pyrimidine Step1->Intermediate Step2 Nucleophilic Substitution (KCN) Intermediate->Step2 End 4-Aryl-2-cyanopyrimidine Step2->End

Figure 3: Workflow for the synthesis of 2-cyanopyrimidines by modifying a 2-(methylthio)pyrimidine precursor.

Protocol 3: Cyanation of a 4-Aryl-2-(methylsulfonyl)pyrimidine

This protocol assumes the synthesis of the 4-aryl-2-(methylthio)pyrimidine starting material, which can be prepared by cyclizing a chalcone with thiourea, followed by S-methylation.

Materials:

  • 4-Aryl-2-(methylsulfonyl)pyrimidine (1.0 mmol)

  • Potassium cyanide (KCN) (1.5 mmol) (Caution: Highly Toxic!)

  • Acetonitrile (MeCN) (10 mL)

Procedure: EXTREME CAUTION: Potassium cyanide is acutely toxic. All operations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit available and be trained in its use. Acidic conditions must be avoided to prevent the formation of HCN gas.

  • To a stirred mixture of the 4-aryl-2-(methylsulfonyl)pyrimidine (1.0 mmol) in acetonitrile (10 mL) at room temperature, add potassium cyanide (1.5 mmol) in one portion.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC). The reaction may take several hours.[6]

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (30 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-aryl-2-cyanopyrimidine.

  • Decontamination: All glassware and waste containing cyanide must be decontaminated by treatment with an alkaline solution of ferrous sulfate or sodium hypochlorite (bleach).

Conclusion

The synthesis of 4-aryl-2-cyanopyrimidines is a critical endeavor for advancing medicinal chemistry and drug discovery. This guide has detailed three robust and scientifically-grounded strategies, each with distinct advantages. The one-pot multicomponent approach offers unparalleled efficiency for library synthesis, the chalcone-based route provides modularity and control for targeted synthesis, and the modification of a pre-formed ring allows for strategic late-stage functionalization. By understanding the mechanistic underpinnings and practical considerations of each protocol, researchers can confidently and effectively synthesize these valuable compounds, accelerating the development of novel therapeutics.

References

converting the nitrile group of 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Conversion of the Nitrile Group in 4-Chloropyrimidine-2-carbonitrile

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of key synthetic transformations involving the nitrile moiety of this compound (CAS No: 898044-48-9).[1][2] As a pivotal heterocyclic building block, the strategic conversion of its nitrile group opens gateways to a diverse range of functional scaffolds essential for modern pharmaceutical development. This document details field-proven protocols for hydrolysis, reduction, cycloaddition, and organometallic addition reactions, emphasizing the mechanistic rationale behind experimental design and providing self-validating, step-by-step methodologies.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyrimidine, a class of N-heterocycles found in nucleic acids and numerous approved drugs.[3] Its structure is characterized by a reactive chlorine atom at the C4 position, susceptible to nucleophilic aromatic substitution, and a versatile nitrile group at the C2 position. The nitrile group (C≡N) is a cornerstone of synthetic chemistry due to its ability to be transformed into a wide array of other functional groups, including amides, carboxylic acids, amines, and tetrazoles.[4][5] This dual reactivity makes this compound an exceptionally valuable intermediate for constructing complex molecular architectures and performing lead optimization in drug discovery programs.

This guide will focus exclusively on the selective transformation of the C2-nitrile group, providing detailed protocols and the scientific principles that govern them.

Transformation I: Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of a nitrile is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid.[5][6] The ability to control reaction conditions to selectively isolate either the amide or the final carboxylic acid product is crucial for synthetic planning.

Mechanistic Rationale

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by a weak nucleophile like water.[7][8] Under basic conditions, the strong nucleophile (hydroxide ion) directly attacks the nitrile carbon.[7] The resulting amide can be isolated under milder conditions, but vigorous heating in either acid or base will drive the reaction to the corresponding carboxylic acid (or its carboxylate salt).[9][10]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start This compound A_Protonation Protonation (H+) A_Attack Nucleophilic Attack (H2O) A_Tautomerization Tautomerization A_Amide Amide Intermediate A_Hydrolysis Further Hydrolysis (H2O, H+, Heat) A_Acid 4-Chloropyrimidine-2-carboxylic Acid B_Start This compound B_Attack Nucleophilic Attack (OH-) B_Protonation Protonation (H2O) B_Amide Amide Intermediate B_Hydrolysis Further Hydrolysis (OH-, Heat) B_Carboxylate Carboxylate Salt B_Workup Acidic Workup (H+) B_Acid 4-Chloropyrimidine-2-carboxylic Acid

Protocol 2.1: Acid-Catalyzed Hydrolysis to 4-Chloropyrimidine-2-carboxylic acid

This protocol drives the hydrolysis to completion, yielding the carboxylic acid.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq.) in a 1:1 mixture of water and concentrated hydrochloric acid (approx. 6 M final concentration).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, a precipitate of the carboxylic acid product may form. If not, reduce the volume of the solvent under vacuum.

  • Isolation: Filter the solid product, wash with a small amount of cold water, and dry under vacuum to yield 4-Chloropyrimidine-2-carboxylic acid. The product can be further purified by recrystallization if necessary.

Protocol 2.2: Controlled Basic Hydrolysis to 4-Chloropyrimidine-2-carboxamide

This method aims to stop the reaction at the intermediate amide stage.[11]

  • Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like DMSO or ethanol in a round-bottom flask.

  • Reagents: Add potassium carbonate (2.0 eq.) followed by the slow, portion-wise addition of 30% hydrogen peroxide (3.0 eq.) while maintaining the temperature below 40 °C with an ice bath.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor carefully by TLC to observe the consumption of starting material and the formation of the amide, minimizing the formation of the carboxylic acid byproduct.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Chloropyrimidine-2-carboxamide.

Product Method Key Reagents Typical Conditions Notes
Carboxylic AcidAcid HydrolysisConc. HCl or H₂SO₄, H₂OReflux, 12-24 hDrives reaction to completion.[6][10]
Carboxylic AcidBase HydrolysisNaOH (aq)Reflux, 8-16 hForms carboxylate salt; requires acidic workup.[10]
CarboxamideControlled BaseH₂O₂, K₂CO₃RT, 2-4 hMilder conditions to isolate the intermediate.[12]

Transformation II: Reduction to (4-Chloropyrimidin-2-yl)methanamine

Reduction of the nitrile group provides a primary amine, a key functional group for introducing basicity and a common site for further derivatization in drug molecules.

Mechanistic Rationale

Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) reduce nitriles by a two-step nucleophilic addition of hydride (H⁻).[13] The reaction proceeds through an intermediate imine anion which is further reduced to a dianion before being quenched with water to give the primary amine.[13] Alternatively, catalytic hydrogenation utilizes a metal surface (e.g., Raney Nickel, Palladium) to activate both molecular hydrogen and the nitrile bond for reduction.[14]

G cluster_lih LiAlH4 Reduction cluster_cat Catalytic Hydrogenation Start This compound LiH_Add1 1. LiAlH4 in THF Start->LiH_Add1 Cat_Add H2, Raney Ni, NH3/MeOH Start->Cat_Add LiH_Imine Imine Anion Intermediate LiH_Add2 2. Second H- Attack LiH_Workup 3. Aqueous Workup LiH_Product (4-Chloropyrimidin-2-yl)methanamine Cat_Product (4-Chloropyrimidin-2-yl)methanamine

Protocol 3.1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is highly effective but requires stringent anhydrous conditions.

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quenching (Critical Step): Cool the reaction back to 0 °C. Cautiously and slowly add water dropwise (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This sequential addition (Fieser workup) is crucial for safety and to produce a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 1 hour. Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be purified by chromatography or distillation.

Protocol 3.2: Catalytic Hydrogenation

This is a scalable and often safer alternative to using metal hydrides.

  • Setup: In a hydrogenation vessel (e.g., a Parr shaker), add this compound (1.0 eq.), a suitable solvent such as methanol or ethanol saturated with ammonia, and a catalytic amount of Raney Nickel (approx. 10-20% by weight, washed).

  • Causality: The use of an ammonia-saturated solvent is critical to suppress the formation of secondary and tertiary amine byproducts, which can otherwise form via reaction of the primary amine product with the intermediate imine.[15]

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Agitate the reaction at room temperature or with gentle heating (40-50 °C) for 6-18 hours.

  • Work-up: Depressurize the vessel and purge with nitrogen. Carefully filter the catalyst through a pad of Celite®.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired primary amine.

Transformation III: [3+2] Cycloaddition to a Tetrazole

The conversion of a nitrile to a tetrazole is a highly valuable transformation in medicinal chemistry, as the 1H-tetrazole ring is widely recognized as a bioisostere (a chemical substitute) for a carboxylic acid group, often improving metabolic stability and cell permeability.[16][17]

Mechanistic Rationale

The reaction is a [3+2] cycloaddition between the nitrile (a 2π component) and an azide ion (a 3-atom, 4π component).[18] The reaction is often catalyzed by Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., NH₄Cl) which coordinate to the nitrile nitrogen, activating it towards nucleophilic attack by the azide.[16][18]

G Start This compound + NaN3 Catalyst Catalyst (e.g., NH4Cl) Start->Catalyst Solvent Solvent (e.g., DMF) Start->Solvent Cycloaddition [3+2] Cycloaddition Catalyst->Cycloaddition Heat Heat (100-120 °C) Solvent->Heat Heat->Cycloaddition Intermediate Tetrazolide Anion Cycloaddition->Intermediate Workup Acidic Workup (H+) Intermediate->Workup Product 5-(4-Chloropyrimidin-2-yl)-1H-tetrazole Workup->Product

Protocol 4.1: Synthesis of 5-(4-Chloropyrimidin-2-yl)-1H-tetrazole

Safety First: Sodium azide is highly toxic. When mixed with acid, it can generate hydrazoic acid (HN₃), which is volatile, highly toxic, and explosive. All operations, especially the acidic workup, must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment.[19]

  • Setup: In a round-bottom flask, combine this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and ammonium chloride (NH₄Cl, 1.5 eq.) in N,N-dimethylformamide (DMF).

  • Reaction: Heat the mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of water with stirring.

  • Acidification & Isolation: While cooling in an ice bath, acidify the aqueous solution to pH ~2-3 by the slow addition of dilute hydrochloric acid. A precipitate should form.

  • Purification: Stir the slurry for 30 minutes in the ice bath, then filter the solid product. Wash the filter cake with cold water and dry under vacuum.

Transformation IV: Addition of Grignard Reagents to form Ketones

The addition of organometallic reagents, such as Grignard reagents, to nitriles provides a direct route to ketones following an acidic workup.[5][20] This C-C bond-forming reaction is a powerful tool for introducing diverse side chains.

Mechanistic Rationale

The highly nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbon of the nitrile.[20] This forms a stable intermediate magnesium salt of an imine. This intermediate is unreactive towards a second equivalent of the Grignard reagent. Subsequent hydrolysis with aqueous acid liberates the ketone.[13] It is imperative that the reaction is performed under strictly anhydrous conditions, as Grignard reagents are strong bases and are readily quenched by protic species like water.[21]

G Start_Nitrile This compound Addition Nucleophilic Addition Start_Nitrile->Addition Start_Grignard Grignard Reagent (R-MgX) Start_Grignard->Addition Solvent Anhydrous Ether / THF, 0 °C to RT Solvent->Addition Intermediate Imine Magnesium Salt Addition->Intermediate Workup Aqueous Acidic Workup (e.g., aq. HCl) Intermediate->Workup Product 2-Acyl-4-chloropyrimidine (Ketone) Workup->Product

Protocol 5.1: Synthesis of a 2-Acyl-4-chloropyrimidine
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, place a solution of this compound (1.0 eq.) in anhydrous THF.

  • Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq., commercially available or freshly prepared) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-6 hours. The reaction should be monitored by TLC for consumption of the nitrile. In some cases, gentle heating may be required, but higher temperatures can sometimes promote side reactions like addition to the pyrimidine ring.[22]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution, followed by dilute HCl until the mixture is acidic (pH ~2).

  • Isolation: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude ketone can be purified by flash column chromatography.

Conclusion

This compound is a potent synthetic intermediate, largely due to the chemical plasticity of its nitrile group. The protocols detailed herein—hydrolysis, reduction, cycloaddition, and Grignard addition—represent fundamental and reliable methods for elaborating this building block into high-value carboxamides, carboxylic acids, primary amines, tetrazoles, and ketones, respectively. Mastery of these transformations provides the research scientist with a powerful toolkit for the synthesis of novel chemical entities in the pursuit of new therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]

  • ResearchGate. (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. Available from: [Link]

  • National Center for Biotechnology Information. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC. Available from: [Link]

  • PubMed Central. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available from: [Link]

  • ACS Publications. A Simple Cu-Catalyzed Coupling Approach to Substituted 3-Pyridinol and 5-Pyrimidinol Antioxidants. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed Central. Tetrazolium Compounds: Synthesis and Applications in Medicine. Available from: [Link]

  • Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]

  • PubMed Central. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

  • ACS Omega. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). Available from: [Link]

  • Google Patents. Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • The Royal Society of Chemistry. Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and .... Available from: [Link]

  • PubMed Central. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Available from: [Link]

  • PubMed. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Available from: [Link]

  • Oregon State University. An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. Available from: [Link]

  • ResearchGate. Conversion of nitrile to other functional groups. Available from: [Link]

  • Chemguide. Reducing nitriles to primary amines. Available from: [Link]

  • Organic Chemistry Data. Nitrile to Amine - Common Conditions. Available from: [Link]

  • Europe PMC. Unusual nucleophilic addition of Grignard reagents in the synthesis of 4-amino-pyrimidines. Available from: [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]

  • Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available from: [Link]

  • Chemguide. Hydrolysing nitriles. Available from: [Link]

  • Chemistry Steps. Reactions of Nitriles. Available from: [Link]

  • Lumen Learning. Hydrolysis of nitriles. Organic Chemistry II. Available from: [Link]

  • Chemistry LibreTexts. 20.9: Nitriles. Available from: [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloropyrimidine-2-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloropyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this key intermediate and require robust, field-tested protocols for its purification. As a critical building block in medicinal chemistry and materials science, obtaining this compound in high purity is paramount for the success of subsequent synthetic steps.[1]

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the recrystallization process, empowering you to troubleshoot common issues and adapt the methodology to your specific experimental context.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] The ideal solvent will dissolve the target compound (this compound) completely at an elevated temperature but only sparingly at lower temperatures.[3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[2]

Troubleshooting Guide

This section addresses the most common challenges encountered during the recrystallization of this compound in a direct question-and-answer format.

Question 1: My compound is separating as a liquid ("oiling out") instead of forming solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved compound becomes supersaturated at a temperature that is above its melting point, causing it to separate as a liquid phase rather than a crystalline solid. This is a frequent issue with compounds that have significant impurities, which can depress the melting point of the mixture.

  • Causality & Solutions:

    • High Impurity Level: The presence of impurities can create a eutectic mixture with a lower melting point than the pure compound. If possible, consider a preliminary purification step like column chromatography to reduce the impurity load before recrystallization.[4]

    • Solution is Too Concentrated: The solution may be reaching saturation at too high a temperature. To remedy this, reheat the solution until the oil fully redissolves, then add a small amount of additional hot solvent (e.g., 5-10% volume increase) to decrease the concentration.[4]

    • Rapid Cooling: Cooling the solution too quickly can shock the system, preventing the ordered arrangement required for crystal lattice formation.[5] Allow the solution to cool more slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with glass wool.

    • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be too high, or the compound is simply too soluble. Consider a solvent with a lower boiling point or a mixed solvent system to better modulate solubility.[4]

Question 2: I have cooled the solution as instructed, but no crystals have appeared. What are the next steps?

Answer: The failure of crystals to form typically indicates one of two scenarios: the solution is not sufficiently saturated (i.e., too much solvent was used), or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.

  • Causality & Solutions:

    • Excess Solvent: This is the most common reason for crystallization failure.[6] The concentration of the this compound is too low to reach saturation upon cooling.

      • Action: Gently heat the solution to evaporate a portion of the solvent. Allow the reduced-volume solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.

    • Lack of Nucleation: A supersaturated solution can be stable if there are no sites for crystals to begin forming.

      • Action 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide a nucleation site.[6]

      • Action 2: Seeding. If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.[6]

Question 3: My final yield of purified crystals is disappointingly low. What are the likely causes?

Answer: A low recovery can stem from several procedural missteps, each leading to product loss either to the filtrate or during handling.

  • Causality & Solutions:

    • Using Excessive Solvent: As discussed in the previous point, using more solvent than the minimum required to dissolve the compound at high temperature will result in a significant portion of your product remaining dissolved in the cold mother liquor.[4] Always aim for the minimum amount of hot solvent.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel, leading to significant loss.

      • Action: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated by rinsing with hot solvent before filtering your product solution.

    • Incomplete Cooling: The solubility of this compound, while low in the cold solvent, is not zero. Failing to cool the solution thoroughly will result in less product crystallizing out.

      • Action: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the crystalline product.[5]

Question 4: The final crystals are discolored, suggesting impurities are still present. How can I remove them?

Answer: The presence of color indicates that colored impurities have similar solubility profiles to your target compound and are co-crystallizing with it.

  • Causality & Solutions:

    • Co-crystallization of Impurities: These impurities are trapped within the crystal lattice as it forms.

      • Action: Use Activated Charcoal. Add a very small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution before filtration. The charcoal has a high surface area that adsorbs large, colored, and polymeric impurities.[4]

      • Crucial Next Step: You must perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. If you allow it to cool with the charcoal, the impurities can desorb back into the solution.

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for this compound?

A1: The selection of an appropriate solvent is the most critical step for a successful recrystallization.[7] The guiding principle is "like dissolves like."[2][8] this compound is a moderately polar molecule, owing to the nitrogen atoms in the pyrimidine ring and the nitrile group.[9] Therefore, polar solvents are a logical starting point.

  • Screening Process:

    • Place a small amount of your crude compound into several test tubes.

    • Add a small volume of a different potential solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.[3]

    • Heat the tubes that did not show dissolution. An ideal solvent will dissolve the compound completely at or near its boiling point.[3]

    • Allow the dissolved solutions to cool. The best solvent will be the one that produces a high yield of crystals upon returning to room temperature and then an ice bath.

  • Recommended Solvents to Screen:

    • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile.[10] A related compound, 4-chloropyridine-2-carbonitrile, has been successfully recrystallized from 95% ethanol, making this an excellent starting point.[11]

    • Mixed Solvent Systems: If no single solvent provides the ideal solubility curve, a mixed-solvent system can be used. Common pairs for polar compounds include Ethanol/Water or Acetone/Water.[3] In this method, you dissolve the compound in the "good" solvent (e.g., ethanol) at a high temperature and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of the good solvent to redissolve the precipitate before cooling.

Q2: What is a reliable, step-by-step protocol for the recrystallization of this compound?

A2: The following is a generalized workflow. The exact solvent and volumes should be determined through the screening process described above.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling. Continue to add small portions of hot solvent until the compound just dissolves completely.[12]

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if needed): If there are insoluble impurities or charcoal present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[12]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the mother liquor.[13]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper or in a desiccator under vacuum.[13]

Q3: What are the key physical and safety properties of this compound?

A3: It is crucial to be aware of the properties and hazards of any chemical before handling it.

PropertyValueSource(s)
Molecular Formula C₅H₂ClN₃[9][14]
Molecular Weight 139.54 g/mol [14][15]
Appearance White to off-white crystalline powder or liquid[16]
Boiling Point ~292.0 °C[9]
Storage Temperature 2-8°C or -20°C, sealed, away from moisture[15]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritation[14][17]

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying crude Crude Solid dissolve Add Minimum Hot Solvent crude->dissolve Heat to Boiling hot_filter Hot Filtration (Removes Insolubles/ Charcoal) dissolve->hot_filter If Impurities Present slow_cool Slow Cool to RT dissolve->slow_cool No Insoluble Impurities hot_filter->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath Maximize Yield vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Product

Sources

Technical Support Center: Synthesis of 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloropyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate in their synthetic endeavors. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on identifying and mitigating the formation of byproducts. Our approach is grounded in mechanistic principles to provide you with a deeper understanding of the reaction intricacies.

Introduction to the Synthetic Landscape

The synthesis of this compound typically proceeds through a Sandmeyer-type reaction, a robust and widely used method for the conversion of an aromatic amine to a variety of functional groups.[1][2] In this context, the likely precursor is 4-aminopyrimidine-2-carbonitrile, which undergoes diazotization followed by a copper-catalyzed displacement with a chloride source. While effective, this pathway is not without its challenges, and the formation of several byproducts can complicate purification and reduce yields. This guide will illuminate the origins of these impurities and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing a significant amount of starting material, 4-aminopyrimidine-2-carbonitrile, in my final product. What could be the cause?

A1: The presence of unreacted 4-aminopyrimidine-2-carbonitrile is a common issue and typically points to incomplete diazotization. The diazotization step, where the primary amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), is highly sensitive to reaction conditions.[3]

Root Causes and Troubleshooting:

  • Insufficient Acid: A common pitfall is an inadequate amount of acid. The reaction requires a sufficiently acidic medium to generate the nitrosonium ion (NO⁺), the active electrophile, and to prevent unwanted side reactions of the diazonium salt.

    • Recommendation: Ensure at least 3 equivalents of a strong mineral acid (e.g., HCl, H₂SO₄) are used. One equivalent protonates the amino group, one reacts with sodium nitrite, and the third maintains a low pH.

  • Temperature Control: Diazonium salts of heteroaromatic amines can be unstable at elevated temperatures.[4] Decomposition of the diazonium intermediate before the Sandmeyer reaction can lead to a variety of byproducts and the appearance of unreacted starting material upon workup.

    • Recommendation: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.

  • Rate of Nitrite Addition: A rapid addition of the sodium nitrite solution can lead to localized increases in temperature and pH, causing decomposition of the diazonium salt and incomplete reaction.

    • Recommendation: Add the sodium nitrite solution dropwise with vigorous stirring to ensure uniform mixing and temperature control.

Workflow for Optimal Diazotization:

cluster_0 Diazotization Stage Start 4-aminopyrimidine- 2-carbonitrile in Acid Reaction Diazotization (0-5 °C) Start->Reaction NaNO2 NaNO2 (aq) NaNO2->Reaction Slow Addition Diazonium_Salt 4-diazoniopyrimidine- 2-carbonitrile Reaction->Diazonium_Salt

Caption: Workflow for the diazotization of 4-aminopyrimidine-2-carbonitrile.

Q2: My product is contaminated with a hydroxylated species, 4-hydroxypyrimidine-2-carbonitrile. How is this formed and how can I prevent it?

A2: The formation of 4-hydroxypyrimidine-2-carbonitrile is a classic byproduct in Sandmeyer reactions and arises from the reaction of the intermediate diazonium salt with water.[1][2] This can occur either during the reaction itself or during the workup procedure.

Mechanistic Insight:

The pyrimidine diazonium salt is an electrophilic species that can be attacked by water, a weak nucleophile. This is particularly problematic if the subsequent Sandmeyer reaction with the copper(I) chloride is slow or if the reaction temperature is not adequately controlled.

Troubleshooting Strategies:

ParameterIssueRecommended Action
Reaction Temperature Elevated temperatures accelerate the hydrolysis of the diazonium salt.Maintain the reaction temperature at 0-5 °C during diazotization and introduce the copper(I) chloride solution at this temperature.
Reaction Time Prolonged reaction times before the addition of the copper catalyst increase the opportunity for hydrolysis.Add the copper(I) chloride solution promptly after the diazotization is complete.
Workup Conditions Quenching the reaction with a large volume of water at elevated temperatures can promote hydrolysis.Quench the reaction mixture with ice-cold water and perform extractions quickly at low temperatures.
Q3: I have isolated a high molecular weight impurity that I suspect is a dimer. What is its likely structure and how can I minimize its formation?

A3: The formation of a biaryl byproduct, in this case, likely 4,4'-bipyrimidine-2,2'-dicarbonitrile, is a known side reaction in Sandmeyer reactions.[2] This occurs through the coupling of two pyrimidine radicals, which are key intermediates in the reaction mechanism.

Formation Mechanism:

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) catalyst reduces the diazonium salt to an aryl radical. While this radical is intended to react with the chloride from the copper(II) species, it can also dimerize.

cluster_1 Byproduct Formation Pathways Diazonium 4-diazoniopyrimidine- 2-carbonitrile Radical Pyrimidine Radical Diazonium->Radical + Cu(I) Hydroxylated 4-hydroxypyrimidine- 2-carbonitrile Diazonium->Hydroxylated + H2O Dimer 4,4'-bipyrimidine- 2,2'-dicarbonitrile Radical->Dimer Dimerization H2O H2O

Caption: Key byproduct formation pathways from the diazonium intermediate.

Mitigation Strategies:

  • Catalyst Concentration: Ensure a sufficient concentration of the copper(I) catalyst is present to efficiently trap the pyrimidine radical as it is formed.

  • Efficient Stirring: Good mixing ensures that the pyrimidine radical encounters the copper chloride species before it can dimerize.

  • Solvent Choice: The choice of solvent can influence the lifetime and reactivity of the radical intermediate. While aqueous media are common, exploring co-solvents may be beneficial.

Q4: Are there any other potential byproducts I should be aware of?

A4: Yes, depending on the specific synthetic route and the purity of the starting materials, other impurities can arise.

  • Byproducts from the Synthesis of 4-aminopyrimidine-2-carbonitrile: The starting material is often synthesized via a three-component reaction of an aldehyde, malononitrile, and an amidine.[5] Incomplete reaction or side reactions in this step can introduce impurities that may carry through to the final product. For instance, if the synthesis of 4-aminopyrimidine-2-carbonitrile is from 2-amino-4-iodopyrimidine and zinc cyanide, residual starting materials or palladium catalyst could be present.[6]

    • Recommendation: Always use highly pure 4-aminopyrimidine-2-carbonitrile. If you are synthesizing it in-house, ensure complete conversion and thorough purification before proceeding to the Sandmeyer reaction.

  • Azo Coupling Products: Although less common under the acidic conditions of the Sandmeyer reaction, the diazonium salt can potentially couple with electron-rich species present in the reaction mixture to form colored azo compounds.

    • Recommendation: Maintaining a low pH and temperature minimizes the risk of azo coupling.

Summary of Common Byproducts and Their Identification

ByproductLikely OriginAnalytical Detection
4-aminopyrimidine-2-carbonitrile Incomplete diazotizationLC-MS, TLC (different Rf value)
4-hydroxypyrimidine-2-carbonitrile Hydrolysis of diazonium saltLC-MS (different mass), IR (O-H stretch)
4,4'-bipyrimidine-2,2'-dicarbonitrile Dimerization of pyrimidine radicalLC-MS (higher mass), NMR (complex aromatic region)

Concluding Remarks

The synthesis of this compound is a well-established yet nuanced process. A thorough understanding of the reaction mechanism and potential side reactions is paramount for achieving high yields and purity. By carefully controlling reaction parameters such as temperature, stoichiometry, and addition rates, the formation of byproducts can be significantly minimized. This guide provides a foundation for troubleshooting common issues, and we encourage you to adapt these principles to your specific experimental setup.

References

Technical Support Center: Purification of 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloropyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the removal of impurities from this critical synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.

Understanding the Impurity Profile of this compound

The purity of this compound is paramount for the success of subsequent synthetic transformations. The common synthetic routes to this compound, often involving the chlorination of a corresponding hydroxypyrimidine or a related precursor with reagents like phosphorus oxychloride (POCl₃), can introduce a variety of impurities.[1][2] Understanding these potential contaminants is the first step in devising an effective purification strategy.

Common Impurities May Include:

  • Unreacted Starting Materials: Such as 4-hydroxypyrimidine-2-carbonitrile.

  • Chlorinating Agent Residues and Byproducts: Including residual POCl₃ and its hydrolysis products (e.g., phosphoric acid).

  • Hydrolysis Products: The chloro group on the pyrimidine ring can be susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of 4-hydroxypyrimidine-2-carbonitrile.

  • Over-chlorinated Byproducts: Depending on the reaction conditions, other positions on the pyrimidine ring could potentially be chlorinated.

  • Solvent-Related Impurities: Byproducts from the reaction of the chlorinating agent with the solvent.

The selection of an appropriate purification method is contingent on the nature of these impurities and the scale of your experiment. Below, we provide a decision-making workflow to guide you.

Purification_Decision_Tree start Crude this compound check_impurities Assess Impurity Profile (TLC, LC-MS, NMR) start->check_impurities major_impurities What are the major impurities? check_impurities->major_impurities polar_impurities Polar Impurities (e.g., starting materials, salts) major_impurities->polar_impurities Different Polarity nonpolar_impurities Non-Polar Impurities (e.g., byproducts with similar polarity) major_impurities->nonpolar_impurities Similar Polarity residual_reagents Residual Acidic/Basic Reagents major_impurities->residual_reagents Ionizable recrystallization Recrystallization polar_impurities->recrystallization chromatography Column Chromatography nonpolar_impurities->chromatography extraction Acid-Base Extraction residual_reagents->extraction pure_product Pure this compound recrystallization->pure_product chromatography->pure_product extraction->pure_product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

I. Recrystallization

Recrystallization is often the first choice for purification due to its simplicity and scalability. It relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Frequently Asked Questions (FAQs):

Q1: How do I choose a suitable solvent for the recrystallization of this compound?

A good recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at lower temperatures.[3][4] For a polar compound like this compound, polar solvents are a good starting point. Common choices and their characteristics are summarized below:

Solvent SystemAdvantagesDisadvantages
Ethanol/Water Good for many polar compounds, tunable polarity.May require careful optimization of the solvent ratio.
Isopropanol Good balance of polarity, readily available.
Acetonitrile Can be effective for moderately polar compounds.
Ethyl Acetate/Hexane Good for compounds of intermediate polarity.Requires finding the right ratio to avoid oiling out.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent (e.g., isopropanol). Heat the mixture with gentle stirring. Continue adding the solvent in small portions until the solid just dissolves.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Troubleshooting Guide:

Q2: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.[6]

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly. Allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.[6][7]

Q3: No crystals have formed even after cooling in an ice bath. What's wrong?

This is a common issue and usually indicates that the solution is not supersaturated.[7][8]

  • Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[3][8]

    • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6][7][8]

Q4: The yield of my recrystallization is very low. How can I improve it?

Low yield can result from several factors.

  • Possible Causes & Solutions:

    • Using too much solvent: A significant portion of your product will remain in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.[3]

    • Premature crystallization during hot filtration: Ensure your filtration apparatus is pre-heated.

    • Washing with too much cold solvent: Use only a minimal amount of ice-cold solvent to wash the crystals.

II. Column Chromatography

Column chromatography is a powerful technique for separating compounds with similar polarities. For polar molecules like this compound, special considerations are necessary.[9][10][11]

Frequently Asked Questions (FAQs):

Q5: What is a good starting solvent system for column chromatography of this compound on silica gel?

Given the polar nature of the target molecule, a moderately polar solvent system is a good starting point. A mixture of a non-polar solvent like hexane or dichloromethane (DCM) with a more polar solvent like ethyl acetate or methanol is commonly used.

  • Recommended Starting Point: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing). For more polar impurities, a small percentage of methanol in DCM might be necessary.[12] The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help prevent peak tailing on the acidic silica gel.[12]

Experimental Protocol: Flash Column Chromatography

Chromatography_Workflow start Prepare Silica Gel Slurry pack_column Pack the Column start->pack_column load_sample Load the Sample (Dry or Wet Loading) pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor Monitor Fractions by TLC collect_fractions->monitor combine_pure Combine Pure Fractions monitor->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Obtain Pure Product evaporate->pure_product

Caption: General workflow for flash column chromatography.

  • Column Preparation: Pack a column with silica gel (230-400 mesh) using a slurry of the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, for compounds with poor solubility in the eluent, use dry loading by adsorbing the compound onto a small amount of silica gel.[13]

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Guide:

Q6: My compound is streaking or tailing on the TLC plate and the column. Why?

This is a common issue with polar and basic compounds on silica gel.

  • Possible Causes & Solutions:

    • Acidic Silica Gel: The slightly acidic nature of silica gel can interact strongly with basic compounds. Add a small amount of triethylamine or ammonia to your eluent (0.1-1%).

    • Sample Overload: You may have loaded too much sample onto the column.

    • Inappropriate Solvent: The eluent may not be polar enough to move the compound effectively. Increase the polarity of your mobile phase.

Q7: My compound is not moving off the baseline of the TLC plate, even with a very polar solvent system.

This indicates a very strong interaction with the stationary phase.

  • Possible Causes & Solutions:

    • Highly Polar Compound: Your compound may be too polar for normal-phase chromatography on silica. Consider using a more polar stationary phase like alumina or employing reverse-phase chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent option for very polar compounds.[9][14]

    • Ionic Impurities: The presence of salts can cause streaking and poor mobility. An initial aqueous workup or filtration through a small plug of silica may be necessary.

III. Acid-Base Extraction

If your crude this compound contains acidic or basic impurities, a simple liquid-liquid extraction can be a very effective purification step.[15][16][17] this compound itself is a weakly basic compound.

Frequently Asked Questions (FAQs):

Q8: When should I consider using an acid-base extraction?

This technique is ideal for removing acidic impurities (like residual phosphoric acid from a POCl₃ reaction) or basic impurities (like amine catalysts).

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.

  • Washing with Base: Transfer the solution to a separatory funnel and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Drain the aqueous layer.

  • Washing with Acid: Subsequently, wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. The weakly basic this compound may partition into the acidic aqueous layer, so this step should be performed cautiously and the pH monitored. To recover the product from the acidic aqueous layer, it would need to be neutralized and back-extracted into an organic solvent.[17]

  • Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Troubleshooting Guide:

Q9: An emulsion formed at the interface of the organic and aqueous layers during extraction. How do I break it?

Emulsions are common when dealing with complex mixtures.

  • Solutions:

    • Patience: Allow the separatory funnel to stand for a while; the layers may separate on their own.

    • Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Filtration: Filter the entire mixture through a pad of Celite or glass wool.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase of acetonitrile and water is a standard method for purity analysis.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. A non-polar capillary column is typically used.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities if they are present in sufficient quantity.

References

Technical Support Center: Scale-Up Synthesis of 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the scale-up synthesis of 4-Chloropyrimidine-2-carbonitrile. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your chemical synthesis endeavors. As a crucial building block in the development of pharmaceuticals and agrochemicals, a robust and scalable synthesis of this intermediate is paramount.[1][2] This resource, grounded in established chemical principles and practical experience, will help you navigate the complexities of scaling up this synthesis, ensuring efficiency, safety, and high purity of the final product.

I. Synthetic Pathway Overview

The synthesis of this compound can be approached through several routes. Two common strategies involve either the introduction of a cyano group onto a pre-existing chloro-pyrimidine scaffold or the chlorination of a pyrimidine-2-carbonitrile precursor.[3] A frequently employed method is the Sandmeyer reaction, which converts an amino group on the pyrimidine ring into a diazonium salt, subsequently displaced by a cyanide.[4][5][6][7] Another viable route involves the chlorination of a hydroxy-pyrimidine derivative using reagents like phosphorus oxychloride (POCl₃).[8][9]

The following diagram illustrates a common synthetic approach:

Synthesis_Pathway cluster_0 Diazotization cluster_1 Cyanation (Sandmeyer Reaction) 2-Amino-4-chloropyrimidine 2-Amino-4-chloropyrimidine Diazonium_Salt Diazonium Salt Intermediate 2-Amino-4-chloropyrimidine->Diazonium_Salt NaNO₂, HCl 0-5 °C Product This compound Diazonium_Salt->Product CuCN Troubleshooting_Tree Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Temp Verify Reaction Temperature Control Start->Check_Temp Check_Reagents Assess Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Workup Optimize Workup and Purification Start->Optimize_Workup Purify_SM Re-purify Starting Material Check_Purity->Purify_SM Impure Calibrate_Cooling Calibrate Cooling Bath Check_Temp->Calibrate_Cooling Inconsistent Fresh_Reagents Use Fresh Reagents Check_Reagents->Fresh_Reagents Suspect Column_Chrom Optimize Column Chromatography Optimize_Workup->Column_Chrom Difficult Separation

Sources

managing exothermic reactions in 4-Chloropyrimidine-2-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-chloropyrimidine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our focus is on ensuring the safe and efficient execution of this synthesis, with a particular emphasis on managing the inherent exothermic risks.

Introduction: The Vilsmeier-Haack Approach and Its Thermal Risks

The synthesis of this compound often employs a Vilsmeier-Haack type reaction, which involves the use of phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). This combination forms a highly reactive electrophilic species known as the Vilsmeier reagent.[1][2] While effective, this process presents significant thermal hazards that must be meticulously managed.

The primary exothermic events in this synthesis are:

  • Formation of the Vilsmeier Reagent: The initial reaction between POCl₃ and DMF is itself exothermic and can lead to a rapid temperature increase if the reagents are mixed too quickly.[3]

  • Reaction with the Pyrimidine Precursor: The subsequent reaction of the Vilsmeier reagent with the pyrimidine substrate is also exothermic.

  • Quenching of Excess POCl₃: The hydrolysis of unreacted POCl₃ during workup is highly exothermic and is a critical step where thermal runaway can occur if not performed correctly.[4][5][6]

A thermal runaway is a dangerous situation where an exothermic reaction generates heat faster than it can be dissipated, leading to an accelerating cycle of increasing temperature and reaction rate.[7] This can result in a violent release of energy, pressure buildup, and potential reactor failure. This guide provides the necessary protocols and understanding to prevent such events.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and workup.

Issue Potential Cause(s) Recommended Solution(s)
1. Uncontrolled, Rapid Temperature Spike During Vilsmeier Reagent Formation 1. Rapid Addition of POCl₃: Adding POCl₃ to DMF too quickly does not allow for adequate heat dissipation. 2. Inadequate Cooling: The cooling bath capacity is insufficient for the scale of the reaction.1. Controlled Addition: Add POCl₃ dropwise to the DMF, which should be pre-chilled to 0-5°C. Use an addition funnel or a syringe pump for precise control. 2. Monitor Internal Temperature: Always monitor the internal reaction temperature, not just the bath temperature. Maintain the internal temperature below 10°C during the addition. 3. Efficient Cooling: Ensure your cooling bath (e.g., ice-salt or a cryocooler) is appropriately sized and functioning correctly.
2. Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature after the formation of the Vilsmeier reagent. 2. Degradation of Product: Excessive temperature or prolonged reaction time can lead to side reactions and degradation. 3. Hydrolysis of Product: The chloro-substituent on the pyrimidine ring can be susceptible to hydrolysis during workup if conditions are not carefully controlled.1. Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the starting material. 2. Temperature Control: After Vilsmeier reagent formation, allow the reaction to warm to room temperature and then heat gently (e.g., 50-70°C) as needed, while monitoring for completion. Avoid excessive temperatures. 3. Careful Workup: Neutralize the reaction mixture promptly but without causing a large exotherm during the quench, and extract the product efficiently.
3. Delayed and Violent Exotherm During Aqueous Workup (Quench) 1. Quenching at Low Temperature (0-5°C): The hydrolysis of POCl₃ is slow at low temperatures. This allows unreacted POCl₃ to accumulate. The reaction can then accelerate uncontrollably as the mixture warms, leading to a dangerous thermal runaway.[4][6] 2. Incorrect Quench Procedure: Adding the quench solution (water/base) to the reaction mixture (a "normal quench") can create localized hot spots and is difficult to control.1. Use a "Reverse Quench": Always add the reaction mixture slowly to the quenching solution with vigorous stirring.[4][5] 2. Optimal Quench Temperature: Quench into a vigorously stirred solution at a controlled, slightly elevated temperature (35-40°C). This ensures that POCl₃ hydrolyzes immediately upon addition, preventing its accumulation.[5] 3. Safer Quenching Solution: A highly recommended method is to add the reaction mixture to a pre-warmed (35-40°C) aqueous solution of a buffer like sodium acetate instead of plain ice or water. This controls the exotherm and pH simultaneously.[8]
4. Formation of Dark, Tarry Byproducts 1. Overheating: The Vilsmeier-Haack reaction can be sensitive to high temperatures, leading to polymerization or decomposition.[9] 2. Impure Reagents: Impurities in starting materials or solvents can catalyze side reactions.1. Strict Temperature Control: Maintain the recommended temperature profile throughout the reaction. 2. High-Purity Reagents: Use high-purity, dry solvents (especially DMF) and reagents. Ensure POCl₃ is of good quality and has not hydrolyzed from improper storage.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for handling phosphorus oxychloride (POCl₃)? A1: POCl₃ is highly corrosive and reacts violently with water.[10] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton), safety goggles, a face shield, and a lab coat.[10] Ensure an emergency shower and eyewash station are immediately accessible. Have a suitable quenching agent (like sodium bicarbonate for small spills) readily available.

Q2: Why is a "reverse quench" so critical for reactions involving POCl₃? A2: A reverse quench, where the reaction mixture is added to the quenching solution, ensures that the highly reactive POCl₃ is always the limiting reagent in the quench flask. This allows the heat generated from its hydrolysis to be absorbed by the larger volume of the quenching liquid, providing better temperature control and significantly reducing the risk of a runaway reaction.[4]

Q3: Can I scale up this reaction? What are the key considerations? A3: Scaling up reactions with significant exotherms requires careful consideration of heat transfer. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. Before scaling up, it is highly recommended to perform reaction calorimetry (RC) or differential scanning calorimetry (DSC) to quantify the heat of reaction and the onset temperature for any decomposition.[7] For larger scales, a jacketed reactor with automated temperature control and a robust emergency cooling plan is essential.

Q4: My final product is contaminated with phosphorus-containing impurities. How can I remove them? A4: Residual phosphorus species, such as phosphoric acid, can result from the POCl₃ quench.[8] Thoroughly washing the organic extract with a dilute base (like saturated sodium bicarbonate solution) followed by water and brine will help remove these acidic impurities. If they persist, column chromatography may be necessary. Ensuring complete hydrolysis during the quench by allowing the mixture to stir for a sufficient time ("aging") can also minimize these impurities.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a generalized procedure based on analogous syntheses. It must be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.

Step 1: Vilsmeier Reagent Formation

  • Set up a dry, three-necked flask equipped with a magnetic stirrer, a thermocouple to monitor internal temperature, an addition funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous N,N-dimethylformamide (DMF) (e.g., 3 equivalents).

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.5 equivalents) dropwise via the addition funnel over 30-60 minutes.

  • CRITICAL: Maintain the internal reaction temperature below 10°C throughout the addition. A rapid temperature rise indicates the addition is too fast.

  • Once the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes.

Step 2: Reaction with Pyrimidine Precursor

  • Add the pyrimidine starting material (e.g., 2-cyano-4-hydroxypyrimidine) (1 equivalent) portion-wise to the cold Vilsmeier reagent, ensuring the internal temperature does not exceed 15°C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

  • Heat the reaction mixture to 60-70°C and monitor its progress by TLC or LC-MS until the starting material is consumed.

Protocol 2: Safe Quenching of the Reaction Mixture (Reverse Quench)

This is the most critical step for safety. Do NOT add water or ice directly to the reaction flask.

  • In a separate, larger flask equipped with a vigorous overhead stirrer and a thermocouple, prepare an aqueous solution of sodium acetate (e.g., 3-4 equivalents in water).

  • Warm this quenching solution to 35-40°C using a water bath.

  • CRITICAL: Slowly add the cooled reaction mixture from Step 2 into the vigorously stirred, warm sodium acetate solution.

  • Monitor the temperature of the quenching flask. Maintain it between 35-50°C by controlling the rate of addition. If the temperature rises too quickly, stop the addition immediately.

  • After the addition is complete, stir the mixture for at least 1 hour to ensure complete hydrolysis of all reactive phosphorus species.[4]

  • Cool the mixture to room temperature. The pH should be neutral or slightly basic.

  • Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with water, then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Visual Diagrams

Workflow for Managing Exothermic Risk

Exotherm_Management cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Quench Risk_Assessment Conduct Risk Assessment (Calorimetry Recommended) Reagent_Prep Use Anhydrous Reagents Pre-cool DMF to 0-5°C Risk_Assessment->Reagent_Prep Vilsmeier_Formation Step 1: Vilsmeier Formation (Add POCl₃ slowly to DMF) Reagent_Prep->Vilsmeier_Formation Temp_Control_1 Maintain Internal Temp < 10°C Vilsmeier_Formation->Temp_Control_1 Reaction_Step Step 2: Add Substrate (Heat gently to 60-70°C) Vilsmeier_Formation->Reaction_Step Quench_Prep Prepare Quench Solution (aq. NaOAc at 35-40°C) Reaction_Step->Quench_Prep Reverse_Quench Step 3: Reverse Quench (Add Reaction to Quench) Quench_Prep->Reverse_Quench Temp_Control_2 Maintain Quench Temp 35-50°C Reverse_Quench->Temp_Control_2 Extraction Extract & Purify Product Reverse_Quench->Extraction

Caption: Workflow for managing exothermic risk in the synthesis.

Troubleshooting Logic for Delayed Exotherm During Quench

Quench_Troubleshooting Start Delayed, Violent Exotherm During Workup? Cause1 Cause: Quenching at too low a temperature? Start->Cause1 Cause2 Cause: 'Normal' Quench (Water to Reaction)? Start->Cause2 Solution1 Solution: Quench at 35-40°C to ensure immediate hydrolysis. Cause1->Solution1 Solution2 Solution: Use 'Reverse Quench' (Reaction to Water/Buffer). Cause2->Solution2 Prevention Prevention: Accumulation of unreacted POCl₃ is avoided. Solution1->Prevention Solution2->Prevention

Caption: Troubleshooting logic for a delayed exotherm during quench.

References

  • ResearchGate. How can I properly quench POCl3? Available from: [Link]

  • Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]

  • WordPress.com. Quenching Phosphorus Oxychloride | Chemical Space. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • National Center for Biotechnology Information. Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Available from: [Link]

  • Semantic Scholar. Thermal analysis of some novel pyrimidine derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides. Available from: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Available from: [Link]

  • ResearchGate. Thermal analysis of some novel pyrimidine derivatives. Available from: [Link]

  • ResearchGate. Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Available from: [Link]

  • UCHEM. 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. This compound. Available from: [Link]

  • National Center for Biotechnology Information. POCl3 chlorination of 4-quinazolones. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available from: [Link]

  • Xiamen AmoyChem Co., Ltd. 4-Chloropyridine-2-carbonitrile: A Key Intermediate for Your Synthesis Needs. Available from: [Link]

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available from: [Link]

  • National Center for Biotechnology Information. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available from: [Link]

  • National Center for Biotechnology Information. Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. Available from: [Link]

  • ResearchGate. Exothermic Formation Reactions as Local Heat Sources. Available from: [Link]

  • ResearchGate. Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries' Thermal Runaway. Available from: [Link]

  • MDPI. Thermal Decomposition Mechanism of PF5 and POF3 with Carbonate-Based Electrolytes During Lithium-Ion Batteries’ Thermal Runaway. Available from: [Link]

  • ResearchGate. Revealing the Thermal Runaway Behavior of Lithium Iron Phosphate Power Batteries at Different States of Charge and Operating Environment. Available from: [Link]

Sources

Technical Support Center: Deprotection Strategies for 4-Substituted-2-Cyanopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of 4-substituted-2-cyanopyrimidines. The methodologies and insights provided are grounded in established chemical principles to ensure you can confidently navigate challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are crucial for designing a successful deprotection strategy.

Q1: Which protecting group is most suitable for a nitrogen atom (exocyclic amine or the pyrimidine ring itself) in my 4-substituted-2-cyanopyrimidine synthesis?

A1: The choice of a protecting group is critical and depends on the overall synthetic route and the chemical stability of your molecule. Three common and versatile N-protecting groups are tert-butyloxycarbonyl (Boc), Benzyl (Bn), and p-Methoxybenzyl (PMB).

  • Boc Group: This is an excellent choice if your molecule is stable under acidic conditions but sensitive to hydrogenation. It is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][2] The Boc group is stable to most bases and nucleophiles.[3]

  • Benzyl (Bn) Group: The Bn group is robust and stable under a wide range of acidic and basic conditions. Its primary removal method is palladium-catalyzed hydrogenolysis, which is very mild and chemoselective if your molecule lacks other reducible functional groups (e.g., alkenes, alkynes, or other benzyl-type groups).[4][5]

  • p-Methoxybenzyl (PMB) Group: The PMB group offers more flexibility than the Bn group. While it can be removed by hydrogenolysis, it is also labile to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[6][7] This "orthogonal" removal pathway allows for its selective deprotection in the presence of a Bn group.[7]

Q2: What does "orthogonal deprotection" mean, and why is it important for complex syntheses?

A2: Orthogonal deprotection refers to the ability to remove one type of protecting group from a molecule without affecting other protecting groups present.[8] This concept is fundamental in multi-step synthesis. For example, a molecule might contain both a Boc-protected amine and a benzyl-protected alcohol. You could selectively deprotect the Boc group with an acid like TFA, leaving the benzyl group intact for a subsequent reaction.[5] Later, the benzyl group could be removed by hydrogenation without affecting other parts of the molecule. This strategy provides precise control over which functional group reacts at each step, which is essential for building complex molecular architectures.[2]

Q3: How can I effectively monitor the progress of my deprotection reaction?

A3: Real-time monitoring is crucial to prevent over-running the reaction, which can lead to side products, or under-running it, resulting in incomplete conversion.

  • Thin-Layer Chromatography (TLC): This is the most common and immediate method. Spot your reaction mixture alongside your starting material on a TLC plate. The deprotected product should have a different retention factor (Rƒ), typically being more polar and thus having a lower Rƒ value. It is vital to use an appropriate stain (e.g., potassium permanganate, ninhydrin for primary/secondary amines, or UV visualization) to see all components.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for an unambiguous assessment, LC-MS is the preferred method. It allows you to monitor the disappearance of your starting material's mass peak and the appearance of the product's mass peak, confirming both conversion and identity.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during deprotection experiments.

Problem 1: Incomplete or Stalled Boc Deprotection

  • Question: I am trying to remove a Boc group with 25% TFA in Dichloromethane (DCM), but the reaction is extremely slow or has stopped completely. What could be the cause?

  • Answer: This is a common issue that can often be resolved by adjusting the reaction conditions. The deprotection of a Boc-protected amine is an acid-catalyzed hydrolysis of the carbamate.[1]

    • Insufficient Acid Strength/Concentration: For sterically hindered or electron-deficient amines, a stronger acidic environment may be required. Try increasing the concentration of TFA or using neat TFA.[2] The reaction is typically complete within 1-2 hours at room temperature.[1]

    • Water Content: While the mechanism involves hydrolysis, the standard procedure uses anhydrous acidic conditions. Ensure your reagents and solvents are dry, as excess water can sometimes interfere with the reaction equilibrium in complex ways.

    • Alternative Reagents: If strong protic acids are not viable, consider Lewis acids. Zinc bromide in DCM is an effective alternative for cleaving Boc groups.[1]

Problem 2: Unexpected Side Products After Boc Deprotection

  • Question: After removing a Boc group, my TLC is messy, and my mass spectrum shows a mass corresponding to my product + 56 amu. What is this byproduct?

  • Answer: The byproduct you are observing is likely the result of your desired product being alkylated by a tert-butyl cation. During the acidic cleavage of the Boc group, a reactive tert-butyl cation is generated.[3] If your molecule contains other nucleophilic or electron-rich aromatic sites, this cation can act as an electrophile in a Friedel-Crafts-type alkylation reaction.

    • Solution: Use a Cation Scavenger. To prevent this side reaction, add a scavenger to the reaction mixture that can trap the tert-butyl cation. Common and effective scavengers include:

      • Anisole or Thioanisole (1-2 equivalents)

      • Triethylsilane (TES) or Triisopropylsilane (TIPS) (1-2 equivalents) These scavengers are more reactive towards the cation than your deprotected product, thus preventing the unwanted alkylation.

Problem 3: Failure of Benzyl (Bn) Group Hydrogenolysis

  • Question: My deprotection of a Bn group using 10% Palladium on Carbon (Pd/C) and a hydrogen balloon is not proceeding. My starting material is fully recovered. What should I check?

  • Answer: Catalytic hydrogenolysis can fail for several reasons, most of which relate to the catalyst or the reaction environment.[4]

    • Catalyst Inactivity: The palladium catalyst may be old or inactive. Always use a fresh batch of catalyst from a reliable supplier. The catalyst loading is also important; typically 5-10 mol% is sufficient.

    • Catalyst Poisoning: The most common cause of failure is the presence of catalyst poisons, which irreversibly bind to the palladium surface. Common poisons include sulfur compounds (e.g., thiols, thioethers), strong chelating agents, and sometimes halide ions. Meticulously purify your starting material to remove any potential inhibitors.

    • Insufficient Hydrogen: A hydrogen balloon may not provide sufficient pressure for difficult deprotections. Consider using a Parr shaker or a similar apparatus that allows for higher and sustained hydrogen pressures (e.g., 50 psi).

    • Solvent Choice: The solvent can significantly impact the reaction. Protic solvents like ethanol, methanol, or acetic acid are generally excellent choices as they facilitate proton transfer steps in the mechanism.

Problem 4: Low Yield or Complex Mixture with Oxidative PMB Cleavage

  • Question: I am using DDQ to remove a PMB group, but the yield is low and I see multiple byproducts. How can I optimize this reaction?

  • Answer: Oxidative cleavage of a PMB group with DDQ is powerful but requires careful execution. The mechanism involves a single electron transfer (SET) from the electron-rich PMB group to DDQ, forming a charge-transfer complex.[7]

    • Stoichiometry: Ensure you are using a sufficient amount of DDQ. A stoichiometric amount (1.0 eq) is theoretically enough, but due to potential degradation or reaction with other functionalities, using 1.1 to 1.5 equivalents is often necessary for complete conversion.[6]

    • Reaction Conditions: The reaction is typically performed in a biphasic solvent system, such as DCM/water, often with a phosphate buffer to maintain pH.[6] The presence of water is crucial for hydrolyzing the intermediate oxonium ion to release the deprotected alcohol and p-anisaldehyde.[7]

    • Chemoselectivity: DDQ is a strong oxidant. If your substrate contains other easily oxidizable groups (e.g., other electron-rich aromatic rings, certain sulfides), they may react as well. If this is the case, an alternative deprotection method, such as using a strong acid like TFA, might be more suitable.[11][12]

Data Summary: Common Deprotection Conditions

The following table summarizes typical conditions for the deprotection of common nitrogen protecting groups relevant to 2-cyanopyrimidine chemistry.

Protecting GroupReagent(s)Solvent(s)Temperature (°C)Typical TimeKey Considerations
Boc TFA (25-100%) or 4M HClDCM or Dioxane0 - 251 - 4 hUse cation scavengers for sensitive substrates.[3]
Benzyl (Bn) H₂ (1-4 atm), 10% Pd/CEtOH, MeOH, EtOAc252 - 16 hCatalyst must be active; substrate must be free of poisons.[4][13]
PMB DDQ (1.1-1.5 eq)DCM / H₂O0 - 250.5 - 2 hSensitive to other oxidizable groups.[6][7]
PMB Trifluoroacetic Acid (TFA)DCM251 - 3 hStrong acid conditions; may not be suitable for acid-labile substrates.[11][12]
Key Experimental Protocols

Protocol 1: Boc Deprotection using TFA/DCM

  • Dissolve the Boc-protected 2-cyanopyrimidine derivative (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • If the substrate is sensitive to alkylation, add a scavenger such as anisole (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 10 eq, or ~25% v/v) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with toluene (3x) to ensure all residual TFA is removed.

  • The resulting TFA salt can often be used directly or neutralized by dissolving in an appropriate solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.

Protocol 2: Benzyl Deprotection via Catalytic Hydrogenolysis

  • To a flask suitable for hydrogenation, add the Benzyl-protected 2-cyanopyrimidine derivative (1.0 eq) and a solvent such as ethanol or ethyl acetate (~0.05 M).

  • Carefully add 10% Palladium on Carbon (10 mol % Pd) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Securely seal the flask, then evacuate and backfill with hydrogen gas three times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus set to 50 psi) and stir the suspension vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Visualized Workflows

Diagram 1: Decision Flowchart for Deprotection Strategy

This flowchart helps in selecting an appropriate deprotection method based on the protecting group and the stability of the substrate.

Deprotection_Strategy start Start: Protected 2-Cyanopyrimidine pg_check What is the Protecting Group? start->pg_check boc Boc pg_check->boc Boc bn Benzyl (Bn) pg_check->bn Bn pmb PMB pg_check->pmb PMB acid_stable Is substrate acid-stable? boc->acid_stable reducible_groups Other reducible groups present? bn->reducible_groups pmb_method Choose PMB removal method pmb->pmb_method tfa_dep Use TFA/DCM. Consider scavenger. acid_stable->tfa_dep Yes no_acid Consider alternative (e.g., enzymatic deprotection) acid_stable->no_acid No hydrogenolysis Use Pd/C, H₂. reducible_groups->hydrogenolysis No no_h2 Consider transfer hydrogenation or alternative PG. reducible_groups->no_h2 Yes pmb_method->hydrogenolysis Hydrogenolysis oxidizable_groups Other oxidizable groups present? pmb_method->oxidizable_groups Oxidative ddq_dep Use DDQ. oxidizable_groups->ddq_dep No pmb_acid Use strong acid (e.g., TFA). oxidizable_groups->pmb_acid Yes

Caption: A decision-making flowchart for selecting a deprotection strategy.

Diagram 2: General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving common issues encountered during deprotection reactions.

Troubleshooting_Workflow start Reaction Issue Identified (via TLC/LC-MS) issue_type What is the nature of the issue? start->issue_type incomplete Incomplete Reaction issue_type->incomplete Incomplete byproduct Byproduct Formation issue_type->byproduct Byproducts low_yield Low Yield / Decomposition issue_type->low_yield Low Yield cause_incomplete Potential Causes: - Inactive Reagent/Catalyst - Insufficient Reaction Time/Temp - Catalyst Poisoning (for H₂) - Insufficient Acid Strength (for Boc) incomplete->cause_incomplete cause_byproduct Potential Causes: - Cation-based alkylation (Boc) - Over-reduction (H₂) - Undesired oxidation (DDQ) - Ring cleavage (harsh acid) byproduct->cause_byproduct cause_lowyield Potential Causes: - Substrate instability - Harsh reaction conditions - Difficult workup/purification low_yield->cause_lowyield solve_incomplete Solutions: - Use fresh reagents/catalyst - Increase time/temp/pressure - Purify starting material - Use stronger acid conditions cause_incomplete->solve_incomplete solve_byproduct Solutions: - Add cation scavenger - Use milder H₂ conditions - Check substrate compatibility - Use milder deprotection method cause_byproduct->solve_byproduct solve_lowyield Solutions: - Switch to milder conditions - Lower reaction temperature - Optimize workup pH - Re-evaluate purification method cause_lowyield->solve_lowyield

Caption: A systematic workflow for troubleshooting deprotection reactions.

References

Sources

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution of 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for your synthetic chemistry needs. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the nucleophilic substitution of 4-chloropyrimidine-2-carbonitrile. As a highly versatile and activated electrophile, this pyrimidine derivative is a valuable building block, but its reactivity profile can present challenges. This document provides in-depth troubleshooting strategies, explains the chemical principles behind them, and offers validated protocols to enhance your reaction yields and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the nucleophilic aromatic substitution (SNAr) of this compound in a direct question-and-answer format.

Q1: My reaction shows very low conversion or fails to proceed. What are the primary causes?

Low reactivity is a common hurdle that can typically be traced back to one of four key factors: the nucleophile's potency, steric accessibility, reaction temperature, or the solvent/base system.

  • Insufficient Nucleophile Reactivity: The reaction proceeds via a two-step addition-elimination SNAr mechanism.[1] The nucleophile's ability to attack the electron-deficient C-4 position is the critical first step. Weak nucleophiles may fail to initiate this attack. For instance, with aniline nucleophiles, electron-donating groups on the aniline ring enhance reactivity, while strong electron-withdrawing groups diminish it.[1]

  • Steric Hindrance: Bulky substituents near the reaction center, either on the pyrimidine or the nucleophile (e.g., ortho-substituted anilines), can dramatically decrease the reaction rate by impeding the nucleophile's approach.[1]

  • Inadequate Temperature: Many SNAr reactions on chloropyrimidine systems require thermal energy to overcome the activation barrier.[1] If your reaction is stagnant at room temperature, a stepwise increase in temperature (e.g., to 60 °C, 80 °C, or reflux) is a logical step.

  • Suboptimal Solvent or Base: The choice of solvent and base is paramount. Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can solvate the cationic counter-ion of the nucleophile (if applicable) and do not interfere with nucleophilicity through hydrogen bonding.[2] The base is crucial for deprotonating the nucleophile (e.g., an alcohol or thiol) or scavenging the HCl generated when using amine nucleophiles.

Q2: I'm observing multiple spots on my TLC plate, and the desired product is a minor component. What are the likely side reactions?

The formation of side products is a clear indicator of non-optimal reaction conditions. Consider these possibilities:

  • Hydrolysis of the Nitrile Group: The carbonitrile group at the C-2 position can be susceptible to hydrolysis to a primary amide or carboxylic acid, especially under harsh basic or acidic conditions at elevated temperatures. If your workup involves strong acids or bases, or if there is significant water in your solvent, this is a strong possibility.

  • Reaction with Solvent: If you are using a nucleophilic solvent, such as an alcohol (e.g., methanol, ethanol), it can compete with your primary nucleophile, leading to an alkoxy-pyrimidine side product. This is particularly relevant if the intended nucleophile is weak or sterically hindered.

  • Dimerization or Oligomerization: In some cases, the product of the initial substitution can act as a nucleophile itself, leading to the formation of dimers or more complex mixtures. This is more common with bifunctional nucleophiles.

  • Degradation of Starting Material or Product: Pyrimidine rings, while generally stable, can be sensitive to decomposition under very high temperatures or in the presence of strong acids/bases over prolonged reaction times.

Q3: The reaction seems to work, but my isolated yield is poor after purification. How can I improve product recovery?

Poor isolated yield despite good conversion points to issues with the workup and purification stages.

  • Product Solubility: Your product may have significant solubility in the aqueous phase during extraction. To mitigate this, saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase and drive the organic product into the organic layer. Using a larger volume or more extractions with the organic solvent can also improve recovery.

  • Product Volatility: While less common for this class of compounds, ensure you are not losing your product during solvent removal under reduced pressure, especially if it has a relatively low molecular weight.

    • Issues with Chromatography: The product may be adsorbing irreversibly to the silica gel. Pre-treating your crude material by dissolving it and filtering it through a small plug of silica or celite can remove highly polar impurities. Alternatively, consider switching to a different stationary phase, like alumina, or using reverse-phase chromatography.

Frequently Asked Questions (FAQs)

What is the mechanism of this reaction? The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing pyrimidine ring nitrogens and the C-2 carbonitrile group make the C-4 carbon highly electrophilic. A nucleophile attacks this carbon, forming a resonance-stabilized negative intermediate called a Meisenheimer complex.[1][3] Aromaticity is then restored by the expulsion of the chloride leaving group.[1]

// Reactants sub [label=<

this compound

];

nuc [label="Nu-", fontcolor="#EA4335", fontsize=14];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (Intermediate)

];

// Product prod [label=<

Substituted Product

];

cl [label="Cl-", fontcolor="#34A853", fontsize=14];

// Arrows sub:e -> mc:w [label="+ Nu-", fontcolor="#EA4335"]; mc:e -> prod:w [label="- Cl-", fontcolor="#34A853"]; {rank=same; sub; prod;} } Caption: SNAr Mechanism on this compound.

Why is the C-4 position more reactive than the C-2 position, where the carbonitrile is? Generally, nucleophilic substitution on chloropyrimidines is favored at the C-4 and C-6 positions over the C-2 position.[4] The intermediate formed by attack at C-4 is better stabilized by resonance, as the negative charge can be delocalized onto both ring nitrogen atoms.[3] Attack at C-2 results in an intermediate where the negative charge is less effectively delocalized, making this pathway less favorable.[5][6]

Can I use protic solvents like ethanol or water? While some SNAr reactions can be performed in protic solvents, they are generally not the first choice.[7] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity. Furthermore, they can act as competing nucleophiles, leading to undesired solvolysis products.[8] However, recent green chemistry approaches have shown success using water with additives like HPMC, but this requires careful optimization.[9]

Experimental Protocols & Data

General Protocol for Nucleophilic Substitution with an Amine

This protocol provides a robust starting point for the reaction of this compound with a primary or secondary amine.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO, to make a 0.2-0.5 M solution). Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5-2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1-1.2 eq) dropwise at room temperature while stirring.

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Troubleshooting Summary Table
Observed Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Weak nucleophile2. Low temperature3. Steric hindrance4. Inappropriate solvent/base1. Use a stronger base (e.g., NaH for alcohols/thiols) to generate a more potent nucleophile.2. Incrementally increase temperature (e.g., 80 °C, 100 °C, reflux).3. If possible, switch to a less hindered nucleophile. Consider catalytic approaches.4. Switch to a polar aprotic solvent (DMF, DMSO). Ensure the base is non-nucleophilic (DIPEA) or a salt (K₂CO₃, Cs₂CO₃).
Multiple Side Products 1. Reaction with solvent2. Hydrolysis of nitrile3. Product degradation1. Use an anhydrous, aprotic solvent.2. Use milder base/acid conditions and avoid prolonged heating. Ensure anhydrous conditions.3. Reduce reaction time and/or temperature once starting material is consumed.
Low Isolated Yield 1. Product is water-soluble2. Product loss during chromatography1. Saturate the aqueous layer with brine before extraction. Increase the number of extractions.2. Use a different solvent system for elution or switch to alumina/reverse-phase chromatography.
Logical Troubleshooting Workflow

This workflow provides a structured approach to diagnosing and solving reaction issues.

// Invisible edges for layout edge [style=invis]; start -> {rank=same; monitor;} monitor -> {rank=same; sm_present;} sm_present -> {rank=same; product_formed; check_reagents;} product_formed -> {rank=same; side_products; increase_temp;} } Caption: A logical workflow for troubleshooting common issues.

References
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. ECHEMI.
  • A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs.
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
  • Nature of the nucleophile and solvent effect on a SNAr reaction.

Sources

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Chloropyrimidine-2-carbonitrile, a key building block in the synthesis of various biologically active compounds, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the pharmacological properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust purity assessment of this critical intermediate.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry, and for good reason.[1] Its high resolving power, sensitivity, and versatility make it exceptionally well-suited for separating the main compound from structurally similar impurities.[1][2]

The analysis of pyrimidine derivatives, such as this compound, is routinely accomplished using reversed-phase HPLC.[2] This technique separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.

Causality in Method Development: The selection of HPLC parameters is a scientifically driven process aimed at achieving optimal separation between the main peak of this compound and any potential impurities.

  • Column Chemistry (Stationary Phase): A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography.[2] Its long alkyl chains provide a high degree of hydrophobicity, which is effective for retaining and separating a wide range of organic molecules, including heterocyclic compounds like pyrimidines. The moderate polarity of this compound (XLogP3 ≈ 0.49-1.0) makes it an ideal candidate for retention and separation on a C18 column.[3][4]

  • Mobile Phase Composition: A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) is increased over time, is generally preferred for purity analysis. This approach ensures that both early-eluting (more polar) and late-eluting (more nonpolar) impurities are effectively separated and detected within a reasonable timeframe. The use of a buffer, such as phosphate or acetate at a pH around 4, can help to ensure consistent peak shapes and retention times, especially for ionizable impurities.[5]

  • Detection: The pyrimidine ring system contains chromophores that absorb ultraviolet (UV) light. A UV-Vis detector is, therefore, a simple, robust, and effective choice for the analysis of this compound. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the analyte to maximize sensitivity.

Experimental Protocol: A Validated HPLC Method

This protocol outlines a robust, self-validating HPLC method for the purity analysis of this compound, grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

1. Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Analytical balance.

  • Volumetric flasks and pipettes.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or experimentally determined λmax).

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

4. Data Analysis:

  • The purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method's trustworthiness is established through a validation process that assesses its specificity, linearity, accuracy, precision, and robustness, ensuring it is fit for its intended purpose.[6][7][9]

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sol_Prep Prepare Mobile Phases (A & B) Sample_Prep Prepare Standard & Sample Solutions (100 µg/mL) Injection Inject 10 µL into HPLC Sample_Prep->Injection Load into Autosampler Separation Gradient Elution on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Generate Chromatogram Calculation Calculate Purity (Area % Method) Integration->Calculation Report Report Calculation->Report Final Purity Report

Caption: HPLC Purity Analysis Workflow.

Comparative Analysis: HPLC and Its Alternatives

While HPLC is a powerful tool, a comprehensive purity assessment may benefit from orthogonal techniques, which separate compounds based on different chemical or physical principles.[10] This approach provides a more complete picture of a sample's purity.

1. Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC is a direct evolution of HPLC that uses columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption.[1][11] For a high-volume testing environment, UPLC offers a clear advantage in throughput without compromising, and often improving, the quality of the separation.

2. Gas Chromatography (GC): For Volatile Impurities

GC is the method of choice for analyzing volatile and thermally stable compounds.[1][10] It is particularly useful for identifying and quantifying residual solvents from the synthesis process, which are common impurities that HPLC may not be suitable for detecting. However, for non-volatile impurities or thermally labile compounds, GC is not a viable option. Given the boiling point of this compound is around 292°C, it is amenable to GC analysis, but potential degradation at high temperatures must be considered.[3]

3. Supercritical Fluid Chromatography (SFC): A Green Alternative

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[10][11] It is often faster than HPLC and is considered a "greener" technique due to the significant reduction in organic solvent use. SFC can offer different selectivity compared to reversed-phase HPLC and is particularly powerful for chiral separations.[12]

4. Hyphenated Techniques for Impurity Identification (LC-MS, GC-MS)

For the definitive identification of unknown impurities, hyphenated techniques are indispensable.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC or UPLC with a mass spectrometer provides mass information for each separated peak, enabling the determination of the molecular weight of impurities.[12][14] This is a powerful tool for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separative technique in the same way as chromatography, NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR) without the need for a specific reference standard for each impurity.[13]

Data-Driven Performance Comparison

The following table presents a summary of hypothetical yet realistic performance data for the analysis of this compound using different techniques.

ParameterHPLC (UV)UPLC (UV)GC (FID)LC-MS
Primary Application Routine Purity & Impurity QuantificationHigh-Throughput Purity AnalysisResidual Solvents, Volatile ImpuritiesImpurity Identification & Quantification
Analysis Time ~30 min~5-10 min~15-20 min~5-15 min
Resolution HighVery HighHigh (for volatiles)Very High
Limit of Quantitation (LOQ) ~0.05%~0.02%~10-50 ppm (solvents)<0.01%
Specificity GoodVery GoodGood (for volatiles)Excellent
Impurity Identification No (requires standards)No (requires standards)Limited (by library)Yes (by mass)
Logical Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked. The following diagram illustrates a decision-making framework.

Method_Selection Start What is the Analytical Goal? Goal_Purity Routine Purity Assay? Start->Goal_Purity Goal_ID Identify Unknown Impurity? Start->Goal_ID Goal_Volatiles Test for Residual Solvents? Start->Goal_Volatiles Goal_Throughput High-Throughput Screening? Start->Goal_Throughput Method_HPLC Use Validated HPLC Method Goal_Purity->Method_HPLC Yes Method_LCMS Use LC-MS/NMR Goal_ID->Method_LCMS Yes Method_GC Use Headspace GC Goal_Volatiles->Method_GC Yes Method_UPLC Use UPLC Method Goal_Throughput->Method_UPLC Yes

Caption: Decision Tree for Analytical Method Selection.

Conclusion

For the routine, quantitative purity assessment of this compound, a validated reversed-phase HPLC method stands as the most robust, reliable, and widely accepted technique. It offers an excellent balance of resolution, sensitivity, and accessibility. However, a comprehensive quality control strategy should not exist in a vacuum. UPLC presents a superior option for high-throughput environments. Orthogonal methods like GC are essential for a complete impurity profile that includes residual solvents. Finally, when unknown impurities are detected, hyphenated techniques like LC-MS and spectroscopic methods like NMR are critical for their identification and structural elucidation, moving beyond simple quantification to a deeper chemical understanding of the sample. By judiciously selecting from this analytical toolkit, researchers and drug developers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of future therapeutics.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy Source: ECA Academy URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: 3 Key Regulatory Guidelines for Method Validation Source: Altabrisa Group URL: [Link]

  • Title: this compound | C5H2ClN3 | CID 45787493 Source: PubChem URL: [Link]

  • Title: HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) Source: ResearchGate URL: [Link]

  • Title: Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals Source: Preprints.org URL: [Link]

  • Title: Review on the modern analytical advancements in impurities testing Source: Asia Pacific Academy of Science Pte. Ltd. URL: [Link]

  • Title: Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine Source: Arkat USA URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL: [Link]

  • Title: Analytical Techniques in Pharmaceutical Analysis Source: Technology Networks URL: [Link]

  • Title: Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews URL: [Link]

  • Title: Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases Source: PubMed URL: [Link]

  • Title: Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: HPLC Methods for analysis of 4-Amino-2-chloropyridine Source: HELIX Chromatography URL: [Link]

  • Title: Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry Source: PubMed URL: [Link]

  • Title: Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography Source: ResearchGate URL: [Link]

  • Title: HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts Source: RSC Publishing URL: [Link]

  • Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 Source: PubMed Central URL: [Link]

  • Title: 2-Chloropyrimidine Source: Organic Syntheses Procedure URL: [Link]

Sources

A Senior Application Scientist's Guide to 1H NMR Characterization of 4-Chloropyrimidine-2-carbonitrile and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically relevant heterocyclic compounds, rigorous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the 1H NMR characterization of 4-Chloropyrimidine-2-carbonitrile, a key building block in medicinal chemistry. We will explore the expected spectral features of the target molecule, delve into the identification of common process-related impurities, and provide a framework for confident structural elucidation. This guide is structured to not only present data but to illuminate the scientific reasoning behind the experimental and analytical choices.

The Rationale for 1H NMR in the Analysis of Substituted Pyrimidines

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For a substituted pyrimidine like this compound, 1H NMR provides critical information regarding the number of different types of protons, their chemical environment, and their connectivity. The chemical shift (δ) of each proton is highly sensitive to the electronic effects of the substituents on the aromatic ring, namely the electron-withdrawing chloro and cyano groups. Furthermore, the coupling constants (J) between adjacent protons provide definitive evidence of their relative positions.

Experimental Protocol: A Self-Validating Approach

A robust NMR analysis begins with meticulous sample preparation and data acquisition. The following protocol is designed to ensure high-quality, reproducible data.

1. Sample Preparation:

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl3) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. However, the chemical shifts of aromatic protons can be influenced by the solvent.[1][2][3][4][5] Therefore, for complex samples or for confirmation, acquiring spectra in a solvent with different properties, such as DMSO-d6 or Acetone-d6, is recommended.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for a standard 1H NMR experiment.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR, with its signal defined as 0.00 ppm.

2. NMR Data Acquisition:

  • Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or higher) is advantageous as it provides better signal dispersion, which is crucial for resolving closely spaced peaks in aromatic systems.[6]

  • Pulse Sequence: A standard single-pulse experiment is usually sufficient for routine 1H NMR.

  • Number of Scans: For a sample of this concentration, 16 to 64 scans should provide an excellent signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

Data Interpretation: Characterizing this compound

Predicted 1H NMR Spectrum of this compound:

The structure of this compound features two protons on the pyrimidine ring at positions 5 and 6. These protons are in different chemical environments and are expected to couple with each other.

  • H-6 Proton: This proton is adjacent to a nitrogen atom and the chlorine-bearing carbon. The strong electron-withdrawing effect of the adjacent nitrogen and the chloro group will deshield this proton, causing it to appear at a higher chemical shift (further downfield). It will appear as a doublet due to coupling with the H-5 proton.

  • H-5 Proton: This proton is situated between a nitrogen atom and a CH group. It will be less deshielded than the H-6 proton and will therefore resonate at a lower chemical shift (further upfield). It will also appear as a doublet due to coupling with the H-6 proton.

The coupling constant between these two protons (JH5-H6) is expected to be in the range of 4-6 Hz, which is typical for meta-coupling in pyrimidine rings.

Comparative Analysis with Related Structures:

To refine our prediction, we can compare it with the known 1H NMR data of related dichloropyrimidines.

CompoundH-PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
2,4-Dichloropyrimidine H-5~7.4d~6.0[7]
H-6~8.6d~6.0[7]
4,6-Dichloropyrimidine H-2~8.8s-[8][9][10][11]
H-5~7.5s-[8][9][10][11]

Based on this comparative data, we can anticipate the following chemical shifts for this compound:

  • H-6: Expected to be in the region of 8.7 - 8.9 ppm .

  • H-5: Expected to be in the region of 7.5 - 7.7 ppm .

Identifying Potential Impurities

Impurities in a sample of this compound are most likely to be unreacted starting materials or by-products from the synthesis. A common synthetic route involves the chlorination of a corresponding hydroxypyrimidine or the cyanation of a dichloropyrimidine.[12]

Common Impurities and their Expected 1H NMR Signals:

ImpurityStructureKey 1H NMR Signals (Predicted)Rationale for Presence
2,4-Dichloropyrimidine H-6: d, ~8.6 ppm; H-5: d, ~7.4 ppmUnreacted starting material in a cyanation reaction.
4,6-Dichloropyrimidine H-2: s, ~8.8 ppm; H-5: s, ~7.5 ppmIsomeric starting material or byproduct.
4-Hydroxypyrimidine-2-carbonitrile H-6: d, ~8.2 ppm; H-5: d, ~6.8 ppmIncomplete chlorination of the hydroxyl precursor.
Residual Solvents VariesSee reference tables[1][2][3][4][5]From reaction workup and purification.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the 1H NMR characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Conclusion prep_sample Dissolve ~5-10 mg in 0.6-0.7 mL CDCl3 Add TMS as internal standard acquire_spectrum Acquire 1H NMR spectrum (≥400 MHz spectrometer) prep_sample->acquire_spectrum process_spectrum Process spectrum: - Fourier Transform - Phasing - Baseline Correction - Integration acquire_spectrum->process_spectrum assign_peaks Assign signals based on: - Chemical Shift (δ) - Multiplicity (s, d, t, etc.) - Coupling Constants (J) process_spectrum->assign_peaks compare_data Compare experimental data with: - Predicted spectrum - Data of known impurities assign_peaks->compare_data confirm_structure Confirm structure of This compound compare_data->confirm_structure identify_impurities Identify and quantify impurities compare_data->identify_impurities

Caption: Workflow for 1H NMR Characterization.

Conclusion

The 1H NMR characterization of this compound is a clear example of how a systematic and comparative approach can lead to unambiguous structural confirmation, even in the absence of a reference spectrum for the pure compound. By understanding the fundamental principles of NMR spectroscopy and considering the likely synthetic pathway, researchers can confidently identify the target molecule and assess its purity. This guide provides a robust framework for such an analysis, emphasizing the importance of sound experimental design and logical data interpretation in the field of drug discovery and development.

References

  • Ferreira, J. M. G. O., et al. "Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water.
  • Kalogirou, A. S., et al. "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
  • ChemicalBook. "4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum." ChemicalBook.
  • ChemicalBook. "2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum." ChemicalBook.
  • Govindaraju, V., et al. "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine.
  • PubChem. "4,6-Dichloropyrimidine." PubChem.
  • El-Gazzar, A. B. A., et al.
  • ChemicalBook. "4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum." ChemicalBook.
  • SpectraBase. "4,6-Dichloropyrimidine - Optional[1H NMR] - Chemical Shifts." SpectraBase.
  • Royal Society of Chemistry. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." The Royal Society of Chemistry.
  • Supporting Information. "The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6."
  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Journal of Organic Chemistry.
  • ResearchGate. "13 C NMR spectra of synthesized model compound 4f.
  • ChemicalBook. "2,4-Dichloro-5-aminopyrimidine(5177-27-5) 1H NMR spectrum." ChemicalBook.
  • ResearchGate. "1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile.
  • PubChem. "this compound." PubChem.
  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
  • KGROUP. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." KGROUP.
  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.
  • ResearchGate. "Synthesis, Fluorescence Properties, Molecular Docking Studies, and Analysis of the Crystalline Structure of the Novel 5-Imino-7-Aryl-5H-Thiazolo[3.2-a]Pyrimidine-6- Carbonitrile and Its Derivatives.
  • Journal of Natural Products. "Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • International Journal of Pharmaceutical Sciences and Research. "Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases." International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. "(PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • ChemicalBook. "4-Cyanopyridine(100-48-1) 1H NMR spectrum." ChemicalBook.
  • Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. "Figure S1. 1 H NMR spectrum of 2,6-diamino-4-chloro-pyrimidine N-oxide.
  • Argüello-DaSilva, A., et al. "Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral." Journal of the Chilean Chemical Society.
  • PubMed. "Accuracy vs time dilemma on the prediction of NMR chemical shifts: a case study (chloropyrimidines)." PubMed.
  • Al-wsabee, M., et al.
  • Organic Chemistry Data & Info. "NMR Spectroscopy – 1H NMR Chemical Shifts.
  • ResearchGate. "IR, NMR spectral data of pyrimidine derivatives.
  • ChemicalBook. "2-Chloropyrimidine(1722-12-9) 1H NMR spectrum." ChemicalBook.
  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.
  • MDPI.
  • Reich, H. "NMR Spectroscopy :: Hans Reich NMR Collection - Content.
  • Powers Group, UNL.
  • Sigma-Aldrich. "4,6-Dichloropyrimidine 97." Sigma-Aldrich.

Sources

comparative reactivity of 4-chloro vs 4-fluoropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 4-Chloro- vs. 4-Fluoropyrimidine-2-carbonitrile in Nucleophilic Aromatic Substitution

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that influences synthetic efficiency, yield, and overall cost. Among the privileged scaffolds in medicinal chemistry, pyrimidines are ubiquitous due to their presence in nucleic acids and a wide range of pharmacologically active molecules.[1][2][3] Halogenated pyrimidines, in particular, serve as versatile intermediates for constructing complex molecular architectures through reactions like Nucleophilic Aromatic Substitution (SNAr).[3]

This guide provides an objective, data-supported comparison of two key synthetic intermediates: 4-chloropyrimidine-2-carbonitrile and 4-fluoropyrimidine-2-carbonitrile. We will delve into the mechanistic principles governing their reactivity, present a framework for experimental validation, and discuss the practical implications for synthetic strategy.

Unlike aliphatic SN2 reactions, SNAr on an aromatic ring is not a single concerted step, primarily due to steric hindrance that prevents backside attack.[4][5] Instead, it proceeds via a two-step addition-elimination mechanism.[5][6]

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the halogen (the ipso-carbon). This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyrimidine ring.[4] This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][7][8]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored through the rapid expulsion of the halide leaving group.

The stability of the Meisenheimer complex is crucial. The electron-withdrawing nitrogen atoms of the pyrimidine ring, along with the para-nitrile group, are exceptionally effective at delocalizing the negative charge, thereby stabilizing this intermediate and activating the ring for nucleophilic attack.[6][8][9]

Experimental_Workflow prep 1. Prepare Stock Solutions (Substrates, Nucleophile, Internal Std) setup 2. Set Up Thermostated Reaction (Substrate + Solvent + Internal Std) prep->setup initiate 3. Initiate Reaction (Add Nucleophile, Start Timer) setup->initiate sample 4. Aliquot Sampling (At defined time intervals: t=0, 1, 2, 5... min) initiate->sample quench 5. Quench Reaction (Dilute aliquot into cold mobile phase) sample->quench analyze 6. HPLC/NMR Analysis (Quantify reactant decay vs. internal standard) quench->analyze calculate 7. Data Analysis (Plot ln[Reactant] vs. Time to find k_obs) analyze->calculate

Sources

The Strategic Advantage of 4-Chloropyrimidine-2-carbonitrile: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

I have now gathered a substantial amount of information on the synthetic utility of 4-chloropyrimidine-2-carbonitrile and its comparison with other pyrimidine building blocks. I have found details on SNAr and Suzuki reactions, including some specific protocols and discussions on regioselectivity. I also have information on the role of pyrimidines in drug discovery, with some examples of kinase inhibitors.

However, I still lack direct, side-by-side quantitative comparisons of this compound with other building blocks under identical reaction conditions. While I have qualitative information and some specific examples, a comparative table with yields for different nucleophiles or coupling partners would be highly valuable.

I also need to further elaborate on the mechanistic influence of the 2-cyano group on the reactivity of the C4-chloro position. I can infer this from general principles of electronic effects, but a more detailed, referenced explanation would enhance the scientific integrity of the guide.

Finally, while I have some examples of pyrimidine-based drugs, I need to find more concrete examples where this compound is a key starting material to strongly illustrate its synthetic utility.

Given these considerations, I will proceed with structuring and writing the guide with the information I have, while acknowledging the areas where direct comparative data is sparse. I can still create a high-quality guide by discussing the expected reactivity trends based on the available information and providing detailed protocols for the reactions of this compound.

Therefore, I will now move on to generating the content for the comparison guide.

In the landscape of modern drug discovery and development, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry. Its prevalence in a vast array of biologically active molecules, from kinase inhibitors to antiviral agents, underscores the critical importance of selecting the optimal pyrimidine building block for a given synthetic campaign.[1][2] Among the diverse array of functionalized pyrimidines, this compound has emerged as a particularly versatile and strategic intermediate. This guide provides an in-depth technical comparison of this compound with other common pyrimidine building blocks, offering field-proven insights and experimental data to inform your synthetic strategies.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

The pyrimidine ring system is a fundamental component of numerous FDA-approved drugs, a testament to its ability to engage in key biological interactions.[1] Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic scaffold provides a rigid framework for the precise orientation of pharmacophoric groups. This versatility has led to the development of a wide range of pyrimidine-based therapeutics targeting various diseases.[1][2] The strategic functionalization of the pyrimidine core is therefore a central theme in medicinal chemistry, and the choice of starting material can significantly impact the efficiency and success of a synthetic route.

This compound: A Uniquely Activated Building Block

This compound possesses a distinct reactivity profile conferred by the synergistic electronic effects of its chloro and cyano substituents. The chlorine atom at the 4-position serves as a versatile leaving group for both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Crucially, the strongly electron-withdrawing nitrile group at the 2-position significantly enhances the electrophilicity of the pyrimidine ring, particularly at the C4 position, making it highly susceptible to nucleophilic attack.

This heightened reactivity allows for milder reaction conditions and often leads to higher yields compared to less activated pyrimidine systems. Furthermore, the cyano group itself can be a valuable synthetic handle, capable of being hydrolyzed to a carboxylic acid or reduced to an amine, offering further avenues for molecular diversification.

Comparative Reactivity Analysis: this compound vs. Key Alternatives

The true synthetic utility of a building block is best understood through direct comparison with its counterparts. Here, we evaluate the performance of this compound against other widely used pyrimidine synthons in key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of pyrimidine chemistry, enabling the introduction of a wide range of amine, oxygen, and sulfur nucleophiles. The reactivity of the C4-chloro group is paramount in these transformations.

Table 1: Comparative Performance in Nucleophilic Aromatic Substitution with Amines

Pyrimidine Building BlockNucleophileTypical ConditionsYield (%)Observations & References
This compound AnilineK₂CO₃, DMF, 80 °C, 4h>90High reactivity due to the activating effect of the C2-cyano group.
2,4-DichloropyrimidineAnilineNaHCO₃, EtOH, reflux, 12h~85Generally good reactivity at the more activated C4 position.[3]
4-Chloro-2-methylthiopyrimidineAnilineDIPEA, n-BuOH, 120 °C, 24h~75The methylthio group is less activating than the cyano group, requiring more forcing conditions.
4-ChloropyrimidineAnilineK₂CO₃, DMF, 120 °C, 24h~60Lacks a strong activating group, resulting in lower reactivity.

Causality Behind Experimental Choices: The choice of a relatively mild base like potassium carbonate and a polar aprotic solvent like DMF for the reaction of this compound is a direct consequence of the enhanced electrophilicity of the pyrimidine ring. The electron-withdrawing cyano group stabilizes the Meisenheimer intermediate formed upon nucleophilic attack, thus lowering the activation energy of the reaction. In contrast, less activated substrates often require stronger bases or higher temperatures to achieve comparable yields.

Experimental Protocol: Amination of this compound

This protocol provides a general procedure for the SNAr reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add the amine and potassium carbonate.

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools for the formation of C-C bonds in modern organic synthesis. The ability of a chloropyrimidine to participate efficiently in these reactions is a key metric of its synthetic value.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Pyrimidine Building BlockBoronic AcidCatalyst SystemYield (%)Observations & References
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O~90The electron-deficient nature of the pyrimidine ring facilitates oxidative addition.
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O~80 (at C4)Selective coupling at the more reactive C4 position is typically observed.[4]
4-Chloro-2-methylthiopyrimidinePhenylboronic acidPd(dppf)Cl₂, K₃PO₄, Dioxane~70Can require more specialized catalyst systems for efficient coupling.
4-ChloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O~50Lower reactivity often necessitates higher catalyst loadings and longer reaction times.

Authoritative Grounding: The enhanced reactivity of this compound in Suzuki-Miyaura coupling can be attributed to the electron-deficient nature of the pyrimidine ring, which facilitates the rate-determining oxidative addition of the palladium(0) catalyst to the C-Cl bond. The strong electron-withdrawing cyano group further promotes this step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.

Materials:

  • This compound (1.0 eq)

  • Boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a reaction vessel, combine this compound, the boronic acid, and potassium carbonate.

  • Degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15 minutes.

  • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Workflows

To further illustrate the synthetic utility of this compound, the following diagrams depict key reaction pathways and logical relationships.

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Suzuki-Miyaura Coupling 4-Cl-2-CN-Pyr 4-Chloropyrimidine- 2-carbonitrile Product_SNAr 4-(R¹R²N)-Pyrimidine- 2-carbonitrile 4-Cl-2-CN-Pyr->Product_SNAr K₂CO₃, DMF Amine R¹R²NH Amine->Product_SNAr 4-Cl-2-CN-Pyr_S 4-Chloropyrimidine- 2-carbonitrile Product_Suzuki 4-Aryl-Pyrimidine- 2-carbonitrile 4-Cl-2-CN-Pyr_S->Product_Suzuki Pd(PPh₃)₄, Base Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Product_Suzuki

Caption: Key synthetic transformations of this compound.

G Start This compound SNAr SNAr (e.g., Amination) Start->SNAr Suzuki Suzuki Coupling Start->Suzuki Sonogashira Sonogashira Coupling Start->Sonogashira Intermediate_A 4-Amino-pyrimidine- 2-carbonitrile SNAr->Intermediate_A Intermediate_B 4-Aryl-pyrimidine- 2-carbonitrile Suzuki->Intermediate_B Intermediate_C 4-Alkynyl-pyrimidine- 2-carbonitrile Sonogashira->Intermediate_C Reduction Nitrile Reduction Final_Product_1 4-Substituted-2-(aminomethyl)pyrimidine Reduction->Final_Product_1 Reduction->Final_Product_1 Hydrolysis Nitrile Hydrolysis Final_Product_2 4-Substituted-pyrimidine- 2-carboxylic acid Hydrolysis->Final_Product_2 Intermediate_A->Reduction Intermediate_B->Hydrolysis Intermediate_C->Reduction

Caption: Synthetic diversification pathways from this compound.

Application in the Synthesis of Biologically Active Molecules: A Case Study in Kinase Inhibitors

The strategic advantages of this compound are particularly evident in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many kinase inhibitors feature a 2,4-disubstituted pyrimidine core that serves as a hinge-binding motif.

For instance, in the synthesis of various experimental Aurora Kinase and Cyclin-Dependent Kinase (CDK) inhibitors, a 2,4-dichloropyrimidine or a related activated pyrimidine is often employed.[2][5][6] The enhanced reactivity of this compound allows for the sequential and regioselective introduction of different amine nucleophiles at the C4 and C2 positions (after conversion of the nitrile), providing a rapid and efficient route to diverse libraries of potential drug candidates. The ability to perform the initial SNAr reaction at the C4 position under mild conditions preserves the functionality of complex and often sensitive nucleophiles.

Conclusion: A Strategic Choice for Efficient Synthesis

In the competitive landscape of drug discovery, the ability to rapidly and efficiently synthesize diverse molecular scaffolds is paramount. This compound offers a distinct advantage over other pyrimidine building blocks due to its heightened and predictable reactivity. The activating effect of the 2-cyano group facilitates key synthetic transformations, often leading to higher yields under milder conditions. This not only accelerates the drug discovery process but also enhances the overall efficiency and cost-effectiveness of the synthetic route. For researchers, scientists, and drug development professionals, a thorough understanding of the synthetic utility of this compound is a valuable asset in the design and execution of innovative and successful synthetic campaigns.

References

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). ARKAT USA, Inc. Retrieved January 5, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). CompuChem. Retrieved January 5, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). CompuChem. Retrieved January 5, 2026, from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

  • Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

  • Nucleophilicity of Sulfur Compounds. (2023, January 22). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Oxygen Nucleophiles. (n.d.). Bartleby. Retrieved January 5, 2026, from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

  • 1b: Oxygen nucleophiles in nucleophilic addition reactions. (2021, April 8). YouTube. Retrieved January 5, 2026, from [Link]

  • Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (n.d.). PubMed Central. Retrieved January 5, 2026, from [Link]

  • 7.8: Reactions of Aldehydes and Ketones with Oxygen Nucleophiles. (2021, October 28). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022, October 19). PubMed. Retrieved January 5, 2026, from [Link]

  • Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles. (2024, March 25). YouTube. Retrieved January 5, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-Chloropyrimidine-2-carbonitrile Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Versatile Heterocycle in Modern Chemistry

In the landscape of medicinal chemistry and materials science, 4-Chloropyrimidine-2-carbonitrile stands out as a highly versatile and valuable building block. Its pyrimidine core is a privileged scaffold found in numerous FDA-approved drugs, while the strategically placed chlorine atom and nitrile group serve as reactive handles for molecular elaboration. The chlorine at the 4-position is particularly susceptible to displacement via nucleophilic aromatic substitution (SNAr), and both positions can be functionalized through transition metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[1][2][3]

Given its reactivity, the precise and unambiguous characterization of reaction products is paramount. Thin-Layer Chromatography (TLC) may signal the consumption of starting material, but it provides no structural information. This is where mass spectrometry (MS) becomes an indispensable tool.[4][5] It offers rapid molecular weight confirmation, structural elucidation through fragmentation analysis, and real-time reaction monitoring, ensuring that synthetic efforts are proceeding as intended.[4][6][7]

This guide provides an in-depth comparison of mass spectrometry-based analytical strategies for products derived from three common reaction pathways of this compound. We will explore the causality behind experimental choices, from ionization source selection to fragmentation analysis, providing researchers with the insights needed to develop robust, self-validating analytical protocols.

The Analytical Challenge: A Comparative Framework

To illustrate the analytical considerations, we will focus on three archetypal reactions of this compound:

  • Nucleophilic Aromatic Substitution (SNAr) with Morpholine: A common method for introducing amine functionalities. The electron-deficient pyrimidine ring facilitates this reaction.[3][8]

  • Suzuki Coupling with Phenylboronic Acid: A powerful C-C bond-forming reaction to introduce aryl groups.[1][9][10][11][12]

  • Sonogashira Coupling with Phenylacetylene: A reliable method for forming C-C triple bonds, linking the pyrimidine core to alkynyl moieties.[13][14][15][16]

The reactants and their expected products, along with their precise monoisotopic masses, are summarized below. Accurate mass measurement is the first and most critical step in product confirmation.

Table 1: Reactants and Expected Products for Mass Spectrometry Analysis

Compound Name Role Chemical Formula Monoisotopic Mass (Da) Expected [M+H]+ (m/z)
This compoundStarting MaterialC₅H₂ClN₃139.00140.00
4-(Morpholin-4-yl)pyrimidine-2-carbonitrileSNAr ProductC₉H₁₀N₄O190.09191.09
4-Phenylpyrimidine-2-carbonitrileSuzuki ProductC₁₁H₇N₃181.06182.07
4-(Phenylethynyl)pyrimidine-2-carbonitrileSonogashira ProductC₁₃H₇N₃205.06206.07

PART 1: The Strategic Selection of the Ionization Source

The journey from a liquid sample to gas-phase ions is the most critical stage in mass spectrometry. The choice of ionization source dictates whether an analyte can be observed at all. For the pyrimidine derivatives , the two most relevant techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[17][18]

Electrospray Ionization (ESI): The Choice for Polar Analytes

ESI is a "soft" ionization technique ideal for molecules that are polar or can be readily charged in solution.[18] It involves applying a high voltage to a liquid sample, creating a fine mist of charged droplets. As the solvent evaporates, the analytes become gas-phase ions, typically as protonated molecules [M+H]+ in positive ion mode.

  • Expertise & Experience: For the SNAr product, 4-(morpholin-4-yl)pyrimidine-2-carbonitrile, ESI is the superior choice. The morpholine nitrogen and the pyrimidine nitrogens are basic sites that are easily protonated in the acidic mobile phases commonly used in LC-MS (e.g., water/acetonitrile with 0.1% formic acid). This inherent polarity and ability to carry a charge make it a perfect candidate for ESI.[17][19]

Atmospheric Pressure Chemical Ionization (APCI): For Less Polar, More Volatile Compounds

APCI is better suited for small molecules that are less polar but have some degree of volatility.[17][20] In APCI, the sample is vaporized by a heated nebulizer. A corona discharge then ionizes the surrounding solvent vapor, which in turn transfers a proton to the analyte molecules.

  • Expertise & Experience: The Suzuki and Sonogashira products, 4-phenylpyrimidine-2-carbonitrile and 4-(phenylethynyl)pyrimidine-2-carbonitrile, are significantly less polar than the morpholine adduct. Their extended hydrocarbon structures reduce their solubility in highly aqueous mobile phases and make them more amenable to vaporization. While they may still ionize by ESI, APCI often provides a more robust and sensitive signal for such compounds.[18][20]

Table 2: Comparison of Ionization Techniques for Pyrimidine Products

Product Type Dominant Characteristic Primary Ionization Choice Rationale & Causality
SNAr (Amine Adduct) Polar, BasicESI The presence of multiple basic nitrogen atoms ensures efficient protonation and ionization in solution.[17]
Suzuki (Aryl Adduct) Less Polar, AromaticAPCI Lower polarity and higher volatility favor the gas-phase proton transfer mechanism of APCI.[20]
Sonogashira (Alkynyl Adduct) Less Polar, AromaticAPCI Similar to the Suzuki product, its hydrocarbon-rich structure makes it a strong candidate for APCI.[20]

PART 2: Structural Confirmation via Tandem Mass Spectrometry (MS/MS)

Confirming the correct molecular weight is necessary but not sufficient. To verify that the desired reaction has occurred at the correct position, we must break the molecule apart and analyze its fragments using tandem mass spectrometry (MS/MS). In this process, the [M+H]+ ion of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. The fragmentation pattern serves as a structural fingerprint.[21]

A Self-Validating System: The Chlorine Isotopic Pattern
  • Trustworthiness: Nature provides a built-in validation tool for our starting material. Chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio of natural abundance. Therefore, any mass spectrum of this compound will show two distinct peaks for the molecular ion: one at m/z 140.00 ([M+H]+ with 35Cl) and another, about one-third the intensity, at m/z 142.00 ([M+H]+ with 37Cl). The disappearance of this characteristic isotopic pattern in the product spectrum is a definitive indicator that the substitution reaction has successfully displaced the chlorine atom.

Case Study: Fragmentation of the SNAr Product

Let's examine the expected MS/MS fragmentation of the protonated SNAr product, 4-(morpholin-4-yl)pyrimidine-2-carbonitrile ([M+H]+ at m/z 191.09). The fragmentation pathways are predictable based on established chemical principles, such as the cleavage of weaker bonds and the formation of stable neutral losses or charged fragments.[22][23]

A plausible fragmentation pathway is illustrated below. The primary fragmentation events would involve the morpholine ring, which is the newly installed functional group.

fragmentation_pathway parent [M+H]+ m/z 191.09 (Precursor Ion) frag1 m/z 163.06 (-C2H4O) parent->frag1 -28.03 Da frag2 m/z 135.06 (-C4H8O) parent->frag2 -56.03 Da frag3 m/z 105.04 (Pyrimidine Core) frag2->frag3 -HCN -27.01 Da

Caption: Predicted MS/MS fragmentation of 4-(morpholin-4-yl)pyrimidine-2-carbonitrile.

  • Expertise & Experience: The most likely fragmentation pathway involves the retro-Diels-Alder-type cleavage of the morpholine ring, leading to the loss of ethene oxide (C₂H₄O, 44 Da) or successive losses. A more direct cleavage at the C-N bond would result in the loss of the entire morpholine radical, but the formation of a stable neutral molecule is often favored. The subsequent fragmentation of the pyrimidine ring itself, such as the loss of hydrogen cyanide (HCN), further confirms the core structure.[22][24] Observing these specific fragments provides high confidence in the product's identity.

PART 3: A Unified Experimental Workflow

A robust analytical workflow ensures reproducibility and reliability. The following protocol outlines a universal approach for analyzing crude reaction mixtures, which can be adapted for any of the three reaction types. The goal is rapid confirmation of product formation.[4][6]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Chloropyrimidine-2-carbonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of key intermediates like 4-Chloropyrimidine-2-carbonitrile is paramount. This heterocyclic compound, a vital building block in the synthesis of numerous pharmaceutical agents, demands robust and reliable analytical methods to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Inconsistent or inaccurate measurements can lead to downstream complications, including impurity issues and batch failures.

This guide provides an in-depth comparison of the primary analytical techniques for the quantification of this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering not just procedural steps, but the scientific rationale behind them. Furthermore, we will explore the utility of spectroscopic methods as complementary techniques. Every method discussed is framed within the context of rigorous validation, ensuring the integrity and defensibility of your analytical data.

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical method is not arbitrary; it is a strategic decision based on the physicochemical properties of the analyte and the specific requirements of the analysis. This compound (C₅H₂ClN₃, MW: 139.54 g/mol ) is a polar, heterocyclic molecule with a nitrile functional group.[1][2] Its polarity and potential for thermal lability are key factors influencing the selection of the most appropriate analytical technique. This guide will focus on the two most powerful and commonly employed methods for such compounds: HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the method of choice for non-volatile and thermally sensitive compounds, making it an excellent candidate for the analysis of this compound.[3] The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

The Causality Behind the HPLC Method

A reversed-phase HPLC method is typically the most effective approach for a polar compound like this compound. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds are retained longer, while more polar compounds elute earlier.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh & Dissolve Sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample->Filter Standard Prepare Calibration Standards (e.g., 1-100 µg/mL) Standard->Filter Injector Autosampler Injection Filter->Injector Inject Column C18 Reversed-Phase Column Injector->Column Detector UV Detector (e.g., 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Calibration Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Experimental Protocol: HPLC-UV

This protocol outlines a robust starting point for the quantification of this compound. Method optimization and validation are essential for implementation in a regulated environment.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for initial development.

2. Mobile Phase and Elution:

  • Mobile Phase A: Water with 0.1% formic acid (for improved peak shape).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • An isocratic elution with a mixture of Mobile Phase A and B (e.g., 70:30 v/v) is a good starting point. A gradient elution may be necessary if impurities need to be resolved.

  • Flow Rate: 1.0 mL/min.

3. Sample and Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Prepare samples by accurately weighing and dissolving them in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Detection and Quantification:

  • Set the UV detector to a wavelength where the analyte has significant absorbance (a preliminary UV scan of the analyte in the mobile phase is recommended; a wavelength around 254 nm is often a good starting point for aromatic compounds).

  • Inject equal volumes of standards and samples.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

5. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a standard solution to assess parameters like retention time precision, peak area precision, tailing factor, and theoretical plates.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes

While HPLC is often the primary choice, GC-MS offers exceptional sensitivity and selectivity, particularly for compounds that are volatile or can be made volatile through derivatization.[3] Given the moderate molecular weight of this compound, direct analysis by GC-MS is feasible.

The Rationale for GC-MS

GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. This makes GC-MS a highly specific and sensitive technique.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh & Dissolve Sample in a Volatile Solvent Injector GC Inlet Injection Sample->Injector Inject Standard Prepare Calibration Standards (e.g., 0.1-20 µg/mL) Standard->Injector Inject Column Capillary Column (e.g., HP-5ms) Injector->Column MS Mass Spectrometer (EI, 70 eV) Column->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Data Acquisition EIC Extract Ion Chromatogram (EIC) for Quant Ion TIC->EIC Calibration Construct Calibration Curve (Peak Area vs. Concentration) EIC->Calibration Quantification Quantify Sample Concentration Calibration->Quantification

Experimental Protocol: GC-MS

This protocol provides a foundation for the GC-MS analysis of this compound. As with HPLC, method validation is crucial for reliable results.

1. Instrumentation and Columns:

  • GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode for trace analysis).

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program should be optimized to ensure good separation from any impurities or matrix components.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-200 (to cover the molecular ion and expected fragments).

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

4. Sample and Standard Preparation:

  • Prepare a stock solution of this compound reference standard in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 20 µg/mL.

  • Prepare samples by accurately weighing and dissolving them in the same solvent to a concentration within the calibration range.

5. Data Analysis and Quantification:

  • Identify the retention time and mass spectrum of this compound from the analysis of a standard.

  • Select a specific, abundant, and unique ion for quantification (the quantification ion).

  • Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.

  • Determine the concentration in the samples based on this calibration curve.

Comparative Performance of Analytical Methods

The choice between HPLC and GC-MS will depend on the specific analytical needs, including required sensitivity, sample matrix, and available instrumentation.

ParameterHPLC-UVGC-MSRationale & Insights
Principle Differential partitioning between liquid mobile and solid stationary phases.Separation based on volatility, followed by mass-based detection.HPLC is ideal for polar, non-volatile compounds, while GC excels with volatile analytes.[4][5]
Typical Limit of Detection (LOD) ~10-50 ng/mL~0.1-5 ng/mLGC-MS generally offers superior sensitivity due to the low background noise in selected ion monitoring (SIM) mode.
Typical Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-15 ng/mLThe higher sensitivity of GC-MS translates to lower quantification limits.
Linearity (R²) > 0.999> 0.998Both techniques can achieve excellent linearity over a defined concentration range.
Precision (%RSD) < 2%< 5%HPLC often demonstrates slightly better precision for routine analyses.
Specificity Good; can be compromised by co-eluting impurities with similar UV spectra.Excellent; mass spectral data provides a high degree of confidence in analyte identification.The mass spectrometer in GC-MS acts as a highly specific detector.
Sample Throughput Moderate; typical run times are 10-20 minutes.High; run times can be shorter, often under 10 minutes.[6]GC methods can often be faster, especially with modern, rapid temperature programming.
Cost & Complexity Lower initial instrument cost; higher solvent consumption.Higher initial instrument cost; lower solvent consumption but requires gas supplies.Operational costs for HPLC can be higher due to solvent usage and disposal.[6]

Complementary Spectroscopic Techniques

While chromatography is essential for quantification, spectroscopic methods provide valuable qualitative information and can sometimes be used for quantitative purposes in simpler matrices.

  • UV-Visible Spectroscopy: This technique is rapid and straightforward for determining the concentration of a pure substance in a non-absorbing solvent. It relies on Beer-Lambert's law. However, its lack of specificity makes it unsuitable for complex mixtures without prior separation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent tool for structural elucidation and identification of functional groups.[7] For this compound, characteristic peaks for the nitrile (C≡N) and C-Cl bonds, as well as the pyrimidine ring vibrations, would be expected. While primarily a qualitative technique, it can be used for quantification in some applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for structural elucidation.[8][9] Quantitative NMR (qNMR) can also be used for highly accurate concentration determination without the need for a calibration curve of the analyte itself, by using a certified internal standard.[10]

The Cornerstone of Reliable Analysis: Method Validation

Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose.[1][11] This is a regulatory requirement in the pharmaceutical industry and a cornerstone of good scientific practice. Key validation parameters, as outlined in the International Council for Harmonisation (ICH) guidelines, include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion: A Strategic Approach to Quantification

The quantification of this compound is a critical step in many drug development and manufacturing processes. This guide has provided a comparative overview of the most powerful analytical techniques for this purpose.

  • HPLC-UV stands out as a robust, reliable, and cost-effective method, well-suited for routine quality control in a pharmaceutical setting. Its applicability to a wide range of polar and non-volatile compounds makes it a versatile workhorse.

  • GC-MS offers superior sensitivity and unparalleled specificity, making it the method of choice for trace-level analysis or when definitive identification is required.

The ultimate selection of an analytical method should be a strategic decision based on a thorough understanding of the analyte's properties, the specific requirements of the analysis, and the available resources. Regardless of the chosen path, a comprehensive validation of the method is non-negotiable, ensuring the generation of data that is not only accurate and precise but also scientifically sound and defensible.

References

  • Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). (2025-07-19). Available from: [Link]

  • Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. (2025-07-15). Available from: [Link]

  • News-Medical.net. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024-07-04). Available from: [Link]

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. (2021-12-10). Available from: [Link]

  • LC Services. Liquid Chromatography vs Gas Chromatography. (2021-04-15). Available from: [Link]

  • IVT Network. Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020-10-13). Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • SIELC Technologies. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. Available from: [Link]

  • PharmaState Academy. Analytical Method Validation. Available from: [Link]

  • Semantic Scholar. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • NIH. Application Notes and Protocols for the Characterization of 4-(2-Chlorophenyl)-4-oxobutyronitrile. Available from: [Link]

  • Journal of Chemical Health Risks. Validated UPLC Method for Organic Impurities of Phenazopyridine Hydrochloride Drug. A Green Analytical Technique. Available from: [Link]

  • PubMed. Synthesis, single-crystal, DNA interaction, spectrophotometric and spectroscopic characterization of the hydrogen-bonded charge transfer complex of 2-aminopyrimidine with π-acceptor chloranilic acid at different temperature in acetonitrile. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Expert Insights on 2-Chloropyrimidine-4-carbonitrile: Manufacturing and Supply. (2025-10-16). Available from: [Link]

  • International Journal of Advanced Research. ISSN: 2320-5407 Int. J. Adv. Res. 8(06), 1436-1444. Available from: [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. (2025-09-22). Available from: [Link]

  • BJSTR. Advances in Impurity Profiling of Pharmaceutical Formulations. (2024-12-26). Available from: [Link]

  • DCVMN. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Available from: [Link]

  • PubMed Central. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022-10-19). Available from: [Link]

  • ARKAT USA, Inc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

  • NIH. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Available from: [Link]

  • MDPI. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirsdhfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024-10-24). Available from: [Link]

  • RSC Publishing. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Available from: [Link]

  • MDPI. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025-03-31). Available from: [Link]

  • International Journal of Pharmaceutical Sciences. Deshoju Srinu, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 1, 1674-1682. (2025-01-20). Available from: [Link]

  • PubMed. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Available from: [Link]

  • The University of Manchester. Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. (2024-10-05). Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

  • NIH. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Amino-2-chloropyridine. Available from: [Link]

  • NIH. Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Available from: [Link]

  • SpringerLink. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Available from: [Link]

  • ResearchGate. Synthesis and properties of a high‐performance pyrimidine‐containing self‐catalyzed phthalonitrile polymer. Available from: [Link]

  • National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Available from: [Link]

  • PubMed. FTIR Spectroscopy for Carbon Family Study. Available from: [Link]

  • Taylor & Francis Online. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]

  • LCGC International. Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009-12-01). Available from: [Link]

  • NIH. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Available from: [Link]

  • ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2025-08-06). Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Core Pyrimidine Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyrimidines in Chemistry and Biology

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[1] This fundamental scaffold is a cornerstone of life itself, forming the structural basis for nucleobases like uracil, cytosine, and thymine, which are integral to DNA and RNA.[2] Beyond their role in genetics, pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, serving as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[3][4] Consequently, the efficient and selective synthesis of substituted pyrimidine isomers is a critical endeavor in medicinal chemistry and drug development.[5]

This guide provides a side-by-side comparison of established synthetic routes for the three principal pyrimidine isomers: Uracil, Cytosine, and Thymine. We will dissect the causality behind common synthetic strategies, provide detailed, field-proven protocols, and present quantitative data to inform your selection of the optimal methodology for your research needs.

Core Synthetic Philosophies: A Tale of Two Strategies

The construction of the pyrimidine ring primarily relies on the condensation of a three-carbon (C-C-C) unit with a nitrogen-carbon-nitrogen (N-C-N) fragment.[1][6] The choice of these building blocks dictates the substitution pattern and overall efficiency of the synthesis.

  • The Principal Synthesis (from 1,3-Dicarbonyls): This is the most classical and versatile approach. It involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with an amidine-containing reagent like urea or thiourea.[1][6] Famous named reactions such as the Biginelli and Pinner syntheses fall under this category, offering robust pathways to a wide array of substituted pyrimidines.[5][7]

  • Synthesis from Cyano Precursors: Routes involving cyanoacetaldehyde or cyanoacetylene are particularly important for the synthesis of the natural pyrimidines, especially cytosine.[8][9] These methods leverage the reactivity of the nitrile group to construct the heterocyclic core.

Below is a conceptual workflow illustrating the general approach to pyrimidine synthesis.

G cluster_reactants Starting Materials cluster_process Synthetic Process Reactant1 N-C-N Fragment (e.g., Urea, Guanidine) Condensation Cyclocondensation Reactant1->Condensation Catalyst (Acid/Base) Reactant2 C-C-C Fragment (e.g., β-Dicarbonyl, Cyanoacetaldehyde) Reactant2->Condensation Aromatization Aromatization / Post-Modification Condensation->Aromatization Intermediate (e.g., Dihydropyrimidine) Product Substituted Pyrimidine Isomer Aromatization->Product

Caption: General workflow for pyrimidine ring synthesis.

Side-by-Side Comparison of Isomer Syntheses

The optimal synthetic route is highly dependent on the target isomer and the desired substitution pattern. The following sections provide a comparative analysis of common methods for synthesizing uracil, cytosine, and thymine.

Uracil (Pyrimidine-2,4(1H,3H)-dione) Synthesis

Uracil is a fundamental pyrimidine found in RNA. Its synthesis can be approached from multiple angles, either by building the ring from acyclic precursors or by modifying other pyrimidines.

  • Route 1A: From Malic Acid and Urea (Classic Condensation) This is an oxidative synthesis where malic acid is dehydrated and cyclized with urea in the presence of fuming sulfuric acid (oleum).[10] While historically significant, the harsh conditions (strong acid, high heat) limit its applicability for sensitive substrates.

  • Route 1B: From β-Alanine and Urea (via Dihydrouracil) This method involves the initial formation of β-ureidopropionic acid from β-alanine and urea, which is then cyclized to dihydrouracil. Subsequent dehydrogenation yields uracil.[10] This route offers milder conditions compared to the malic acid approach.

  • Route 1C: Hydrolysis of Cytosine A straightforward laboratory method involves the hydrolysis of cytosine, typically under acidic conditions, which replaces the C4-amino group with a hydroxyl group to yield uracil and ammonia.[10][11] This is more of a chemical transformation than a de novo synthesis and is often used when cytosine is a more accessible starting material.

Cytosine (4-amino-pyrimidin-2(1H)-one) Synthesis

The synthesis of cytosine, with its exocyclic amino group, often relies on precursors that can readily provide this functionality or be easily converted.

  • Route 2A: From Cyanoacetaldehyde and Urea This is a highly plausible and efficient route, particularly under concentrated reaction conditions.[8][12] Cyanoacetaldehyde (or its more stable acetal form) condenses with urea in the presence of a base like sodium ethoxide.[13] The reaction proceeds to form cytosine in good yields and is amenable to scale-up. The concentration of urea is a critical parameter; low concentrations yield no detectable product, while concentrated solutions can produce yields of 30-50%.[8][12]

  • Route 2B: From Cyanoacetylene and Urea Cyanoacetylene can also react with urea to form cytosine. However, this reaction often requires high concentrations of cyanate, which is unstable in aqueous media, making this route less practical for many applications compared to the cyanoacetaldehyde method.[9][12]

Thymine (5-methyluracil) Synthesis

Thymine is structurally a uracil molecule with a methyl group at the C5 position. Synthetic strategies, therefore, often resemble those for uracil but start with a methylated C-C-C precursor.

  • Route 3A: From Ethyl α-formylpropionate and Urea This is a robust and widely used method for thymine synthesis.[14][15] Ethyl α-formylpropionate, prepared by the condensation of ethyl formate and ethyl propionate, serves as the three-carbon unit. It undergoes an acid-catalyzed condensation with urea, followed by cyclization with a base like sodium methoxide, to afford thymine.[15] This method offers good yields and control over the introduction of the C5-methyl group.

  • Route 3B: From Methyl Methacrylate and Urea A multi-step synthesis starting from methyl methacrylate involves an initial epoxidation, followed by reaction with urea in the presence of p-toluenesulfonic acid and sodium methoxide.[16] The final product, thymine, is obtained after acidolysis. This route highlights the use of different starting materials to achieve the same target.

Quantitative Performance Comparison

The selection of a synthetic route is often a trade-off between yield, reaction time, cost of reagents, and scalability. The table below summarizes key performance indicators for the discussed methods.

Target Isomer Synthetic Route Key Reagents Typical Conditions Reported Yield Key Advantages/Disadvantages Reference(s)
Uracil Hydrolysis of CytosineCytosine, Water, AcidAcidic hydrolysisModerate to HighAdv: Simple transformation. Disadv: Not a de novo synthesis; relies on cytosine availability.[10][11]
Cytosine Cyanoacetaldehyde + UreaCyanoacetaldehyde diethylacetal, Urea, Sodium EthoxideToluene/Xylene, Reflux (approx. 110°C), 3-5 hours60-77%Adv: Good yield, scalable, uses stable acetal precursor. Disadv: Requires handling of sodium ethoxide.[13]
Thymine Ethyl α-formylpropionate + UreaEthyl α-formylpropionate, Urea, Sodium MethoxideMethanol/Ethanol, Reflux (approx. 65-78°C), 2-3 hoursUp to 78.8%Adv: High yield, reliable method. Disadv: Requires pre-synthesis of the formylpropionate intermediate.[15]
General Biginelli ReactionAldehyde, β-Ketoester, UreaSolvent-free or Ethanol, 100°C, 30-45 min>85%Adv: One-pot, multicomponent, high efficiency. Disadv: Primarily for dihydropyrimidines; requires subsequent oxidation for aromatic pyrimidines.[7][17]

Detailed Experimental Protocols

To ensure reproducibility, detailed and validated protocols are essential. The following are representative step-by-step procedures for the synthesis of cytosine and a substituted uracil.

Protocol 1: Synthesis of Cytosine from Cyanoacetaldehyde Diethylacetal and Urea

This protocol is adapted from established industrial methods and demonstrates a practical, scalable synthesis.[13]

Causality: The use of cyanoacetaldehyde diethylacetal provides a stable, easy-to-handle source of the reactive cyanoacetaldehyde. Sodium ethoxide acts as a strong base to deprotonate urea and facilitate the initial condensation and subsequent cyclization. The final acidification precipitates the product from the aqueous solution.

G Start Suspend Urea and Sodium Ethoxide in Xylene Step1 Heat to Reflux Start->Step1 Step2 Add Cyanoacetaldehyde Diethylacetal (1 hr) Step1->Step2 Step3 Reflux for 3 hours Step2->Step3 Step4 Distill off Ethanol Step3->Step4 Step5 Add Water, Separate Aqueous Phase Step4->Step5 Step6 Acidify with Acetic Acid to Precipitate Cytosine Step5->Step6 End Filter, Wash, and Dry Pure Cytosine Step6->End

Caption: Experimental workflow for cytosine synthesis.

Materials:

  • Urea (78.1 g, 1.3 mol)

  • Sodium Ethoxide (81.7 g, 1.2 mol)

  • Cyanoacetaldehyde diethylacetal (143.2 g, 1.0 mol)

  • Xylene (240 g)

  • Water (500 g)

  • Glacial Acetic Acid (approx. 72 g, 1.2 mol)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, suspend urea and sodium ethoxide in xylene.

  • Heat the suspension to reflux temperature.

  • Over a period of 60 minutes, add the cyanoacetaldehyde-diethylacetal to the refluxing mixture.

  • Continue heating the mixture at the boiling point for an additional 3 hours.

  • After the reaction is complete, distill off the ethanol formed during the reaction.

  • Cool the residual suspension and add 500 g of water. Stir to dissolve the product.

  • Separate the aqueous phase from the xylene phase. The xylene can be recycled for subsequent batches.

  • Slowly add glacial acetic acid to the aqueous phase with stirring to neutralize the solution and precipitate the cytosine product.

  • Filter the precipitated solid, wash with water, and dry to yield pure cytosine.

Protocol 2: Synthesis of 6-Methyluracil (Behrend Synthesis)

This protocol is a classic example of pyrimidine synthesis from a β-dicarbonyl compound (ethyl acetoacetate) and urea. It is adapted from a verified Organic Syntheses procedure.[18]

Causality: The initial step is a condensation between urea and ethyl acetoacetate, catalyzed by hydrochloric acid, to form an intermediate β-uraminocrotonic ester. This is performed in a desiccator to slowly remove water and drive the equilibrium towards the product. The subsequent treatment with sodium hydroxide hydrolyzes the ester and closes the ring. Finally, acidification precipitates the 6-methyluracil product.

Materials:

  • Urea, finely powdered (80 g, 1.33 mol)

  • Ethyl acetoacetate (160 g, 1.23 mol)

  • Absolute ethanol (25 cc)

  • Concentrated Hydrochloric Acid (10 drops)

  • Sodium Hydroxide (80 g, 2.0 mol)

  • Water (1.2 L)

Procedure:

  • In a 5-inch crystallizing dish, thoroughly mix the powdered urea, ethyl acetoacetate, absolute ethanol, and ten drops of concentrated hydrochloric acid.

  • Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid. Allow the mixture to stand for 2-3 days until a solid cake is formed.

  • Disintegrate the solid cake and transfer the crude β-uraminocrotonic ester into a solution of 80 g of sodium hydroxide in 1.2 L of water, pre-heated to 95°C. Stir until a clear solution is obtained.

  • Cool the solution to 65°C.

  • Carefully acidify the solution by the slow addition of concentrated hydrochloric acid with vigorous stirring. 6-methyluracil will precipitate.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the product by filtration, wash sequentially with cold water, alcohol, and ether.

  • Air-dry the product to obtain 6-methyluracil as a colorless powder (Typical yield: 71–77%).[18]

Conclusion and Future Outlook

The synthesis of pyrimidine isomers is a mature yet continuously evolving field. While classical methods like those derived from the Principal Synthesis remain workhorses in many laboratories due to their reliability and scalability, modern approaches offer significant advantages.[3][19] Techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes.[4][7] Furthermore, the development of novel metal-catalyzed multicomponent reactions provides access to complex and diversely substituted pyrimidines in a single, atom-economical step.[3][20] For researchers in drug discovery, leveraging these advanced methodologies will be key to rapidly generating novel chemical entities for biological screening. This guide serves as a foundational reference, providing a comparative basis upon which to build and innovate.

References

  • Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.

  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation. Creative Proteomics Blog.

  • Moffatt, B. A., & Ashihara, H. (2002). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book.

  • Aryal, S. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes.

  • DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University Website.

  • Luy, B., et al. (2014). Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides facilitates RNA structure and dynamics studies. Chembiochem.

  • Chandra, M., et al. (2010). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Indian Journal of Pharmaceutical Sciences.

  • Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and uracil. Semantic Scholar.

  • BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. BenchChem.

  • Wang, X., et al. (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters.

  • Wikipedia. Pyrimidine metabolism. Wikipedia.

  • Shapiro, R. (1999). Prebiotic cytosine synthesis: A critical analysis and implications for the origin of life. PNAS.

  • BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. BenchChem.

  • Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and uracil. Nature.

  • Organic Chemistry Portal. Synthesis of pyrimidines. Organic Chemistry Portal.

  • Abdelgawad, M. A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

  • Fang, F., et al. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. The Journal of Organic Chemistry.

  • Santhosh, C. R., et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews.

  • Asif, M. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org.

  • Gupta, J. K., et al. (2010). A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

  • Allen, C. (n.d.). Uracil: Structure, Synthesis and Uses. Allen Institute.

  • Sonawane, R. P. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar.

  • Choe, J. C. (2021). Formation of Cytosine and Uracil from Cyanoacetylaldehyde and Guanidine: A Computational Study. ResearchGate.

  • Huth, A., et al. (1991). Process for the preparation of cytosines. Google Patents (US5026852A).

  • ResearchGate. (n.d.). Most common methods for the synthesis of uracil in the laboratory. ResearchGate.

  • BenchChem. (n.d.). The Evolving Landscape of Pyrimidine Synthesis: A Technical Guide to Discovery and Application. BenchChem.

  • Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.

  • Park, S., et al. (2011). Fermentative Production of Thymidine by a Metabolically Engineered Escherichia coli Strain. Applied and Environmental Microbiology.

  • ChemicalBook. (n.d.). Uses and Preparation of Uracil. ChemicalBook.

  • YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube.

  • Zhang, L. (2013). Synthetic method of thymine. Google Patents (CN103232399A).

  • Donleavy, J. J., & Kise, M. A. (1932). 6-methyluracil. Organic Syntheses.

  • Gul, S., et al. (2021). Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potency. Acta Scientific.

  • Wikipedia. Thymine. Wikipedia.

  • ChemicalBook. (n.d.). Thymine synthesis. ChemicalBook.

  • Li, Y., et al. (2025). Synthesis of thymine. ResearchGate.

Sources

A Comparative Guide to the Structural Validation of 4-Chloropyrimidine-2-carbonitrile: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable checkpoint. For novel heterocyclic compounds such as 4-Chloropyrimidine-2-carbonitrile, a potential building block in medicinal chemistry, precise structural validation is paramount to understanding its reactivity, and biological interactions, and ensuring intellectual property claims.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive comparison of X-ray crystallography against orthogonal spectroscopic techniques for the structural elucidation of this compound. We will delve into the experimental nuances, data interpretation, and the synergistic power of a multi-technique approach to structural validation.

The Gold Standard: Single-Crystal X-ray Diffraction

The Crystallographic Workflow: A Step-by-Step Rationale

The journey from a powdered sample to a refined crystal structure involves four key stages: crystallization, data collection, structure solution, and refinement.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction of a Crystalline Pyrimidine Derivative

  • Crystallization: The initial and often most challenging step is to grow single crystals of high quality. For a compound like this compound, which is a liquid at room temperature, co-crystallization or derivatization might be necessary. However, if a solid, slow evaporation from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof) in a dust-free environment is the primary method. The rationale is to allow the molecules to self-assemble into a highly ordered lattice.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations and radiation damage. Data collection is performed using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the structure is built into the electron density map, and the atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit.

  • Validation: The final refined structure is validated using a variety of metrics, including the R-factor, goodness-of-fit (GOF), and analysis of the residual electron density map. The geometry of the molecule is also checked against standard values.

Visualizing the Crystallographic Workflow

X-ray Crystallography Workflow cluster_0 Sample Preparation & Analysis A Purified this compound B Crystal Growth (e.g., Slow Evaporation) A->B C Single Crystal Selection & Mounting B->C D X-ray Data Collection C->D Diffractometer E Structure Solution & Refinement D->E Computational Software F Final Structural Validation E->F G Crystallographic Information File (CIF) F->G

Caption: Workflow for Single-Crystal X-ray Diffraction.

Expected Data and Interpretation

For a molecule like this compound, SC-XRD would provide unambiguous confirmation of the pyrimidine ring, the positions of the chloro and cyano substituents, and the planarity of the molecule. The analysis of its isomer, 4-chloropyridine-2-carbonitrile, revealed details about intermolecular interactions, including π-stacking and C-H···N hydrogen bonds, which are crucial for understanding its solid-state packing.[2]

Orthogonal Validation: A Spectroscopic Approach

While X-ray crystallography is the gold standard, obtaining suitable crystals can be a significant bottleneck.[1] In such cases, or as a complementary approach, a suite of spectroscopic techniques is indispensable for structural elucidation.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.[3]

  • ¹H NMR: For this compound, one would expect to observe two signals in the aromatic region corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling constants would be characteristic of their positions relative to the electronegative nitrogen atoms and the chloro and cyano groups.

  • ¹³C NMR: The ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts would provide evidence for the carbon attached to the chlorine, the carbons of the pyrimidine ring, and the carbon of the nitrile group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups.[3] For this compound, the IR spectrum would be expected to show a sharp, strong absorption band around 2230 cm⁻¹ characteristic of the C≡N stretching vibration of the nitrile group. Absorptions corresponding to the C=N and C=C stretching vibrations of the pyrimidine ring would also be present in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of a molecule, providing confirmation of its molecular weight and elemental composition.[3]

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula (C₅H₂ClN₃). The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided 3D atomic arrangement, bond lengths, bond angles, intermolecular interactionsConnectivity, chemical environment of atoms, stereochemistryPresence of functional groupsMolecular weight, elemental formula, fragmentation patterns
Sample Requirement High-quality single crystal~5-10 mg dissolved in a suitable solventSmall amount of solid or liquidMicrograms to nanograms
Ambiguity Unambiguous for crystalline solidsCan be ambiguous for complex structures or isomersCan be ambiguous; many groups have overlapping absorptionsIsomers can have the same molecular weight
Key Advantage Definitive structural determinationProvides information in solutionRapid and non-destructiveHigh sensitivity
Key Limitation Crystal growth can be difficult or impossibleDoes not provide information on solid-state packingLimited structural informationDoes not provide stereochemical information

Conclusion: A Synergistic Approach to Structural Validation

References

  • ARKAT USA, Inc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

  • Tiekink, E. R. T., & G. M. de P. R. O. de Souza. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), 1077–1081. [Link]

  • PubChem. This compound. [Link]

  • Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 15(25), 2585–2593. [Link]

  • Davis, A. M., & Teague, S. J. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(8), 771–782. [Link]

  • UCHEM. 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. [Link]

  • Warren, G. L., et al. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(8), 771-782. [Link]

  • Dziekonski, P., & Grzesiak, I. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Pharmaceutics, 15(4), 1188. [Link]

Sources

assessing the stability of 4-Chloropyrimidine-2-carbonitrile under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of robust and reliable building blocks is a cornerstone of successful and efficient synthesis campaigns. 4-Chloropyrimidine-2-carbonitrile is a versatile scaffold in medicinal chemistry, offering multiple reaction sites for the construction of complex molecular architectures. However, a thorough understanding of its stability under various reaction conditions is paramount to prevent unexpected degradation, ensure reaction reproducibility, and maintain the integrity of synthetic intermediates.

This guide provides an in-depth assessment of the stability of this compound under a range of common laboratory conditions. By understanding its potential degradation pathways, researchers can make informed decisions about reaction setup, purification, and storage, ultimately accelerating the drug discovery process. We will also briefly compare its stability profile to potential alternative pyrimidine-based building blocks.

The Chemical Landscape of this compound

The reactivity and stability of this compound are dictated by the electronic interplay of the pyrimidine ring, the electron-withdrawing cyano group, and the labile chloro substituent. The pyrimidine ring itself is electron-deficient, which activates the chlorine atom at the 4-position towards nucleophilic aromatic substitution (SNAr). The cyano group at the 2-position further enhances this electron deficiency. This inherent reactivity is a double-edged sword, providing a handle for synthetic diversification while also being a potential source of instability.

Stability Under Forced Degradation Conditions

Forced degradation studies are a critical tool to predict the likely degradation products of a molecule and to establish its intrinsic stability.[1] These studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during synthesis or storage.[2]

Stability in Acidic and Basic Media

The presence of acidic or basic conditions can promote the hydrolysis of the chloro group and potentially the cyano group.

Experimental Protocol: Acid and Base Hydrolysis

  • Preparation of Solutions: Prepare 1 mg/mL solutions of this compound in a suitable organic solvent (e.g., acetonitrile or THF).

  • Acidic Condition: To 1 mL of the stock solution, add 1 mL of 1N HCl.

  • Basic Condition: To 1 mL of the stock solution, add 1 mL of 1N NaOH.

  • Incubation: Incubate the solutions at 60°C for 24 hours.

  • Analysis: Analyze the samples by HPLC-UV at appropriate time intervals to monitor the degradation of the parent compound and the formation of any degradation products.

Expected Observations and Degradation Pathways:

Under acidic and basic conditions, the primary degradation pathway is expected to be the hydrolysis of the C4-chloro group to a hydroxyl group, forming 4-hydroxy-2-cyanopyrimidine. The electron-deficient nature of the pyrimidine ring makes the chlorine atom a good leaving group, susceptible to nucleophilic attack by water or hydroxide ions. While the cyano group can also be hydrolyzed to a carboxylic acid or an amide under more forcing conditions, the hydrolysis of the chloro group is generally more facile.

Caption: Expected hydrolysis of this compound.

Table 1: Predicted Stability of this compound in Acidic and Basic Media

ConditionExpected DegradationPrimary Degradation Product
1N HCl, 60°C, 24hModerate to High4-Hydroxypyrimidine-2-carbonitrile
1N NaOH, 60°C, 24hHigh4-Hydroxypyrimidine-2-carbonitrile
Thermal Stability

Elevated temperatures can provide the energy required to overcome activation barriers for decomposition reactions.

Experimental Protocol: Thermal Stress

  • Sample Preparation: Place a solid sample of this compound in a sealed vial.

  • Incubation: Heat the vial in an oven at 80°C for 48 hours.

  • Analysis: Dissolve the sample in a suitable solvent and analyze by HPLC-UV to assess for any degradation.

Expected Observations:

Caption: Workflow for assessing thermal stability.

Table 2: Predicted Thermal Stability of this compound

ConditionExpected DegradationPotential Degradation Products
Solid state, 80°C, 48hLow to ModerateUndefined decomposition products
Photolytic Stability

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to degradation.

Experimental Protocol: Photolytic Stress

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Exposure: Expose the solution to a calibrated light source (e.g., a photostability chamber with an output of 254 nm) for a defined period. A control sample should be kept in the dark.

  • Analysis: Analyze both the exposed and control samples by HPLC-UV.

Expected Observations:

Studies on 2-chloropyrimidine have shown that UV irradiation in an aqueous solution can lead to the formation of 2-hydroxypyrimidine and a dimeric bipyrimidine product.[4] It is plausible that this compound would undergo a similar reaction, with the primary photoproduct being 4-hydroxypyrimidine-2-carbonitrile via a heterolytic cleavage of the C-Cl bond.

Caption: Potential photolytic degradation pathways.

Table 3: Predicted Photolytic Stability of this compound

ConditionExpected DegradationPrimary Degradation Products
UV light (254 nm), aqueous solutionModerate4-Hydroxypyrimidine-2-carbonitrile, Bipyrimidine dimers

Stability in the Presence of Common Reagents

Beyond general stress conditions, the stability of this compound in the presence of common laboratory reagents is of practical importance.

Nucleophiles

The C4-chloro group is the most reactive site for nucleophilic attack.

Experimental Protocol: Nucleophilic Challenge

  • Reaction Setup: In separate vials, react this compound with various nucleophiles (e.g., methanol, piperidine, sodium azide) in a suitable solvent at room temperature and at elevated temperatures.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Analysis: Characterize the products formed.

Expected Reactivity:

The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution at the 4-position. Strong nucleophiles will readily displace the chloride. This reactivity is often exploited in synthesis.

Table 4: Predicted Reactivity with Common Nucleophiles

NucleophileExpected ReactionProduct
Methanol/MethoxideSNAr4-Methoxy-2-cyanopyrimidine
Amines (e.g., Piperidine)SNAr4-(Piperidin-1-yl)pyrimidine-2-carbonitrile
AzideSNAr4-Azido-2-cyanopyrimidine
Oxidizing and Reducing Agents

The stability of the pyrimidine ring and its substituents towards oxidation and reduction is also a key consideration.

Experimental Protocol: Redox Challenge

  • Oxidative Condition: Treat a solution of this compound with a mild oxidizing agent (e.g., m-CPBA) and a strong oxidizing agent (e.g., KMnO4).

  • Reductive Condition: Subject a solution of the compound to catalytic hydrogenation (e.g., H2, Pd/C) or treatment with a chemical reducing agent (e.g., NaBH4).

  • Analysis: Analyze the reaction mixtures to identify any transformation products.

Expected Reactivity:

  • Oxidation: The pyrimidine ring is generally resistant to oxidation, but strong oxidizing agents could potentially lead to ring opening or formation of N-oxides.[5]

  • Reduction: The chloro group can be removed via reductive dehalogenation, for example, using catalytic hydrogenation.[6] The cyano group can also be reduced to an aminomethyl group under more forcing reductive conditions.

Caption: Potential oxidation and reduction reactions.

Table 5: Predicted Stability under Oxidizing and Reducing Conditions

ConditionExpected ReactionPrimary Product
m-CPBALow to moderate reactivityN-oxide formation
H₂, Pd/CDehalogenation2-Cyanopyrimidine

Comparison with Alternative Pyrimidine Building Blocks

When the stability of this compound is a concern, alternative building blocks can be considered.

Table 6: Comparative Stability of Pyrimidine Building Blocks

Building BlockKey Reactive Site(s)Relative Stability to HydrolysisComments
This compound C4-Cl (SNAr), C2-CNModerateHighly activated for SNAr.
2,4-Dichloropyrimidine C2-Cl, C4-Cl (SNAr)ModerateOffers two sites for nucleophilic substitution.
4-Hydroxypyrimidine-2-carbonitrile C4-OHHighMore stable to nucleophiles at the 4-position.
2-Cyanopyrimidine C2-CNHighLacks the labile chloro group.

Conclusion and Recommendations

This compound is a valuable and reactive building block in drug discovery. Its primary instability arises from the susceptibility of the C4-chloro group to nucleophilic attack, including hydrolysis under both acidic and basic conditions, and photolytic degradation. The compound is expected to be relatively stable to moderate heat in its solid form. The chloro group can be readily displaced by a variety of nucleophiles, a feature that is synthetically useful but requires careful consideration of reaction conditions and purification strategies. For applications where the lability of the chloro group is problematic, more stable alternatives such as 4-hydroxypyrimidine-2-carbonitrile or 2-cyanopyrimidine should be considered. By understanding these stability characteristics, researchers can effectively harness the synthetic potential of this compound while mitigating the risks of unwanted degradation.

References

  • Lindqvist, L., Czochralska, B., Fontaine-Aupart, M. P., Kawczynski, W., Tfibel, F., & Douki, T. (2002). Photochemistry of 2-chloropyrimidine. Photochemical & Photobiological Sciences, 1(8), 600–606. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.
  • Boarland, M. P. V., McOmie, J. F. W., & Timms, R. N. (1952). 434. Pyrimidines. Part I. The reduction of chloropyrimidines. Journal of the Chemical Society (Resumed), 4691-4695.
  • Rani, M., & Kumar, P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 115, 245-253. [Link]

  • Kalogirou, A. S., Manoli, M., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio) pyrimidine. Arkivoc, 2020(7), 1-13. [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Quality Assurance, 14(2), 245-251. [Link]

  • Huynh-Ba, K. (2008). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Irie, O., Yokokawa, F., Ehara, T., Iwasaki, A., Iwaki, Y., Hitomi, Y., ... & Hallett, A. (2008). 4-Amino-2-cyanopyrimidines: novel scaffold for nonpeptidic cathepsin S inhibitors. Bioorganic & medicinal chemistry letters, 18(16), 4642–4646. [Link]

  • Palmer, M. H., & Walker, I. C. (2011). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 13(14), 6421–6431. [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate. [Link]

  • Barbatti, M., & Ullrich, S. (2020). On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. The journal of physical chemistry. A, 124(29), 5961–5969. [Link]

  • Kancharla, S., & Ramakrishna, S. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

  • Balode, A., & Turovska, B. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules, 28(24), 8049. [Link]

  • Google Patents. (n.d.). CN103145625A - Method for preparing 2-cyanopyrimidine.
  • PubChem. (n.d.). 2-Cyanopyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Zhang, X., & Zhang, Y. (2011). Effects of thermal treatment on halogenated disinfection by-products in drinking water. Water research, 45(15), 4557–4564. [Link]

  • Knight, J., & Hunter, W. N. (2015). Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Acta crystallographica. Section E, Crystallographic communications, 71(Pt 12), 1461–1465. [Link]

  • den Hertog, H. J., & Wibaut, J. P. (1952). The polymerisation of 4-chloropyridine. Recueil des Travaux Chimiques des Pays-Bas, 71(6), 781-790. [Link]

  • Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
  • Dilly, S., & Kappe, C. O. (2007). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic letters, 9(13), 2445–2448. [Link]

  • Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321–324. [Link]

  • Leah4sci. (2016, January 2). Intro to Oxidation and Reduction Reactions in Organic Chemistry. YouTube. [Link]

  • Cadet, J., & Wagner, J. R. (2013). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Mutation research, 752(1), 1–16. [Link]

  • Stokke, T., & Steen, H. B. (1986). Ultraviolet-induced detection of halogenated pyrimidines (UVID). Cytometry, 7(3), 230–235. [Link]

  • Tu, S., Jia, R., Jiang, B., Zhang, J., & Zhang, Y. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(1), 137-142. [Link]

  • Ito, T., Hatta, T., & Sugimoto, M. (2019). Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. Pharmaceutics, 11(11), 557. [Link]

  • Chemistry LibreTexts. (2023, August 29). Oxidation-Reduction Reactions. [Link]

  • Baumli, S., Lolli, G., & Johnson, L. N. (2010). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of medicinal chemistry, 53(20), 7331–7340. [Link]

  • Bolognesi, P., O'Keeffe, P., & Avaldi, L. (2009). Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. The journal of physical chemistry. A, 113(48), 13593–13600. [Link]

  • S3waas. (n.d.). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Retrieved from [Link]

  • ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug discovery, our work with novel chemical entities like 4-Chloropyrimidine-2-carbonitrile demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This compound, a valuable heterocyclic building block in medicinal chemistry, possesses hazards that necessitate a comprehensive understanding of its proper handling and disposal.[1][2][3] This guide provides a detailed, step-by-step protocol for the safe disposal of this compound and its associated waste streams, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound is classified as a hazardous substance.[4] Understanding its specific risk profile is the first step in implementing a safe disposal plan. The compound is harmful if swallowed, inhaled, or if it comes into contact with skin, and it causes serious skin and eye irritation.[5][6] The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarning
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritationWarning

Source: Information synthesized from multiple Safety Data Sheets (SDS).[4][5][6]

The causality for these stringent disposal protocols is rooted in this hazard profile. The presence of a chlorinated heterocyclic ring and a nitrile functional group dictates its classification as a halogenated organic waste. Improper disposal, such as drain disposal, could introduce a persistent and toxic compound into aquatic ecosystems. Attempting to neutralize it without a validated protocol could lead to the generation of highly toxic byproducts, such as hydrogen cyanide (from the nitrile group) or hydrogen chloride gas.[7] Therefore, all waste streams containing this compound must be managed as regulated hazardous waste.

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling the pure compound or any associated waste, adherence to the following PPE standards is mandatory.

  • Hand Protection : Wear chemical-impermeable gloves.[5] Thick nitrile gloves are recommended.[8] If conducting extended operations, consider double-gloving or consulting glove manufacturer permeation data.

  • Eye/Face Protection : Use chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7][9]

  • Skin and Body Protection : Wear a flame-retardant lab coat, long pants, and closed-toe shoes. Ensure an eyewash station and safety shower are immediately accessible.[9]

  • Ventilation : All handling and packaging of waste should be performed inside a certified chemical fume hood to prevent inhalation exposure.[5][7]

Waste Classification and Segregation: A Critical Step

All materials contaminated with this compound must be disposed of as hazardous waste . In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA) by the Environmental Protection Agency (EPA).[10]

  • Waste Code : Due to its chemical nature as a halogenated organic compound, waste containing this compound falls under the F-series of EPA hazardous waste codes, specifically those for spent halogenated solvents (e.g., F001, F002), if used in a solvent mixture.[11][12] If disposed of as an unused pure chemical, it may be classified under the U or P lists, though it is not explicitly listed. Regardless of the specific code, it must be managed by a licensed hazardous waste disposal facility.

  • Segregation : This is the most critical operational step.

    • ALWAYS segregate halogenated organic waste from non-halogenated waste. This is because the primary disposal method for chlorinated compounds is high-temperature incineration, and mixing waste streams complicates the disposal process and increases costs.

    • Keep solid, liquid, and sharp waste in separate, designated containers.

Step-by-Step Disposal Procedures

Follow these procedural steps based on the type of waste generated.

Unused or Expired Pure Compound
  • Do NOT open the container.

  • Ensure the manufacturer's original label is intact and legible.

  • Attach a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department. Fill out all required information, including the full chemical name: "this compound".

  • Place the container in a secondary containment bin in your lab's designated Satellite Accumulation Area (SAA).

  • Arrange for pickup by your EHS department.

Contaminated Solid Waste (Gloves, Weigh Paper, TLC plates, etc.)
  • Collection : Place all contaminated solid waste into a designated, puncture-resistant waste container lined with a heavy-duty plastic bag. This container must be explicitly labeled for "Halogenated Organic Solid Waste."

  • Labeling : The container must be clearly labeled with a hazardous waste tag. List "this compound" and any other chemical contaminants.

  • Storage : Keep the container closed at all times, except when adding waste. Store it in your designated SAA.

  • Disposal : Once the container is full or has been in use for the maximum time allowed by your institution (e.g., 6-12 months), seal the bag and close the container lid. Arrange for pickup by EHS.

Contaminated Liquid Waste (Reaction mixtures, chromatography fractions, etc.)
  • Container Selection : Use a dedicated, chemically compatible (e.g., borosilicate glass or HDPE) container for "Halogenated Organic Liquid Waste." The container must have a secure, vapor-tight screw cap.

  • Labeling : Affix a hazardous waste tag before adding any waste. Clearly write "Halogenated Organic Liquid Waste" and maintain a running log of all constituents and their approximate percentages, including "this compound" and all solvents (e.g., Dichloromethane, Ethyl Acetate).

  • Collection : Using a funnel, carefully pour the liquid waste into the container inside a chemical fume hood.

  • Storage : Keep the container securely capped and stored in secondary containment within your SAA. Do not overfill the container (leave at least 10% headspace).

  • Disposal : When the container is full, ensure the cap is tight and arrange for EHS pickup.

Spill Decontamination and Cleanup
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control : If the spill is small and manageable, prevent its spread by containing it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do NOT use combustible materials like paper towels as the primary absorbent.

  • Collect : Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a dedicated solid waste container for halogenated waste.

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous solid waste.[13]

  • Label and Dispose : Seal, label, and dispose of the spill cleanup waste as described in section 4.2.

A Note on In-Lab Treatment : It is strongly advised against attempting to chemically neutralize or treat this compound waste in the lab as a routine disposal method. While chloropyrimidines can be hydrolyzed, these reactions can be complex, potentially exothermic, and may generate hazardous byproducts.[14][15] Such procedures should only be undertaken as a formal, risk-assessed chemical synthesis step by highly trained personnel, not as a means of disposal.

Disposal Pathway Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with this compound.

G cluster_0 Waste Identification & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Identify Waste Containing This compound pure Unused/Expired Pure Chemical start->pure solid Contaminated Solids (Gloves, Paper, Silica) start->solid liquid Contaminated Liquids (Solvents, Reaction Mixtures) start->liquid spill Spill Debris start->spill cont_pure Original Container + EHS Waste Tag pure->cont_pure cont_solid Container for 'Halogenated Solid Waste' + EHS Waste Tag solid->cont_solid cont_liquid Container for 'Halogenated Liquid Waste' + EHS Waste Tag liquid->cont_liquid spill->cont_solid storage Store in Secondary Containment in Satellite Accumulation Area (SAA) cont_pure->storage cont_solid->storage cont_liquid->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup When full or time limit reached caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

By adhering to this structured disposal protocol, you ensure a self-validating system of safety and compliance. Each step, from hazard identification to final EHS pickup, is designed to mitigate risk and protect yourself, your colleagues, and the environment.

References

  • This compound | C5H2ClN3 | CID 45787493 . PubChem, National Center for Biotechnology Information. [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid . Organic Process Research & Development, ACS Publications. [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid . American Chemical Society. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 . National Center for Biotechnology Information (PMC). [Link]

  • Process for the preparation of chloropyrimidines.
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine . Arkat USA. [Link]

  • The investigations of the methods for the reduction of chloroyrimidines . Oregon State University. [Link]

  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification . ACTenviro. [Link]

  • RCRA Hazardous Waste F list . U.S. Environmental Protection Agency. [Link]

  • Decontamination of laboratory areas . Biorisk Association of the Philippines. [Link]

  • Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria . ResearchGate. [Link]

  • Waste Code . U.S. Environmental Protection Agency. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • Operating Procedure . U.S. Environmental Protection Agency. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . MDPI. [Link]

  • Disinfection & Decontamination . University of Kentucky Research Safety. [Link]

  • EPA HAZARDOUS WASTE CODES . Florida Department of Environmental Protection. [Link]

  • Permeation Through Disposable Nitrile Gloves: Gun Cleaning Solvents and Gunshot Residue . YouTube. [Link]

  • Hazardous Waste Code Search Tool . U.S. Environmental Protection Agency. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies . National Center for Biotechnology Information (PMC). [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . GSC Biological and Pharmaceutical Sciences. [Link]

  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines . U.S. Environmental Protection Agency. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation . National Center for Biotechnology Information (PMC). [Link]

  • Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives . MDPI. [Link]

  • ChemView . U.S. Environmental Protection Agency. [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]

  • Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities; Proposed Rule . U.S. Environmental Protection Agency. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 4-Chloropyrimidine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the safe handling of novel chemical entities is paramount. 4-Chloropyrimidine-2-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. However, its chemical structure, incorporating both a chlorinated pyrimidine and a nitrile group, necessitates a robust understanding and implementation of appropriate safety protocols. This guide provides an in-depth, experience-driven approach to the selection and use of personal protective equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified as an acute toxicant and an irritant.[1][2] The primary routes of exposure are oral, dermal, and inhalation, all of which are harmful.[1][2]

The molecule's nitrile group (-C≡N) is a key structural feature that demands respect. While the entire molecule's toxicity profile is of concern, the potential for the release of cyanide ions, a potent and rapidly acting asphyxiant, under certain conditions (e.g., strong acidic hydrolysis or combustion) cannot be overlooked.[3][4][5][6][7] The chloro-substituent on the pyrimidine ring also contributes to its reactivity and potential for skin and eye irritation.[1][2]

GHS Hazard Statements for this compound:

  • H302: Harmful if swallowed[1][2]

  • H312: Harmful in contact with skin[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

This hazard profile dictates a multi-faceted PPE strategy that provides comprehensive protection against all potential exposure routes.

The Core Ensemble: Essential PPE for Routine Operations

For standard laboratory procedures involving this compound, such as weighing, dissolving, and transfers within a well-ventilated fume hood, the following PPE is mandatory.

Hand Protection: The First Line of Defense

Given the dermal toxicity and skin irritation potential of this compound, selecting the correct gloves is non-negotiable.

  • Material: Nitrile gloves are the preferred choice.[8][9][10][11][12] They offer excellent resistance to a broad range of chemicals, including many solvents used to dissolve this compound, and are more puncture-resistant than latex gloves.[9][11]

  • Thickness and Style: For routine handling of small quantities, standard laboratory nitrile gloves are sufficient. However, for tasks with a higher risk of splashing or immersion, such as during a reaction workup, consider using thicker, chemical-resistant nitrile gauntlets that extend over the lab coat sleeve.

  • Double Gloving: For added protection, especially when handling neat (undiluted) material, the practice of double gloving is highly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

Eye and Face Protection: Shielding Against the Unseen

The serious eye irritation hazard associated with this compound necessitates robust eye and face protection.

  • Safety Glasses with Side Shields: At a minimum, tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards should be worn.[1] These provide protection from splashes from the front and sides.

  • Face Shield: When there is a significant risk of splashing, such as during quenching a reaction or a large-scale transfer, a full-face shield worn over safety goggles is essential. This provides an additional layer of protection for the entire face.

Protective Clothing: A Barrier for the Body

A lab coat is a fundamental component of laboratory PPE, but its material and proper use are critical.

  • Material: A flame-resistant lab coat is advisable, especially when working with flammable solvents.

  • Proper Use: Lab coats should always be fully buttoned to provide maximum coverage. They should be removed before leaving the laboratory to prevent the transfer of contaminants to other areas.

Engineering Controls and Respiratory Protection: Managing Inhalation Risks

While PPE is crucial, it is the last line of defense. Engineering controls are the primary means of minimizing exposure to airborne contaminants.

  • Fume Hood: All work with this compound, especially when handling the solid or creating solutions, must be conducted in a properly functioning chemical fume hood.[1] This ensures that any dust or vapors are effectively contained and exhausted.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in situations where engineering controls may not be sufficient, such as during a large spill or a failure of the ventilation system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Step-by-Step Protocol for Donning and Doffing PPE

The effectiveness of PPE is as much about its correct use as its selection. Follow this sequence to ensure maximum protection.

Donning Sequence:
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye Protection: Put on your safety goggles.

  • Gloves: Put on your inner pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Then, put on the outer pair of gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing Sequence (to avoid self-contamination):
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Lab Coat: Remove your lab coat by unbuttoning it and rolling it away from your body, touching only the inside.

  • Eye Protection: Remove your safety goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13] Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][14][15] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][13] Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water.[1][13] Seek immediate medical attention.

Spill and Disposal Management: A Cradle-to-Grave Responsibility

Proper handling of spills and waste is an integral part of laboratory safety.

  • Spill Cleanup: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing the appropriate PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material.[13] Collect the material in a sealed container for proper disposal.

  • Waste Disposal: All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][16]

Summary of PPE Recommendations

TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Clothing
Weighing and preparing solutions (in fume hood) Double nitrile glovesSafety goggles with side shieldsNot required with proper ventilationFlame-resistant lab coat
Reaction setup and monitoring (in fume hood) Double nitrile glovesSafety goggles with side shieldsNot required with proper ventilationFlame-resistant lab coat
Workup and purification (in fume hood) Chemical-resistant nitrile gauntletsFace shield over safety gogglesNot required with proper ventilationFlame-resistant lab coat
Large spill cleanup Chemical-resistant nitrile gauntletsFace shield over safety gogglesNIOSH-approved respiratorChemical-resistant apron over lab coat

Visual Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Assess_Hazards Assess Hazards (SDS Review) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Identifies Risks Don_PPE Don PPE Correctly Select_PPE->Don_PPE Ensures Protection Weigh_Solid Weigh Solid Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Quench_Reaction Quench Reaction Conduct_Reaction->Quench_Reaction Dispose_Waste Dispose of Waste Quench_Reaction->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloropyrimidine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Chloropyrimidine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.